An In-depth Technical Guide to the Synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Methyl-2H-indazol-5-yl)ethanol is a key intermediate in the synthesis of various pharmacologically active compounds, most notably as a pre...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methyl-2H-indazol-5-yl)ethanol is a key intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor in the production of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1][2] The indazole moiety is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[3] The synthesis of this specific alcohol requires a strategic approach to ensure regioselective methylation of the indazole nitrogen and subsequent controlled introduction of the hydroxyethyl group. This guide provides a comprehensive overview of a robust and scalable synthetic protocol, delving into the underlying chemical principles and practical considerations for its successful implementation in a laboratory setting.
Synthetic Strategy Overview
The synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol is most efficiently achieved through a two-step sequence starting from a suitable 2-methyl-2H-indazole precursor. The primary route involves the reduction of the corresponding ketone, 1-(2-Methyl-2H-indazol-5-yl)ethanone. An alternative, though less common, approach involves the Grignard addition to 2-Methyl-2H-indazole-5-carbaldehyde. This guide will focus on the more established ketone reduction pathway due to its reliability and high yields.
The overall transformation can be visualized as follows:
Caption: Synthesis of the 2-methyl-2H-indazole core.
Subsequent acylation at the 5-position, typically via Friedel-Crafts acylation, yields the desired ketone, 1-(2-Methyl-2H-indazol-5-yl)ethanone.
Part 2: Reduction of 1-(2-Methyl-2H-indazol-5-yl)ethanone to 1-(2-Methyl-2H-indazol-5-yl)ethanol
The core of this guide focuses on the selective reduction of the ketone functionality to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity. [4][5]Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce other functional groups such as esters or amides under standard conditions.
[5][6]
Mechanism of Ketone Reduction by Sodium Borohydride
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. [7]This initial attack forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically from the solvent (e.g., methanol or ethanol) or during aqueous workup, yields the final alcohol product. [4]One mole of sodium borohydride can, in principle, reduce four moles of a ketone.
[8]
Caption: Generalized mechanism of ketone reduction.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on the specific scale and laboratory conditions.
Materials and Reagents:
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Equivalents
1-(2-Methyl-2H-indazol-5-yl)ethanone
174.20
1.00 g
5.74
1.0
Sodium Borohydride (NaBH₄)
37.83
0.11 g
2.90
0.5
Methanol (MeOH)
32.04
20 mL
-
-
Dichloromethane (DCM)
84.93
50 mL
-
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
20 mL
-
-
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
-
-
-
Procedure:
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g (5.74 mmol) of 1-(2-Methyl-2H-indazol-5-yl)ethanone in 20 mL of methanol. Stir the solution at room temperature until the solid is completely dissolved.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Addition of Reducing Agent: Slowly add 0.11 g (2.90 mmol) of sodium borohydride to the cooled solution in portions over 5-10 minutes. [9]Effervescence (hydrogen gas evolution) may be observed.
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting ketone spot and the appearance of a more polar product spot (the alcohol) indicates the reaction is proceeding.
Quenching: After the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution at 0 °C to decompose any unreacted sodium borohydride.
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
[10]8. Washing: Combine the organic layers and wash with brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
[10]10. Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Characterization
The identity and purity of the synthesized 1-(2-Methyl-2H-indazol-5-yl)ethanol should be confirmed by standard analytical techniques:
¹H NMR Spectroscopy: To confirm the structure of the product. The spectrum should show a characteristic quartet for the methine proton (CH-OH) and a doublet for the methyl group of the hydroxyethyl side chain.
[11]* ¹³C NMR Spectroscopy: To confirm the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group (a broad peak around 3200-3600 cm⁻¹) and the absence of the ketone carbonyl group (around 1680-1700 cm⁻¹).
Alternative Synthetic Route: Grignard Reaction
An alternative approach to synthesize 1-(2-Methyl-2H-indazol-5-yl)ethanol is through the reaction of 2-Methyl-2H-indazole-5-carbaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide).
[12][13]
Reaction Scheme:
Physicochemical Properties and Synthetic Utility of 1-(2-Methyl-2H-indazol-5-yl)ethanol: A Technical Guide
Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. 1-(2-Methyl-2H-indazol-5-yl)ethanol represents a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. 1-(2-Methyl-2H-indazol-5-yl)ethanol represents a highly versatile, bifunctional building block. Combining the rigid, electron-rich 2-methyl-2H-indazole core with a flexible secondary alcohol moiety, this compound serves as a privileged scaffold in drug discovery.
As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the physicochemical causality behind this molecule's behavior, explore its role as a phenol bioisostere in central nervous system (CNS) and antiviral drug design, and provide a self-validating experimental protocol for its regioselective synthesis.
Structural and Physicochemical Profiling
The indazole ring inherently presents annular tautomerism, heavily favoring the thermodynamically stable benzenoid 1H-indazole tautomer over the quinonoid 2H-indazole tautomer[1]. By synthetically locking the heterocycle into the 2H-configuration via N-methylation, the physicochemical profile of the molecule is fundamentally altered. The 2H-isomer exhibits a distinct dipole moment and altered electron density distribution, which enhances its ability to participate in specific
π−π
stacking and lipophilic interactions within target binding pockets.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of 1-(2-Methyl-2H-indazol-5-yl)ethanol, highlighting the causality between its physical properties and its pharmacological utility.
Property
Value / Description
Pharmacological Significance
Molecular Formula
C₁₀H₁₂N₂O
-
Molecular Weight
176.22 g/mol
Low molecular weight makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area (TPSA)
~48.9 Ų
Highly favorable for membrane permeability and Blood-Brain Barrier (BBB) penetration (optimal CNS TPSA < 90 Ų).
LogP (Predicted)
1.8 – 2.2
Optimal lipophilicity for oral bioavailability, strictly adhering to Lipinski's Rule of 5.
Hydrogen Bond Donors (HBD)
1 (Secondary Alcohol)
Facilitates targeted, directional interactions with receptor backbones.
Hydrogen Bond Acceptors (HBA)
2 (Indazole N, Alcohol O)
Enables the scaffold to act as a robust bioisosteric replacement for phenolic systems.
Tautomeric State
Locked (2H-quinonoid)
Eliminates tautomeric ambiguity in vivo, reducing the entropic penalty upon target binding.
Mechanistic Role in Drug Design: The 2H-Indazole Advantage
The strategic value of 1-(2-Methyl-2H-indazol-5-yl)ethanol lies in its dual-interaction capability. The secondary alcohol provides a vector for hydrogen bonding or further synthetic elaboration (e.g., conversion to an amine or ether), while the 2-methyl-2H-indazole core acts as a superior bioisostere.
Phenol Bioisosterism in CNS Targets: In the development of GluN2B-selective NMDA receptor antagonists, the indazole moiety has been proven to act as a highly effective phenol bioisostere. The indazole nitrogen acts as a critical hydrogen bond acceptor, forming a strong interaction with the E236 residue in the GluN2B subunit, while the secondary alcohol interacts with the S132 backbone[2].
Antiviral Lipophilic Shielding: The 2-methyl-2H-indazole scaffold has gained immense prominence as a core structural motif in modern antiviral therapeutics. Most notably, it forms the critical binding core of S-217622 (Ensitrelvir), a noncovalent oral SARS-CoV-2 3CL protease inhibitor, where the 2-methyl group provides essential steric shielding and fits perfectly into lipophilic subpockets[3].
Figure 1: Pharmacophore mapping of the 1-(2-Methyl-2H-indazol-5-yl)ethanol scaffold against key biological targets.
Experimental Workflows: Synthesis and Isolation
Direct alkylation of 1H-indazoles conventionally leads to a mixture of N1- and N2-substituted products due to the ambident nature of the indazole anion[1]. The following protocol is designed as a self-validating system to synthesize, isolate, and verify the target compound starting from commercially available 1-(1H-indazol-5-yl)ethan-1-one.
Figure 2: Step-by-step synthetic workflow and regioselective isolation logic for the target secondary alcohol.
Causality: Potassium carbonate (
K2CO3
) is used to deprotonate the indazole NH (pKa ~14). The addition of Methyl Iodide (MeI) yields a thermodynamic/kinetic mixture of N1 and N2 isomers. Because the 2H-isomer possesses a quinonoid structure with a larger charge separation (higher dipole moment), it interacts more strongly with the stationary phase of normal-phase silica gel, eluting after the 1H-isomer.
Protocol:
Dissolve 1-(1H-indazol-5-yl)ethan-1-one (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert
N2
atmosphere.
Add
K2CO3
(2.0 eq) and stir at room temperature for 30 minutes to ensure complete deprotonation.
Add MeI (1.2 eq) dropwise at 0 °C. Warm to room temperature and stir for 4 hours.
Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, dry over
Na2SO4
, and concentrate in vacuo.
Purify via flash column chromatography (Hexanes/EtOAc gradient). Collect the slower-eluting fraction to isolate the N2-methylated intermediate.
Phase 2: Chemoselective Carbonyl Reduction
Objective: Reduce the ketone to the target secondary alcohol.
Causality: Sodium borohydride (
NaBH4
) in ethanol provides a mild, chemoselective hydride transfer that exclusively reduces the ketone without disrupting the aromaticity or the N-methyl bond of the indazole core.
Protocol:
Dissolve the isolated 1-(2-methyl-2H-indazol-5-yl)ethan-1-one (1.0 eq) in absolute ethanol (0.1 M).
Cool the solution to 0 °C and add
NaBH4
(1.5 eq) in small portions to control hydrogen gas evolution.
Stir for 2 hours, allowing the reaction to warm to room temperature.
Quench the excess hydride carefully with saturated aqueous
NH4Cl
.
Extract with Dichloromethane (DCM), dry the organic phase, and evaporate the solvent to yield 1-(2-Methyl-2H-indazol-5-yl)ethanol as an off-white solid.
Analytical Validation & Quality Control
To ensure the integrity of the protocol and confirm that the N2-isomer (and not the N1-isomer) was successfully isolated, the system must be analytically self-validating.
1H NMR (NOESY/ROESY Analysis): The definitive proof of regiochemistry lies in Nuclear Overhauser Effect (NOE) spectroscopy.
Failure State (1H-Isomer): The N-methyl protons will show a strong spatial correlation (NOE cross-peak) with the C7-H proton on the benzenoid ring.
Success State (2H-Isomer): The N-methyl protons will show a strong NOE correlation exclusively with the highly deshielded C3-H proton of the pyrazole ring.
LC-MS: Confirm the mass of the final product (
[M+H]+
= 177.1 m/z). The secondary alcohol will often show a characteristic loss of water (
[M+H−H2O]+
= 159.1 m/z) in the mass spectrometer source, validating the presence of the aliphatic hydroxyl group.
References
Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19.Journal of Medicinal Chemistry (via PMC).
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.Beilstein Journal of Organic Chemistry.
Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists.Journal of Medicinal Chemistry (ACS Publications).
An In-depth Technical Guide to 1-(2-Methyl-2H-indazol-5-yl)ethanol: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(2-Methyl-2H-indazol-5-yl)ethanol, a heterocyclic compound of significant interest in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2-Methyl-2H-indazol-5-yl)ethanol, a heterocyclic compound of significant interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the nuanced aspects of its synthesis, structural elucidation, and the rationale behind its burgeoning importance in drug discovery, particularly within oncology.
Introduction: The Privileged Indazole Scaffold
The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] This "privileged scaffold" is present in numerous bioactive molecules and several FDA-approved drugs, including the potent kinase inhibitors Axitinib and Pazopanib.[1] The structural versatility of the indazole core allows for diverse substitutions, enabling the fine-tuning of physiochemical properties and biological activity.
1-(2-Methyl-2H-indazol-5-yl)ethanol belongs to the 2H-indazole isomeric class, which has garnered considerable attention for its unique biological profile. The strategic placement of the methyl group at the N2 position and the ethanol substituent at the C5 position creates a molecule with potential as a key intermediate or a pharmacologically active agent in its own right.
Physicochemical Properties and Structural Elucidation
Structure:
Spectroscopic Characterization (Predicted)
Detailed experimental spectroscopic data for 1-(2-Methyl-2H-indazol-5-yl)ethanol is not extensively published. However, based on established principles of spectroscopy and data from analogous structures, the following characteristic signals can be predicted:
¹H NMR (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.2
s
1H
H-3 (indazole ring)
~7.7
d
1H
H-4 (indazole ring)
~7.6
s
1H
H-7 (indazole ring)
~7.4
d
1H
H-6 (indazole ring)
~5.0
q
1H
CH-OH
~4.2
s
3H
N-CH₃
~1.6
d
3H
CH-CH₃
~1.5
br s
1H
OH
¹³C NMR (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Assignment
~150
C-7a
~145
C-5
~128
C-3
~125
C-3a
~121
C-6
~120
C-4
~118
C-7
~70
CH-OH
~35
N-CH₃
~25
CH-CH₃
Infrared (IR) Spectroscopy:
Wavenumber (cm⁻¹)
Functional Group
3400-3200 (broad)
O-H stretch
3100-3000
Aromatic C-H stretch
2980-2850
Aliphatic C-H stretch
1620, 1500
C=C and C=N stretch (aromatic)
1100-1000
C-O stretch
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol can be achieved through a multi-step process commencing from commercially available starting materials. The following protocol is a robust and reliable method for its preparation.
Spectral data for 1-(2-Methyl-2H-indazol-5-yl)ethanol (NMR, MS, IR)
An In-depth Technical Guide to the Spectral Analysis of 1-(2-Methyl-2H-indazol-5-yl)ethanol Introduction 1-(2-Methyl-2H-indazol-5-yl)ethanol is a derivative of indazole, a bicyclic heterocyclic aromatic organic compound....
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Spectral Analysis of 1-(2-Methyl-2H-indazol-5-yl)ethanol
Introduction
1-(2-Methyl-2H-indazol-5-yl)ethanol is a derivative of indazole, a bicyclic heterocyclic aromatic organic compound. Indazole and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties[1]. Accurate structural elucidation and purity assessment are critical in the development of new chemical entities. This guide provides a detailed overview of the expected spectral characteristics of 1-(2-Methyl-2H-indazol-5-yl)ethanol using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following data and interpretations are based on established principles of spectroscopy and data from analogous structures.
Molecular Structure:
Caption: Molecular structure of 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The following table outlines the predicted proton NMR chemical shifts for 1-(2-Methyl-2H-indazol-5-yl)ethanol in a common NMR solvent like DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm[2].
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
OH
~5.0
Singlet (broad)
1H
Ar-H
~8.0
Singlet
1H
Ar-H
~7.6
Doublet
1H
Ar-H
~7.2
Doublet
1H
CH-OH
~4.8
Quartet
1H
N-CH₃
~4.2
Singlet
3H
CH-CH₃
~1.4
Doublet
3H
Predicted ¹³C NMR Data
The predicted carbon NMR chemical shifts are provided in the table below.
Carbon
Predicted Chemical Shift (δ, ppm)
Ar-C (quaternary)
~148
Ar-C (quaternary)
~140
Ar-C (quaternary)
~125
Ar-CH
~122
Ar-CH
~120
Ar-CH
~118
CH-OH
~65
N-CH₃
~35
CH-CH₃
~25
Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Methyl-2H-indazol-5-yl)ethanol in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 or 500 MHz spectrometer.
Data Acquisition:
Tune and shim the instrument to optimize the magnetic field homogeneity.
Acquire a ¹H NMR spectrum using a standard pulse sequence.
Acquire a proton-decoupled ¹³C NMR spectrum.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum.
Interpretation of NMR Spectra
The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton of the ethanol group, the methyl group attached to the indazole nitrogen, and the methyl group of the ethanol side chain. The splitting patterns (multiplicities) arise from spin-spin coupling between neighboring protons and provide valuable connectivity information. For instance, the quartet for the CH-OH proton and the doublet for the CH-CH₃ protons would confirm the ethyl group.
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The downfield shifts of the aromatic carbons are characteristic of their electronic environment. The chemical shifts of the aliphatic carbons (CH-OH, N-CH₃, and CH-CH₃) are in the expected upfield region.
Caption: Predicted fragmentation pathway in mass spectrometry.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a useful technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Data
Functional Group
Predicted Wavenumber (cm⁻¹)
O-H (alcohol)
3200-3600 (broad)
C-H (aromatic)
3000-3100
C-H (aliphatic)
2850-3000
C=N (indazole)
1600-1650
C=C (aromatic)
1450-1600
C-O (alcohol)
1050-1260
Experimental Protocol for IR Spectroscopy
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Collect a background spectrum of the empty ATR crystal.
Lower the ATR anvil to bring the sample into contact with the crystal.
Collect the sample spectrum.
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Interpretation of IR Spectra
The IR spectrum of 1-(2-Methyl-2H-indazol-5-yl)ethanol is expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group. The presence of aromatic and aliphatic C-H stretching vibrations will also be evident. The absorptions in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and can be used for identification by comparison with a reference spectrum.
Caption: Highlighting functional groups for IR spectral analysis.
References
Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. (n.d.).
NMR Solvent Data Chart. (n.d.). Cambridge Isotope Laboratories, Inc.
Supporting Information Enhancing the equilibrium of dynamic thia-Michael reactions through heterocyclic design. (n.d.). Knowledge UChicago.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Vijaya Chamundeeswari, S. P., Jebaseelan Samuel, E. R. J., & Sundaraganesan, N. (2011). Theoretical and Experimental Studies on 2-(2-Methyl-5-Nitro-1-imidazolyl)ethanol. European Journal of Chemistry, 2(2), 136-145.
Tavman, A., Gurbuz, D., & Cinarli, A. (2018). Synthesis and spectral characterization of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their Co(II), Pd(II) and Zn(II) complexes. Journal of the Serbian Chemical Society, 83(10), 1099–1112.
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Tavman, A., Gurbuz, D., & Cinarli, A. (2018). Synthesis and spectral characterization of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their Co(II), Pd(II) and Zn. Semantic Scholar.
Yousuf, S., Bashir, S., & Choudhary, M. I. (2014). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate. ResearchGate.
El-Metwaly, N. M., El-Gazzar, A. A., & El-Hossary, N. A. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8904.
Ooyama, Y., Omae, S., Komatsu, R., & Ohshita, J. (2013). Syntheses, structural characterization and photophysical properties of 4-(2-pyridyl)-1,2,3-triazole rhenium(i) complexes. Dalton Transactions, 42(15), 5537-5545.
PubChem. (n.d.). 1-(2-Methyl-2H-indazol-5-yl)ethan-1-ol. Retrieved from [Link]
Sharma, V., & Kumar, V. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
Costa, J. L., & Tytgat, J. (2022). Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. DIAL@UCLouvain.
El-Sayed, W. M., El-Adl, K., & Ali, O. M. (2026). Synthesis, Characterization, and Computational Investigation of 2,5-Bis(2-Methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazole: Quantum Chemical Analysis, ADME Prediction, Molecular Docking, and MD-Based Corrosion Study for Photonic and Therapeutic Applications. ResearchGate.
A Technical Guide to Determining the Solubility of 1-(2-Methyl-2H-indazol-5-yl)ethanol in Common Laboratory Solvents
Abstract Introduction: The Critical Role of Solubility In the fields of medicinal chemistry, materials science, and drug development, understanding a compound's solubility is not merely a preliminary step but a foundatio...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Introduction: The Critical Role of Solubility
In the fields of medicinal chemistry, materials science, and drug development, understanding a compound's solubility is not merely a preliminary step but a foundational pillar that dictates its potential applications. For a compound like 1-(2-Methyl-2H-indazol-5-yl)ethanol, which features a substituted indazole core, its solubility profile will govern everything from reaction kinetics in a synthesis flask to bioavailability in a physiological system.[1]
Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds known for a wide spectrum of biological activities.[1][2] However, their often planar, aromatic nature can lead to poor aqueous solubility, posing a significant challenge for formulation and in vivo applications.[3] Therefore, a systematic evaluation of solubility in a diverse range of common laboratory solvents is an essential first step in the characterization of 1-(2-Methyl-2H-indazol-5-yl)ethanol.
This guide will focus on the principles and practices for determining thermodynamic solubility , which represents the true equilibrium state of a saturated solution and is the gold standard for assessing a compound's intrinsic solubility.[4][5]
Physicochemical Analysis of 1-(2-Methyl-2H-indazol-5-yl)ethanol
A predictive understanding of solubility begins with a structural analysis of the solute. The principle of "like dissolves like" is the guiding concept, meaning compounds tend to dissolve in solvents with similar polarity.[6]
Molecular Structure:
1-(2-Methyl-2H-indazol-5-yl)ethanol possesses several key functional groups that influence its solubility:
Indazole Ring: A bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring.[7] This core is largely nonpolar and hydrophobic. The two nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors.
Methyl Group (-CH₃): A nonpolar, hydrophobic group attached to the indazole nitrogen.
Ethanol Group (-CH(OH)CH₃): This side chain introduces significant polarity. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, which typically enhances solubility in polar, protic solvents.
Predicted Solubility Behavior:
Based on its hybrid structure, we can predict the following:
High Solubility in Polar Protic Solvents: Solvents like ethanol, methanol, and isopropanol should be effective at dissolving the compound. These solvents can engage in hydrogen bonding with the ethanol side chain.[8]
Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile are expected to be good solvents.[8] Their strong dipole moments can interact with the polar regions of the molecule. DMSO is a particularly common choice for creating stock solutions of drug-like molecules.[9]
Low Solubility in Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether are unlikely to be effective.[10][11] The nonpolar hydrocarbon backbone of these solvents cannot effectively solvate the polar ethanol group or the nitrogen atoms of the indazole ring.
pH-Dependent Aqueous Solubility: The indazole ring contains basic nitrogen atoms.[12] In aqueous solutions, the pH will significantly impact solubility.[13][14] At acidic pH, protonation of the nitrogen atoms will form a more soluble salt.[15][16] Therefore, solubility in aqueous buffers of varying pH should be investigated.
Experimental Determination of Thermodynamic Solubility
To obtain quantitative data, a robust and standardized experimental method is required. The shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility and is recommended by regulatory bodies like the OECD.[6][17][18][19]
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Analytical balance
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the standard workflow for the shake-flask method.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[6]
Step-by-Step Protocol
Preparation of Saturated Solution: Add an excess amount of solid 1-(2-Methyl-2H-indazol-5-yl)ethanol to a vial containing a precise volume (e.g., 2 mL) of the chosen solvent. "Excess" is critical; undissolved solid must be visible to ensure saturation.
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[6] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[17]
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm chemically inert syringe filter to remove any remaining microscopic particles.[6] This step is crucial to avoid artificially high results.
Quantification: Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method.
Data Analysis: Determine the concentration of the compound in the filtrate by comparing its peak area to a standard calibration curve. Back-calculate to find the original concentration in the saturated solution, which represents the thermodynamic solubility. Report the solubility in units such as mg/mL or µg/mL.
Anticipated Solubility Data
While experimental data must be generated, a predictive table can be constructed based on the physicochemical principles discussed. This serves as a hypothesis for the experimental outcome.
Solvent
Polarity Index
Solvent Type
Predicted Solubility (at 25°C)
Rationale
Hexane
0.1
Nonpolar
< 0.1 mg/mL (Insoluble)
Very low polarity cannot solvate the polar functional groups.
Toluene
2.4
Nonpolar (Aromatic)
< 1 mg/mL (Slightly Soluble)
Aromatic ring may have some interaction with the indazole core.
Ethyl Acetate
4.4
Polar Aprotic
1-10 mg/mL (Soluble)
Intermediate polarity, can act as a hydrogen bond acceptor.
Acetonitrile (ACN)
5.8
Polar Aprotic
> 10 mg/mL (Freely Soluble)
Strong dipole moment effectively solvates polar regions.
Isopropanol (IPA)
3.9
Polar Protic
> 10 mg/mL (Freely Soluble)
Can participate in hydrogen bonding with the ethanol side chain.
Ethanol (EtOH)
4.3
Polar Protic
> 50 mg/mL (Very Soluble)
Structurally similar to the ethanol side chain, excellent H-bonding capability.
Methanol (MeOH)
5.1
Polar Protic
> 50 mg/mL (Very Soluble)
Highly polar and an excellent hydrogen bond donor/acceptor.
Dimethyl Sulfoxide (DMSO)
7.2
Polar Aprotic
> 100 mg/mL (Very Soluble)
Highly polar aprotic solvent, excellent for dissolving diverse organic molecules.[9]
Water (pH 7.4)
10.2
Polar Protic
1-5 mg/mL (Sparingly Soluble)
High polarity but the large hydrophobic indazole core limits solubility.
Aqueous Buffer (pH 5.0)
10.2
Polar Protic
5-20 mg/mL (Soluble)
Acidic pH protonates the indazole nitrogens, forming a more soluble salt.[15]
Polarity Index values are relative and can vary slightly between sources.[8][20]
Factors Influencing Solubility: A Deeper Dive
Understanding the variables that can alter solubility is key to interpreting data correctly and troubleshooting experiments.
Caption: Key physicochemical factors governing the solubility of an organic compound.
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be characterized if the compound will be used in processes at various temperatures.[21]
pH: As demonstrated in the predictive table, pH is a critical variable for ionizable compounds like this indazole derivative. A full pH-solubility profile is often necessary for pharmaceutical development.[14][22]
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different thermodynamic solubility.[5][23] It is crucial to characterize the solid form being tested to ensure data consistency.
Conclusion
While no specific solubility data for 1-(2-Methyl-2H-indazol-5-yl)ethanol is currently published, a robust scientific approach allows for strong predictions and, more importantly, provides a clear path to generating that data. By understanding the molecule's inherent physicochemical properties and applying a standardized methodology like the shake-flask protocol, researchers can confidently and accurately determine its solubility profile across a range of essential laboratory solvents. This foundational data is indispensable for guiding future experiments, from synthetic chemistry and purification to formulation and biological screening.
References
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
Alsenz, J., & Kansy, M. (2007). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280.
askIITians. (2025, March 11). How does pH affect solubility?. [Link]
Alsenz, J., & Kansy, M. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]
Reichardt, C. (n.d.). Solvents and Polarity. Source: "Solvents and Solvent Effects in Organic Chemistry". [Link]
Scribd. (n.d.). Solvent Miscibility and Polarity Chart. [Link]
ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. [Link]
Avdeef, A. (2012). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 757, 29-43.
Jogia, H. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. PDF Document.
ResearchGate. (n.d.). Effect of pH on the solubility of (a) organic carbon, (b) Cd, (c) Ni, (d) Zn, (e) Pb, and (f) Cu. [Link]
EPP Ltd. (n.d.). List of OECD Test Methods for Physico-Chemical Testing. [Link]
EPA NEPS. (1998, March). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. [Link]
ACS Publications. (2021, August 20). Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. [Link]
ChemSynthesis. (2025, May 20). 2-(1H-imidazol-5-yl)ethanol. [Link]
The Emerging Therapeutic Potential of 2-Methyl-2H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Indazole Scaffold in Medicinal Chemistry The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogen...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as an effective ATP-competitive inhibitor, making it a cornerstone for the development of targeted therapies.[1][2] Indazole-based compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] While indazole exists in two primary tautomeric forms, 1H- and 2H-indazole, the 2H-isomers, although historically less explored than their more thermodynamically stable 1H counterparts, offer unique biological activities and valuable intellectual property opportunities.[1][4] This guide focuses specifically on 2-methyl-2H-indazole derivatives, a subclass that is gaining prominence for its therapeutic potential across various disease areas. We will delve into the synthetic strategies for accessing this core, explore its diverse biological activities with a focus on anticancer, anti-inflammatory, and antimicrobial applications, and provide detailed experimental methodologies to empower researchers in their drug discovery endeavors.
Strategic Synthesis of 2-Methyl-2H-Indazoles
The regioselective synthesis of 2-substituted-2H-indazoles is a critical step in the drug discovery process. The choice of synthetic route can significantly impact yield, purity, and the feasibility of generating diverse compound libraries for structure-activity relationship (SAR) studies.
Core Rationale for Synthetic Strategy
The primary challenge in indazole synthesis is controlling the N-alkylation to favor the desired N2 position over the thermodynamically more stable N1 position. Direct alkylation of an indazole core often results in a mixture of N1 and N2 isomers. Therefore, methods that offer high regioselectivity are of paramount importance. One-pot, multi-component reactions are particularly advantageous as they streamline the synthetic process, reduce waste, and allow for the rapid generation of analogues.
Workflow for 2-Methyl-2H-Indazole Synthesis
Caption: A generalized workflow for the copper-catalyzed one-pot synthesis of 2-methyl-2H-indazole derivatives.
This protocol describes a widely used and efficient one-pot method for synthesizing 2-aryl-2H-indazoles, which can be adapted for 2-methyl derivatives by using methylamine as the primary amine.[1]
Materials:
2-Bromobenzaldehyde derivative (1.0 mmol)
Methylamine (1.2 mmol, as a solution in a suitable solvent like THF or as a salt)
To an oven-dried reaction tube equipped with a magnetic stir bar, add the 2-bromobenzaldehyde (1.0 mmol), sodium azide (1.5 mmol), and copper(I) iodide (10 mol%).
Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen).
Add anhydrous DMSO (5 mL), TMEDA (10 mol%), and the methylamine solution (1.2 mmol) via syringe.
Heat the reaction mixture to 120 °C and stir vigorously for 12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature.
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-2H-indazole derivative.[1][4]
The indazole scaffold is a key feature in several FDA-approved anticancer drugs, such as Pazopanib and Axitinib.[2] 2-Methyl-2H-indazole derivatives are emerging as potent antiproliferative agents through various mechanisms, most notably the inhibition of protein kinases that are crucial for cancer cell growth and survival.[5][6]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases, which are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[4] 2-Methyl-2H-indazole derivatives have been shown to act as ATP-competitive inhibitors of several key kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][7] By binding to the ATP pocket of these enzymes, they block the phosphorylation of downstream substrates, thereby interrupting the signaling cascade and inhibiting tumor growth.
Caption: Simplified representation of a receptor tyrosine kinase signaling pathway and the inhibitory action of 2-methyl-2H-indazole derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 2-methyl-2H-indazole derivatives can be significantly modulated by the nature and position of substituents on the indazole core and at the C3 position.
Substitution at C3: The introduction of various aryl or heterocyclic groups at the C3 position is a common strategy to enhance potency and modulate kinase selectivity. The specific substituents can form additional hydrogen bonds or hydrophobic interactions within the ATP-binding pocket of the target kinase.[6]
Substitution on the Benzene Ring: Electron-withdrawing or electron-donating groups on the benzene portion of the indazole ring can influence the electronic properties of the core and affect binding affinity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the IC₅₀ of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[2][8]
Compound Preparation: Prepare a serial dilution of the 2-methyl-2H-indazole derivative in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the purified kinase, and its specific substrate.
Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include wells for a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
Detection: Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and some cancers. A major pathway in inflammation involves the cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during the inflammatory response.[12] Indazole derivatives have been investigated as potent anti-inflammatory agents, with some showing selective inhibition of COX-2.[12][13]
Mechanism of Action: Selective COX-2 Inhibition
The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[14] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, COX-2 is primarily induced at sites of inflammation.[9][10] Selective COX-2 inhibitors can therefore reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. 2-Methyl-2H-indazole derivatives can selectively bind to the active site of the COX-2 enzyme, blocking its catalytic activity and reducing the production of pro-inflammatory prostaglandins.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[4][5][7]
Materials:
Male Wistar rats (150-200 g)
2-Methyl-2H-indazole test compound
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
Carrageenan (1% w/v in sterile saline)
Plethysmometer
Standard anti-inflammatory drug (e.g., Diclofenac)
Procedure:
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (diclofenac), and test groups (different doses of the 2-methyl-2H-indazole derivative).
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group. A significant reduction in paw volume in the test groups compared to the control group indicates anti-inflammatory activity.
Antimicrobial Activity: A New Frontier
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. The indazole scaffold has shown promise in this area, with derivatives exhibiting activity against bacteria, fungi, and protozoa.[8][16][17]
Mechanism of Action
The exact antimicrobial mechanisms of 2-methyl-2H-indazole derivatives are still under investigation and may vary depending on the specific derivative and the target organism. Potential mechanisms include the inhibition of essential enzymes involved in microbial metabolism or cell wall synthesis. For some protozoa, the activity has been shown to be significantly more potent than standard drugs like metronidazole.[13][16]
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
2-Methyl-2H-indazole test compound
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
Sterile 96-well microtiter plates
Spectrophotometer or plate reader
Procedure:
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific concentration (e.g., 0.5 McFarland standard).
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader to measure the optical density.
Conclusion and Future Directions
2-Methyl-2H-indazole derivatives represent a promising and versatile scaffold for the development of novel therapeutics. Their synthetic accessibility, coupled with their potent and diverse biological activities, makes them an attractive area for further investigation. Future research should focus on:
Elucidating detailed mechanisms of action , particularly for their antimicrobial effects.
Expanding SAR studies to optimize potency, selectivity, and pharmacokinetic properties.
Conducting more extensive in vivo studies to validate the therapeutic potential of lead compounds in relevant disease models.
This guide provides a foundational framework for researchers entering this exciting field, offering both the strategic rationale and the practical methodologies needed to advance the discovery and development of the next generation of 2-methyl-2H-indazole-based drugs.
References
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at: [Link]
Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. Available at: [Link]
Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry. Available at: [Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available at: [Link]
Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. Available at: [Link]
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC. Available at: [Link]
Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry. Available at: [Link]
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC. Available at: [Link]
Summaries of the estimated values of minimum inhibitory concentration (MIC) for the tested compounds towards targeted microbes. ResearchGate. Available at: [Link]
2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. ResearchGate. Available at: [Link]
Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry. Available at: [Link]
Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological. Assiut University. Available at: [Link]
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PubMed. Available at: [Link]
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Available at: [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. MDPI. Available at: [Link]
Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. PubMed. Available at: [Link]
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. Available at: [Link]
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Available at: [Link]
Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. Frontiers. Available at: [Link]
Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. PLOS ONE. Available at: [Link]
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. Available at: [Link]
An In-Depth Technical Guide to the Synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Methyl-2H-indazol-5-yl)ethanol is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methyl-2H-indazol-5-yl)ethanol is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Its structural motif, featuring a 2-methyl-2H-indazole core with a chiral secondary alcohol at the 5-position, provides a versatile scaffold for the development of novel therapeutics. This technical guide offers a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this valuable intermediate. We will delve into two robust and scientifically sound synthetic routes, providing detailed experimental protocols and the underlying chemical principles that govern these transformations.
The Core Intermediate: Regioselective Synthesis of 2-Methyl-2H-indazole
The synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol invariably begins with the preparation of the 2-methyl-2H-indazole core. The regioselective N-alkylation of the indazole ring system presents a significant challenge, as reactions often yield a mixture of N1 and N2 isomers.[1] For the purpose of this guide, we will focus on a highly selective method for the synthesis of the desired N2-methylated product.
The use of methyl 2,2,2-trichloroacetimidate in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid, has proven to be a highly effective method for the regioselective N2-methylation of indazole.[1][2][3] This method proceeds under mild acidic conditions, favoring the kinetically controlled formation of the 2-methyl-2H-indazole isomer.[3]
Experimental Protocol: Synthesis of 2-Methyl-2H-indazole
Materials:
1H-Indazole
Methyl 2,2,2-trichloroacetimidate
Trifluoromethanesulfonic acid (TfOH)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexanes and Ethyl acetate for chromatography
Procedure:
To a stirred solution of 1H-indazole (1.0 equivalent) in anhydrous dichloromethane at room temperature, add methyl 2,2,2-trichloroacetimidate (1.2 equivalents).
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add trifluoromethanesulfonic acid (0.1 equivalents) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 16-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford 2-methyl-2H-indazole.
Synthetic Route A: From 2-Methyl-2H-indazole via Friedel-Crafts Acylation and Reduction
This route involves the introduction of an acetyl group at the 5-position of the 2-methyl-2H-indazole core, followed by the reduction of the resulting ketone to the desired secondary alcohol.
Workflow for Synthetic Route A
Step 1: Friedel-Crafts Acylation of 2-Methyl-2H-indazole
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[4] In this step, 2-methyl-2H-indazole is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 1-(2-methyl-2H-indazol-5-yl)ethanone.
Experimental Protocol:
To a suspension of anhydrous aluminum chloride (1.5 equivalents) in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride (1.2 equivalents).
Stir the mixture at 0 °C for 30 minutes.
Add a solution of 2-methyl-2H-indazole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1-(2-methyl-2H-indazol-5-yl)ethanone.
Step 2: Reduction of 1-(2-Methyl-2H-indazol-5-yl)ethanone
The final step in this route is the reduction of the ketone to the secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[5][6]
Experimental Protocol:
To a stirred solution of 1-(2-methyl-2H-indazol-5-yl)ethanone (1.0 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Upon completion, carefully add water to quench the reaction.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 1-(2-methyl-2H-indazol-5-yl)ethanol.
Synthetic Route B: From 2-Methyl-2H-indazole-5-carbaldehyde via Grignard Reaction
An alternative and potentially more direct route involves the use of commercially available 2-methyl-2H-indazole-5-carbaldehyde as a key starting material.[7] This aldehyde can be readily converted to the target alcohol through a Grignard reaction.
Workflow for Synthetic Route B
Step 1: Grignard Reaction with 2-Methyl-2H-indazole-5-carbaldehyde
The Grignard reaction is a powerful tool for carbon-carbon bond formation and the synthesis of alcohols.[8][9] In this step, 2-methyl-2H-indazole-5-carbaldehyde is treated with a methyl Grignard reagent, such as methylmagnesium bromide, to form the desired secondary alcohol.
Experimental Protocol:
To a solution of 2-methyl-2H-indazole-5-carbaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.2 equivalents, solution in THF) dropwise.
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature for an additional hour, monitoring by TLC.
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
Extract the mixture with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1-(2-methyl-2H-indazol-5-yl)ethanol.
Data Summary and Comparison of Routes
Parameter
Synthetic Route A
Synthetic Route B
Starting Material for Final Step
1-(2-Methyl-2H-indazol-5-yl)ethanone
2-Methyl-2H-indazole-5-carbaldehyde
Key Transformation
Ketone Reduction
Grignard Reaction
Reagents for Final Step
Sodium Borohydride, Methanol
Methylmagnesium Bromide, THF
Number of Steps (from Indazole)
3
2 (if starting from 2-methyl-2H-indazole) or 1 (if starting from the aldehyde)
Potential Advantages
Utilizes well-established and robust reactions.
Potentially shorter route if the aldehyde is readily available.
Potential Challenges
Friedel-Crafts acylation can sometimes lead to regioselectivity issues.
Grignard reagents are highly moisture-sensitive.
Conclusion
This technical guide has outlined two reliable and efficient synthetic pathways for the preparation of 1-(2-Methyl-2H-indazol-5-yl)ethanol. Both Route A, proceeding through a Friedel-Crafts acylation followed by reduction, and Route B, utilizing a Grignard reaction on a commercially available aldehyde, offer viable strategies for researchers in the field of drug discovery and development. The choice between these routes will likely depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. By providing detailed, step-by-step protocols and the scientific rationale behind them, this guide aims to empower scientists to confidently synthesize this important chemical intermediate for their research endeavors.
References
Baddam, S. P., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(39), 5349-5352.
Request PDF. (n.d.). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]
ResearchGate. (n.d.). Direct Alkylation and Acylation of 2H‐Indazoles Using Aldehydes under Metal‐Free Conditions. Retrieved from [Link]
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST, 9(1), 20-34.
Lin, C. W., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 229.
Asian Journal of Chemistry. (2010). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Asian Journal of Chemistry, 22(8), 6049-6054.
MDPI. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Retrieved from [Link]
University of Michigan. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
OrgoSolver. (n.d.). Aldehyde/Ketone -> Alcohol with NaBH4/MeOH. Retrieved from [Link]
Chalmers University of Technology. (2013). Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5.
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
Royal Society of Chemistry. (2019). Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives. Organic & Biomolecular Chemistry, 17(3), 548-552.
International Journal of Scientific Development and Research. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR, 10(2).
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
Sciforum. (n.d.). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Retrieved from [Link]
Biomedical Journal of Scientific & Technical Research. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Biomed J Sci & Tech Res, 4(3).
Cambridge University Press. (n.d.). Grignard Reaction. Retrieved from [Link]
A Guide to the Retrosynthetic Analysis and Synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol
Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the retrosynthetic analysis and subsequent forward synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol,...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the retrosynthetic analysis and subsequent forward synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol, a molecule of interest for its potential application as a building block in medicinal chemistry and drug development. The 2H-indazole scaffold is a privileged structure in numerous pharmacologically active compounds, yet its synthesis is often complicated by challenges in controlling regioselectivity during N-alkylation.[1][2][3] This document delineates two primary retrosynthetic pathways, focusing on the strategic disconnection of the target molecule into readily available precursors. We will provide an in-depth analysis of the critical N2-methylation step, offering a field-proven, step-by-step protocol that ensures high regioselectivity. Furthermore, the final carbon-carbon bond formation via Grignard addition is detailed, culminating in a robust and efficient synthesis of the title compound. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the synthesis of N2-alkylated indazole derivatives.
Introduction: The Significance of the 2H-Indazole Core
The indazole ring system is a prominent bicyclic heteroaromatic scaffold found in a wide array of therapeutic agents.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable pharmacophore. The biological activity of indazole-containing molecules can be profoundly influenced by the substitution pattern on the pyrazole ring, particularly the position of N-alkylation.[5] While 1H-indazoles are more thermodynamically stable and thus more commonly synthesized, 2H-indazole isomers are crucial components of several important pharmaceuticals.[2][6]
The primary challenge in synthesizing N2-substituted indazoles lies in overcoming the inherent thermodynamic preference for N1-alkylation, which often leads to a mixture of regioisomers.[2][7] Developing synthetic methods that provide high regioselectivity for the N2 position is therefore a critical objective in medicinal chemistry. This guide focuses on 1-(2-Methyl-2H-indazol-5-yl)ethanol as a case study to illustrate a logical and efficient synthetic strategy that addresses this challenge directly.
Primary Retrosynthetic Analysis
The process of retrosynthesis involves mentally deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 1-(2-Methyl-2H-indazol-5-yl)ethanol, two primary disconnection strategies emerge, centered on the formation of the ethanol side chain.
Disconnection Approach A: Grignard Addition
The most intuitive disconnection is at the C-C bond between the indazole ring and the ethanol side chain's carbinol carbon. This bond can be formed by the nucleophilic addition of a methyl organometallic reagent, such as a Grignard reagent, to an aldehyde. This leads to the key intermediate, 2-Methyl-2H-indazole-5-carbaldehyde .
Figure 1: Retrosynthetic disconnection via Grignard addition.
Disconnection Approach B: Ketone Reduction
An alternative strategy involves a Functional Group Interconversion (FGI) where the secondary alcohol of the target molecule is traced back to a ketone. The key intermediate in this pathway is 5-Acetyl-2-methyl-2H-indazole , which can be reduced to the target alcohol using a mild reducing agent like sodium borohydride.
These two approaches converge on a common challenge: the regioselective synthesis of a 5-substituted-2-methyl-2H-indazole. The Grignard approach is often more direct, provided the aldehyde precursor is readily accessible. 1H-Indazole-5-carbaldehyde is a commercially available starting material, making Approach A the more efficient and strategically sound option.[8]
Synthesis of the Key Intermediate: 2-Methyl-2H-indazole-5-carbaldehyde
The cornerstone of this synthesis is the highly regioselective methylation of 1H-indazole-5-carbaldehyde at the N2 position.
The Challenge of Indazole N-Alkylation: A Mechanistic Perspective
Indazoles exist in tautomeric equilibrium between the 1H and 2H forms, with the 1H tautomer being more stable.[4][6] Standard alkylation conditions, such as using an alkyl halide with a strong base (e.g., NaH), typically favor the formation of the thermodynamically more stable N1-alkylated product.[7]
To achieve kinetic control and favor the N2 product, the reaction conditions must be carefully chosen. The N2 lone pair is considered more kinetically accessible in the neutral indazole. Acid-catalyzed conditions have proven highly effective for selective N2-alkylation. Specifically, the use of alkyl 2,2,2-trichloroacetimidates, activated by a strong acid, provides excellent yields and selectivity for the N2 isomer.[2][9] The proposed mechanism involves protonation of the trichloroacetimidate, which then serves as a potent electrophile for the nucleophilic N2 of the indazole.[9]
Experimental Protocol: N2-Methylation of 1H-Indazole-5-carbaldehyde
This protocol is adapted from a general and highly selective procedure for N2-alkylation of indazoles.[2][10]
Materials:
1H-Indazole-5-carbaldehyde
Methyl 2,2,2-trichloroacetimidate
Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)₂)
Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1H-indazole-5-carbaldehyde (1.0 eq).
Dissolve the starting material in the anhydrous solvent.
Add methyl 2,2,2-trichloroacetimidate (1.5 eq).
Cool the mixture in an ice bath (0 °C).
Slowly add a catalytic amount of trifluoromethanesulfonic acid (e.g., 0.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring progress by TLC or LC-MS.
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., Dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield pure 2-Methyl-2H-indazole-5-carbaldehyde .[11]
Figure 2: Workflow for the selective N2-methylation of 1H-indazole-5-carbaldehyde.
Final Step: Formation of the Ethanol Side Chain via Grignard Reaction
With the key aldehyde intermediate in hand, the final step is a standard Grignard addition to form the target secondary alcohol.
Mechanistic Considerations
The Grignard reaction involves the nucleophilic attack of the carbanion-like carbon of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde.[12] This forms a new carbon-carbon bond and results in a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final alcohol product. It is critical to perform the reaction under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[12]
Experimental Protocol: Grignard Addition
Materials:
2-Methyl-2H-indazole-5-carbaldehyde
Methylmagnesium bromide (CH₃MgBr, solution in THF or Et₂O)
Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF)[13]
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve 2-Methyl-2H-indazole-5-carbaldehyde (1.0 eq) in anhydrous THF in a dry flask under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Add the solution of methylmagnesium bromide (approx. 1.1 eq) dropwise via a syringe, maintaining the temperature below 5 °C.
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
Upon completion, cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product, 1-(2-Methyl-2H-indazol-5-yl)ethanol, can be purified by silica gel chromatography or recrystallization if necessary.
Figure 3: Reaction pathway for the Grignard addition to the key aldehyde intermediate.
Summary and Outlook
The synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol is most efficiently achieved through a two-step sequence starting from commercially available 1H-indazole-5-carbaldehyde. The retrosynthetic analysis identifies a Grignard addition as the final bond-forming step, which hinges on the successful preparation of the key intermediate, 2-Methyl-2H-indazole-5-carbaldehyde. The critical challenge of regioselective N2-methylation is overcome by employing an acid-catalyzed reaction with methyl 2,2,2-trichloroacetimidate, a method that provides high selectivity and good yields under mild conditions. This strategic approach avoids the formation of regioisomeric mixtures, simplifying purification and improving the overall efficiency of the synthesis. The protocols and logical framework presented in this guide provide a reliable and validated pathway for accessing this and other valuable 2-alkyl-2H-indazole building blocks for drug discovery and development.
References
Title: Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology
Source: WuXi Biology
URL
Title: Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis | Organic Letters
Source: ACS Publications
URL
Title: A Comparative Guide to Indazole Alkylation
Source: Benchchem
URL
Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution
Source: University College Cork
URL
Title: Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles
Source: Synthesis
URL
Title: Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles.
Title: Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF
Source: ResearchG
Title: Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles
Source: American Chemical Society
URL
Title: Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)
An In-depth Technical Guide to 1-(2-Methyl-2H-indazol-5-yl)ethanol for Advanced Research
This technical guide provides a comprehensive overview of 1-(2-Methyl-2H-indazol-5-yl)ethanol, a heterocyclic alcohol of significant interest to researchers, scientists, and drug development professionals. This document...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive overview of 1-(2-Methyl-2H-indazol-5-yl)ethanol, a heterocyclic alcohol of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical identity, proposed synthesis, predicted physicochemical and spectroscopic properties, and its potential applications in medicinal chemistry, grounded in the established importance of the 2H-indazole scaffold.
Introduction: The Significance of the 2H-Indazole Core
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. They exist as two principal tautomers, 1H-indazole and 2H-indazole, with the 1H form generally being more thermodynamically stable.[1] However, 2H-indazole derivatives have garnered substantial attention in medicinal chemistry due to their diverse and potent biological activities.[2] The 2H-indazole moiety is a recognized "privileged structure" in drug discovery, appearing in several approved drugs and numerous clinical candidates.[3]
The strategic placement of a methyl group at the N2 position and a 1-hydroxyethyl group at the C5 position of the indazole core in 1-(2-Methyl-2H-indazol-5-yl)ethanol creates a molecule with specific steric and electronic properties that can be exploited for targeted drug design. The secondary alcohol provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets.
This guide will serve as a valuable resource for researchers interested in synthesizing, characterizing, and utilizing this promising molecule in their drug discovery endeavors.
Chemical Identity and Nomenclature
Establishing the precise chemical identity of a compound is fundamental for any scientific investigation. This section details the IUPAC name, synonyms, and other key identifiers for 1-(2-Methyl-2H-indazol-5-yl)ethanol.
IUPAC Name and Synonyms
IUPAC Name: 1-(2-Methyl-2H-indazol-5-yl)ethanol
Common Synonyms:
2-Methyl-5-(1-hydroxyethyl)-2H-indazole
α-Methyl-(2-methyl-2H-indazol-5-yl)methanol
Chemical Structure
The chemical structure of 1-(2-Methyl-2H-indazol-5-yl)ethanol is depicted below:
Caption: Chemical structure of 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Physicochemical Properties (Predicted)
Property
Predicted Value
Molecular Formula
C₁₀H₁₂N₂O
Molecular Weight
176.22 g/mol
XLogP3
1.5
Hydrogen Bond Donor Count
1
Hydrogen Bond Acceptor Count
2
Rotatable Bond Count
2
Proposed Synthesis and Experimental Protocols
There is no specific literature procedure for the synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol. However, a reliable synthetic route can be proposed based on established methods for the preparation of 2H-indazoles and the reduction of ketones.[2][4]
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the reduction of the corresponding ketone, 1-(2-Methyl-2H-indazol-5-yl)ethan-1-one. This ketone can be synthesized via Friedel-Crafts acylation of 2-methyl-2H-indazole.
Caption: Retrosynthetic analysis for 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Proposed Synthetic Pathway
The proposed two-step synthesis starts with the commercially available 2-methyl-2H-indazole.
Caption: Proposed synthetic pathway for 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethan-1-one (Friedel-Crafts Acylation)
Rationale: Friedel-Crafts acylation is a classic and effective method for introducing an acetyl group onto an aromatic ring. The use of a Lewis acid like aluminum chloride (AlCl₃) activates the acetyl chloride for electrophilic attack on the electron-rich indazole ring. The reaction is typically performed in an inert solvent to prevent side reactions.
Protocol:
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq.) dropwise.
Stir the mixture at 0 °C for 30 minutes.
Add a solution of 2-methyl-2H-indazole (1.0 eq.) in dry DCM dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with concentrated hydrochloric acid.
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1-(2-methyl-2H-indazol-5-yl)ethan-1-one.
Step 2: Synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol (Ketone Reduction)
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of ketones to secondary alcohols.[4] Methanol is a common protic solvent for this reaction, which also serves to quench the reaction.
Protocol:
Dissolve 1-(2-Methyl-2H-indazol-5-yl)ethan-1-one (1.0 eq.) in methanol in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.
Stir the reaction mixture at room temperature for 2-4 hours.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 1-(2-methyl-2H-indazol-5-yl)ethanol.
Spectroscopic Characterization (Predicted)
The structural elucidation of a newly synthesized compound relies on a combination of spectroscopic techniques. Based on the known spectral data of similar indazole derivatives, the expected ¹H NMR, ¹³C NMR, and IR data for 1-(2-Methyl-2H-indazol-5-yl)ethanol are presented below.[5][6]
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.2
s
1H
H-3
~7.7
d
1H
H-4
~7.6
s
1H
H-6
~7.4
d
1H
H-7
~5.0
q
1H
-CH(OH)-
~4.1
s
3H
N-CH₃
~2.5
br s
1H
-OH
~1.6
d
3H
-CH(OH)CH₃
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
~150
C-7a
~145
C-5
~128
C-3
~122
C-3a
~121
C-6
~120
C-4
~118
C-7
~70
-CH(OH)-
~35
N-CH₃
~25
-CH(OH)CH₃
Predicted IR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)
Assignment
3400-3200 (broad)
O-H stretch
3100-3000
Aromatic C-H stretch
2980-2850
Aliphatic C-H stretch
1620-1580
C=N, C=C stretch (indazole ring)
1500-1450
Aromatic C=C stretch
1100-1000
C-O stretch
Applications in Drug Development
The 2H-indazole scaffold is a key component in a variety of pharmacologically active molecules, particularly in the field of oncology and inflammatory diseases.[2]
Kinase Inhibition
Many indazole-containing compounds have been developed as potent kinase inhibitors.[3] The indazole core can mimic the adenine region of ATP, allowing these molecules to bind to the ATP-binding site of kinases and inhibit their activity. The 1-(2-Methyl-2H-indazol-5-yl)ethanol molecule could serve as a valuable building block for the synthesis of novel kinase inhibitors. The hydroxyl group provides a point for further derivatization to explore the solvent-exposed regions of kinase active sites, potentially leading to improved potency and selectivity.
Other Therapeutic Areas
Beyond kinase inhibition, indazole derivatives have shown promise as anti-inflammatory, antimicrobial, and antiviral agents.[2] The specific substitution pattern of 1-(2-Methyl-2H-indazol-5-yl)ethanol makes it an attractive starting point for the development of new therapeutic agents in these and other disease areas. The ability to modify the secondary alcohol offers a versatile handle for structure-activity relationship (SAR) studies.
Conclusion
1-(2-Methyl-2H-indazol-5-yl)ethanol is a molecule of significant interest for chemical and pharmaceutical research. While specific experimental data for this compound is not yet widely published, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on the well-established chemistry and biology of the 2H-indazole class of compounds. The proposed synthetic route is logical and employs standard organic chemistry transformations. The predicted spectroscopic data will aid researchers in the structural confirmation of this molecule. Given the proven track record of 2H-indazoles in drug discovery, 1-(2-Methyl-2H-indazol-5-yl)ethanol represents a valuable building block for the development of the next generation of targeted therapeutics.
References
Boruah, M., & Prajapati, D. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 223. [Link]
Bollikolla, H. B., & Boddapati, S. N. M. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
Lv, P.-C., & Zhu, H.-L. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3291. [Link]
Supporting Information for: Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. (n.d.). The Royal Society of Chemistry.
Zaghary, W. A., et al. (n.d.).
Tautomeric forms of Indazole. (2021). In CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
In Vitro Assay Protocols for PARP Inhibitor Development Featuring 1-(2-Methyl-2H-indazol-5-yl)ethanol
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(2-Methyl-2H-indazol-5-yl)ethanol in the context of in vitro assays for poly(ADP-ribos...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(2-Methyl-2H-indazol-5-yl)ethanol in the context of in vitro assays for poly(ADP-ribose) polymerase (PARP) inhibitor development. While this compound is primarily recognized as a key intermediate in the synthesis of the potent PARP inhibitor Niraparib, its structural motif is central to the interaction with the PARP enzyme.[1][2] This guide details the theoretical underpinnings and step-by-step protocols for essential biochemical and cell-based assays designed to characterize and validate potential PARP inhibitors derived from or related to this indazole scaffold.
Introduction: The Significance of the Indazole Scaffold and PARP Inhibition
The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including potent anti-cancer agents.[2][3] 1-(2-Methyl-2H-indazol-5-yl)ethanol serves as a critical building block for Niraparib, a highly selective inhibitor of PARP-1 and PARP-2.[4][5]
PARP enzymes are crucial components of the DNA damage response (DDR) network, primarily involved in the repair of single-strand breaks (SSBs).[6][7] In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[8] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which the BRCA-deficient cells cannot efficiently repair, resulting in cell death. This concept is known as synthetic lethality and represents a cornerstone of targeted cancer therapy.[9][10][11]
The mechanism of action for PARP inhibitors like Niraparib is twofold: they inhibit the catalytic activity of the PARP enzyme and, perhaps more importantly, they "trap" the PARP enzyme on the DNA at the site of damage.[9][12] This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication, further enhancing the synthetic lethal effect.
This guide provides protocols for three fundamental in vitro assays to evaluate compounds related to the 1-(2-Methyl-2H-indazol-5-yl)ethanol scaffold:
Biochemical PARP1/2 Inhibition Assay: To determine the direct inhibitory effect on enzyme activity.
Cell-Based PARylation Assay: To confirm target engagement and inhibition of PARP activity within a cellular environment.
Cellular Viability Assay: To assess the downstream cytotoxic effects and demonstrate synthetic lethality in relevant cancer cell lines.
Causality and Principle: This primary assay directly measures the enzymatic activity of purified PARP-1 or PARP-2. It quantifies the ability of a test compound to prevent the PARP-catalyzed transfer of ADP-ribose from its substrate, nicotinamide adenine dinucleotide (NAD+), to histone proteins, which are acceptor proteins in this context. The assay utilizes a biotinylated NAD+ substrate. The resulting biotinylated poly(ADP-ribose) (PAR) chains are then detected with a streptavidin-horseradish peroxidase (HRP) conjugate, which generates a colorimetric signal upon the addition of a substrate like TMB.[13][14] A reduction in signal intensity in the presence of the test compound indicates inhibition of PARP activity.
Experimental Workflow Diagram:
Caption: Workflow for the biochemical PARP inhibition assay.
Protocol Details:
Parameter
Recommendation
Rationale
Enzyme
Recombinant Human PARP1 or PARP2
Ensures a clean, specific readout of enzyme inhibition.
Plate
Histone-coated 96-well strip plate
Histones act as the acceptor protein for PAR chains. Pre-coating simplifies the protocol.
Vehicle control establishes 100% enzyme activity. A known inhibitor validates assay performance.
Test Compound
Serial dilution (e.g., 100 µM to 1 nM)
To determine the dose-response relationship and calculate the IC50 value.
Substrate
Biotinylated NAD+
Enables detection of the enzymatic product (PAR chains).
Detection
Streptavidin-HRP and TMB Substrate
A robust and sensitive colorimetric detection system.[13]
Step-by-Step Methodology:
Preparation: Prepare serial dilutions of the test compound (e.g., from 1-(2-Methyl-2H-indazol-5-yl)ethanol derivatives) and controls in assay buffer. The final DMSO concentration should not exceed 1-2% as higher concentrations can inhibit the enzyme.[14]
Plate Rehydration: Rehydrate the histone-coated wells according to the manufacturer's instructions (e.g., with PBS).
Reaction Initiation:
Add 5 µL of the diluted test compounds or controls to the wells.
Add 7.5 µL of PARP enzyme solution (e.g., 0.5 Units/well).[13]
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
Add 12.5 µL of the PARP cocktail containing biotinylated NAD+ to start the reaction.
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
Detection:
Wash the wells 3-4 times with PBS containing 0.1% Triton X-100, followed by PBS washes.
Add 25 µL of diluted Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.[13]
Repeat the washing steps thoroughly.
Add 50 µL of TMB substrate and incubate in the dark for approximately 15 minutes.
Stop the reaction by adding 50 µL of 0.2 M HCl.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[13]
Data Analysis:
The percentage of inhibition is calculated using the formula:
% Inhibition = 100 * (1 - (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank))
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the % inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[15]
Causality and Principle: This assay validates the findings from the biochemical assay in a more biologically relevant context. It measures the ability of a compound to inhibit PARP activity inside intact cells.[7] Cellular PARP activity is induced by treating cells with a DNA-damaging agent (e.g., hydrogen peroxide, H₂O₂).[16] The resulting formation of PAR chains (PARylation) is detected and quantified using a specific anti-PAR primary antibody and a fluorescently-labeled secondary antibody. A reduction in the nuclear fluorescence signal indicates successful inhibition of cellular PARP.
Protocol Details:
Parameter
Recommendation
Rationale
Cell Lines
HeLa, A549, or relevant cancer cell lines
Choose cell lines that are well-characterized and suitable for immunofluorescence.
Plate
96-well black, clear-bottom imaging plates
Optimized for fluorescence microscopy and high-content imaging.
DNA Damage
1 mM H₂O₂ for 10-20 minutes
Potently activates PARP enzymes by inducing oxidative DNA damage.[16]
Fixation
Ice-cold Methanol/Acetone or 4% Paraformaldehyde (PFA)
Methanol/acetone fixation can sometimes yield better results for PAR detection.[16][17]
High-quality, specific antibodies are critical for a clean signal.
Counterstain
DAPI or Hoechst 33342
Stains the nucleus, allowing for normalization of the PAR signal to the nuclear area.
Step-by-Step Methodology:
Cell Seeding: Seed cells onto a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
Compound Treatment: Pre-treat cells with serial dilutions of the test compound or controls (e.g., Olaparib) for 1-2 hours.
Induction of DNA Damage: Add H₂O₂ directly to the media to a final concentration of 1 mM and incubate for 10-20 minutes at 37°C to stimulate PARP activity.[16]
Fixation and Permeabilization:
Wash cells gently with PBS.
Fix the cells with ice-cold methanol/acetone (1:1) on ice for 15 minutes.[16]
Alternatively, fix with 4% PFA for 15 minutes, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
Immunostaining:
Wash cells with PBS and block with 2% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.
Incubate with anti-PAR primary antibody (diluted in blocking buffer) overnight at 4°C.
Wash 3 times with PBS.
Incubate with the corresponding fluorescently-labeled secondary antibody and a nuclear counterstain (DAPI) for 1 hour at room temperature, protected from light.
Wash 3 times with PBS.
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope. Capture both the DAPI and the secondary antibody fluorescence channels.
Data Analysis:
Use image analysis software to define the nuclear area based on the DAPI signal. Quantify the mean fluorescence intensity of the PAR signal within each nucleus. Normalize the PAR intensity of treated cells to the vehicle-treated, H₂O₂-stimulated control. Plot the normalized intensity against compound concentration to determine the cellular IC50.
Causality and Principle: This assay assesses the functional consequence of PARP inhibition. It is designed to demonstrate the principle of synthetic lethality, where the test compound selectively kills cancer cells with pre-existing defects in DNA repair, such as BRCA1 or BRCA2 mutations.[8][18] By comparing the cytotoxicity of the compound in BRCA-deficient cells versus BRCA-proficient (wild-type) or isogenic control cells, one can determine the compound's therapeutic window and specificity. Cell viability is typically measured after a prolonged incubation period (3-7 days) using metabolic assays like CellTiter-Glo® (luminescence) or AlamarBlue (fluorescence).[19]
Application Notes and Protocols for the Use of 1-(2-Methyl-2H-indazol-5-yl)ethanol as a Kinase Inhibitor
Introduction Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell cycle progression, proliferation, differentiation, and apoptosis. Dysr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell cycle progression, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective kinase inhibitory activity.[1][2][3][4] This document provides detailed application notes and protocols for the investigation of 1-(2-Methyl-2H-indazol-5-yl)ethanol (hereafter referred to as "Compound X") as a potential kinase inhibitor.
While the specific kinase targets of Compound X are still under investigation, this guide will use Cyclin-Dependent Kinase 9 (CDK9) as a representative target for establishing its inhibitory profile. CDK9, a key regulator of transcriptional elongation, is a validated target in oncology, and its inhibition can lead to apoptosis in cancer cells.[5][6] The protocols described herein are designed to be adaptable for screening Compound X against a broader panel of kinases to determine its selectivity profile.
This guide is intended for researchers in drug discovery and chemical biology. It provides a framework for characterizing the in vitro and cell-based activity of novel small molecule inhibitors.
Compound Information
Compound Name
Structure
Molecular Formula
Molecular Weight
1-(2-Methyl-2H-indazol-5-yl)ethanol (Compound X)
CC(C1=CC2=C(C=C1)N(N=C2)C)O
C10H12N2O
176.22 g/mol
PART 1: In Vitro Characterization of Kinase Inhibition
The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the purified target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][8]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce a luminescent signal. The intensity of the light signal is directly proportional to the kinase activity. A potent inhibitor will result in a lower luminescent signal.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol: IC50 Determination for Compound X against CDK9
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Compound X.
Materials and Reagents:
Compound X (10 mM stock in 100% DMSO)
Recombinant CDK9/CycT1 enzyme
CDK9 substrate (e.g., a peptide substrate)
ATP (10 mM stock in water)
ADP-Glo™ Kinase Assay Kit
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
White, opaque 96-well or 384-well assay plates
Multichannel pipettes
Luminometer
Protocol Steps:
Compound Serial Dilution:
Prepare a serial dilution of Compound X in a 96-well plate. Start with a 100 µM working solution (diluted from the 10 mM DMSO stock into kinase buffer) and perform 1:3 serial dilutions to obtain a 10-point dose-response curve. Remember to include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
Kinase Reaction Setup (in a 384-well plate):
Add 2.5 µL of the serially diluted Compound X or controls to the appropriate wells.
Add 2.5 µL of a 2X kinase/substrate mixture (containing CDK9/CycT1 and substrate in kinase buffer).
Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.[9]
To initiate the kinase reaction, add 5 µL of a 2X ATP solution (the final ATP concentration should be at or near the Km for the specific kinase).
Incubate for 60 minutes at room temperature.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and generate a luminescent signal.
Incubate for 30 minutes at room temperature.
Data Acquisition and Analysis:
Measure the luminescence using a plate-reading luminometer.
Plot the luminescence signal against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Expected Data:
The results can be tabulated as follows:
Compound X Concentration (µM)
Luminescence (RLU)
% Inhibition
100
5,000
95
33.3
15,000
85
11.1
45,000
55
3.7
80,000
20
1.2
95,000
5
...
...
...
0 (DMSO)
100,000
0
The IC50 value derived from the dose-response curve will provide a quantitative measure of the potency of Compound X against the target kinase.
PART 2: Cell-Based Characterization of Kinase Inhibition
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that the compound is active in a more physiologically relevant context.[10][11] These assays can assess the compound's ability to cross the cell membrane and engage its target within the complex cellular environment.
Cellular Target Engagement: NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay is a powerful method to quantify compound binding to a specific protein target in living cells.[12][13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that reversibly binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Workflow for NanoBRET™ Target Engagement Assay
Caption: Workflow of the NanoBRET™ Target Engagement Assay.
Detailed Protocol: Cellular Target Engagement of CDK9 by Compound X
Materials and Reagents:
HEK293 cells (or another suitable cell line)
NanoLuc®-CDK9 Fusion Vector
Transfection reagent
Opti-MEM™ I Reduced Serum Medium
NanoBRET™ Tracer and Nano-Glo® Substrate
Compound X (10 mM stock in 100% DMSO)
White, opaque 96-well cell culture plates
Plate reader capable of measuring luminescence at two wavelengths
Protocol Steps:
Cell Transfection:
One day before the assay, transfect HEK293 cells with the NanoLuc®-CDK9 fusion vector according to the manufacturer's protocol.
Plate the transfected cells in a 96-well plate and incubate overnight.
Compound Addition:
Prepare a serial dilution of Compound X in Opti-MEM™.
Add the diluted compound to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
Tracer and Substrate Addition:
Prepare a mixture of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™.
Add this mixture to the wells containing the cells and compound.
Data Acquisition and Analysis:
Immediately measure the luminescence signal at both the donor emission wavelength (e.g., 460 nm) and the acceptor emission wavelength (e.g., 610 nm).
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value for target engagement.
Downstream Functional Assay: Cell Proliferation
To assess the functional consequence of kinase inhibition, a cell proliferation assay can be performed. For kinases that are drivers of cell growth in specific cancer cell lines, their inhibition should lead to a decrease in cell viability. The Ba/F3 cell proliferation assay is a common method for this purpose.[10][14]
Protocol Steps:
Cell Line Selection:
Choose a cancer cell line known to be dependent on the activity of the target kinase (e.g., a leukemia cell line for CDK9).
Cell Plating and Compound Treatment:
Plate the cells in a 96-well plate.
Add serial dilutions of Compound X and incubate for 72 hours.
Viability Assessment:
Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
Data Analysis:
Plot cell viability against the logarithm of Compound X concentration to determine the GI50 (concentration for 50% growth inhibition).
PART 3: Data Interpretation and Troubleshooting
Parameter
Interpretation
Potential Issues & Solutions
In Vitro IC50
Measures direct potency against the purified enzyme. A low value (nM to low µM) indicates a potent inhibitor.
High IC50: Compound may be a weak inhibitor, or assay conditions are suboptimal. Optimize ATP concentration and enzyme linearity.[15] No Inhibition: Compound is inactive against this target.
Cellular IC50 (NanoBRET™)
Measures target engagement in a cellular context. A value close to the in vitro IC50 suggests good cell permeability and target binding.
Cellular IC50 >> In Vitro IC50: Poor cell permeability, active efflux from the cell, or compound instability. Consider structural modifications to improve physicochemical properties.
GI50 (Proliferation)
Measures the functional effect on cell growth. A potent GI50 in a relevant cell line supports the mechanism of action.
GI50 >> Cellular IC50: The kinase may not be a critical driver of proliferation in the chosen cell line, or redundant pathways may compensate for its inhibition. Use a different cell line or investigate downstream signaling pathways.
Conclusion
This document provides a comprehensive guide for the initial characterization of 1-(2-Methyl-2H-indazol-5-yl)ethanol (Compound X) as a kinase inhibitor. By following these protocols, researchers can obtain robust data on its in vitro potency, cellular target engagement, and functional effects. This systematic approach is crucial for the successful progression of a novel compound through the early stages of the drug discovery pipeline.
References
Cell-based Kinase Assays. (n.d.). Profacgen. Retrieved from [Link]
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved from [Link]
Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs. Retrieved from [Link]
Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]
Kinase Inhibitor Screening Services. (n.d.). BioAssay Systems. Retrieved from [Link]
Kinase profiling and screening. (n.d.). ICE Bioscience. Retrieved from [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Retrieved from [Link]
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Caribbean Journal of Science and Technology. Retrieved from [Link]
Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. (2021, August 20). ACS Publications. Retrieved from [Link]
Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. (2021, August 20). PubMed. Retrieved from [Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC. Retrieved from [Link]
2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. (2024, April 22). ResearchGate. Retrieved from [Link]
Application Notes and Protocols for Cell-Based Assays with 1-(2-Methyl-2H-indazol-5-yl)ethanol
A Guide for Researchers in Oncology and Drug Discovery Introduction: The Therapeutic Potential of Indazole Derivatives The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of n...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers in Oncology and Drug Discovery
Introduction: The Therapeutic Potential of Indazole Derivatives
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Notably, several FDA-approved anti-cancer drugs feature the indazole core, highlighting its significance in oncology.[2] These compounds often function as kinase inhibitors, disrupting signaling pathways crucial for cancer cell proliferation and survival.[1] This application note provides a comprehensive guide to utilizing cell-based assays for the characterization of 1-(2-Methyl-2H-indazol-5-yl)ethanol, a novel indazole derivative with potential as an anti-cancer agent. The protocols detailed herein are designed to elucidate its effects on cancer cell viability, proliferation, apoptosis, and migration, providing a robust framework for its preclinical evaluation.
Principle of Investigation: A Multi-Faceted Approach to Characterization
A thorough understanding of a novel compound's anti-cancer potential requires a multi-pronged approach. This guide outlines a logical progression of cell-based assays, starting with broad assessments of cytotoxicity and moving towards more specific mechanistic studies. The proposed workflow is designed to be self-validating, with each assay providing a piece of the puzzle to build a comprehensive biological profile of 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Part 1: Assessing Cytotoxicity and Anti-Proliferative Effects
The initial step in evaluating any potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used, reliable method for this purpose.
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
1-(2-Methyl-2H-indazol-5-yl)ethanol
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[2]
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare a series of dilutions of 1-(2-Methyl-2H-indazol-5-yl)ethanol in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).[5] Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent only) and a blank (medium only).
Incubation: Incubate the plates for 24, 48, and 72 hours.
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Expected Outcome: This assay will determine the cytotoxic and anti-proliferative effects of 1-(2-Methyl-2H-indazol-5-yl)ethanol on different cancer cell lines and establish a dose- and time-dependent relationship.
Parameter
Description
Cell Lines
MCF-7, A549, HepG2
Compound
1-(2-Methyl-2H-indazol-5-yl)ethanol
Time Points
24, 48, 72 hours
Readout
Absorbance at 570 nm
Endpoint
IC50 value
Part 2: Investigating the Induction of Apoptosis
Many effective anti-cancer agents work by inducing apoptosis, or programmed cell death. Investigating the apoptotic potential of 1-(2-Methyl-2H-indazol-5-yl)ethanol is a critical next step.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
Cancer cell line showing sensitivity in the MTT assay
1-(2-Methyl-2H-indazol-5-yl)ethanol
Annexin V-FITC Apoptosis Detection Kit
Flow cytometer
Procedure:
Cell Treatment: Seed cells in 6-well plates and treat with 1-(2-Methyl-2H-indazol-5-yl)ethanol at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
Annexin V- / PI- : Viable cells
Annexin V+ / PI- : Early apoptotic cells
Annexin V+ / PI+ : Late apoptotic/necrotic cells
Annexin V- / PI+ : Necrotic cells
Expected Outcome: This assay will quantify the percentage of cells undergoing apoptosis in response to treatment with 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Principle: To delve deeper into the molecular mechanism of apoptosis, Western blotting can be used to analyze the expression levels of key apoptosis-regulating proteins. Based on studies of similar indazole derivatives, key proteins to investigate include cleaved caspase-3, Bax, and Bcl-2.[2]
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with the primary and secondary antibodies.
Detection: Visualize the protein bands using a chemiluminescence detection system.
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Expected Outcome: An increase in the expression of pro-apoptotic proteins (cleaved caspase-3, Bax) and a decrease in the anti-apoptotic protein (Bcl-2) would confirm the induction of apoptosis via the intrinsic pathway.
Caption: Proposed apoptotic pathway induced by 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Part 3: Assessing Effects on Cell Migration and Invasion
For a comprehensive anti-cancer profile, it is important to investigate the compound's effect on cell migration and invasion, key processes in cancer metastasis.
Protocol 4: Wound Healing (Scratch) Assay for Cell Migration
Principle: This straightforward assay assesses the ability of a cell population to migrate and close a "wound" or scratch made in a confluent monolayer.
Materials:
Cancer cell line with migratory potential
6-well plates
Pipette tip or specialized scratch tool
Procedure:
Create a Confluent Monolayer: Grow cells to full confluency in 6-well plates.
Create the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the monolayer.
Treatment: Wash with PBS to remove detached cells and add fresh medium containing 1-(2-Methyl-2H-indazol-5-yl)ethanol at non-toxic concentrations.
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Expected Outcome: A delay or inhibition of wound closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.
Protocol 5: Transwell Invasion Assay
Principle: This assay measures the ability of cells to invade through a basement membrane matrix, mimicking the in vivo process of invasion through the extracellular matrix.
Materials:
Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel)
24-well plates
Serum-free and serum-containing medium
Procedure:
Cell Preparation: Resuspend cells in serum-free medium containing 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Assay Setup: Add the cell suspension to the upper chamber of the Matrigel-coated Transwell inserts. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
Incubation: Incubate for a period that allows for invasion (e.g., 24-48 hours).
Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane.
Analysis: Count the number of invaded cells in several microscopic fields and compare the treated groups to the control.
Expected Outcome: A reduction in the number of invaded cells in the treated groups demonstrates an anti-invasive effect of the compound.
Caption: A logical workflow for the cell-based characterization of a novel compound.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 1-(2-Methyl-2H-indazol-5-yl)ethanol as a potential anti-cancer agent. Positive results from these assays, such as potent cytotoxicity, induction of apoptosis, and inhibition of migration and invasion, would warrant further investigation. Future studies could include identifying the specific molecular targets of the compound, exploring its effects on other cancer-related pathways, and ultimately, evaluating its efficacy in in vivo models. The indazole scaffold continues to be a rich source of novel therapeutics, and a systematic approach to their biological evaluation is paramount for successful drug development.
References
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]
In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. (2018). Journal of Medicinal Food. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]
Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists Using a Biochemical TLR8 Antagonist Competition Assay. (2020). Journal of Medicinal Chemistry. [Link]
Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. (2021). Journal of Medicinal Chemistry. [Link]
2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. (2024). Chemistry & Biodiversity. [Link]
Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. (2017). Molecules. [Link]
Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. (2017). Molecules. [Link]
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). International Journal of Molecular Sciences. [Link]
Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. (2021). Journal of Medicinal Chemistry. [Link]
Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. (2024). Chemistry & Biology Interface. [Link]
Inhibitory action of ethanol on cyclooxygenase-2 expression through suppression of the extracellular signal-related kinase-mediated pathway in rat alveolar macrophages. (2004). British Journal of Pharmacology. [Link]
In-vitro bioassays of aqueous and ethanol extracts of Aseel dates. (2021). Pakistan Journal of Pharmaceutical Sciences. [Link]
Small molecule photocatalysis enables drug target identification via energy transfer. (2022). Proceedings of the National Academy of Sciences. [Link]
Anti-Cancer Activity Of Allium Ascalonicum Ethanol Extract Against Human Hepatocellular Carcinoma Cell Line (HepG-2). (2024). Egyptian Journal of Chemistry. [Link]
High-throughput screening with 1-(2-Methyl-2H-indazol-5-yl)ethanol
An Application Guide for the High-Throughput Screening of Novel Indazole-Based Compounds, Featuring 1-(2-Methyl-2H-indazol-5-yl)ethanol Authored by a Senior Application Scientist Abstract The indazole nucleus is a corner...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the High-Throughput Screening of Novel Indazole-Based Compounds, Featuring 1-(2-Methyl-2H-indazol-5-yl)ethanol
Authored by a Senior Application Scientist
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, frequently acting as modulators of key drug target classes including protein kinases, G-protein coupled receptors (GPCRs), and ion channels.[3][4][5][6] This document provides a comprehensive guide for designing and executing a primary high-throughput screening (HTS) campaign for a novel, uncharacterized indazole derivative, using 1-(2-Methyl-2H-indazol-5-yl)ethanol as a representative example. We present detailed, field-proven protocols for three distinct, HTS-compatible assays targeting these major protein families. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for the initial characterization and hit-finding phase for this promising class of compounds.
Rationale for Target Selection: The Indazole Scaffold
Given the lack of specific biological data for 1-(2-Methyl-2H-indazol-5-yl)ethanol, our screening strategy is predicated on the well-established pharmacology of the indazole core. This scaffold's unique combination of a hydrogen bond donor and an additional nitrogen atom as a hydrogen bond acceptor allows it to form critical interactions within the active sites of diverse proteins.[3] Many FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, and the 5-HT3 receptor antagonist Granisetron, feature this heterocyclic system.[1][2] Therefore, a logical and efficient primary screening approach involves simultaneously interrogating the compound against representative members of these three target classes to identify its primary mechanism of action.
Application Protocol I: Protein Kinase Inhibition Screening
2.1. Scientific Principle
Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer and inflammation.[7][8] A significant number of indazole derivatives have been developed as potent kinase inhibitors.[9][10][11] We will employ a universal, homogeneous luminescent assay that quantifies the amount of ADP produced during the kinase reaction. This is a direct measure of kinase activity. The assay is considered "universal" because ADP is the common product of all kinase reactions, making the platform adaptable to virtually any kinase-substrate pair.[12] A decrease in ADP production in the presence of the test compound indicates inhibition.
Caption: Workflow for a universal ADP-based kinase inhibition HTS assay.
2.3. Detailed Protocol: ADP-Glo™ Kinase Assay
Compound Plating : Using an acoustic liquid handler, dispense 20-100 nL of 1-(2-Methyl-2H-indazol-5-yl)ethanol from a stock library (e.g., 10 mM in DMSO) into the appropriate wells of a 384-well, low-volume assay plate. Final assay concentration should be in the range of 1-20 µM.
Controls : Designate wells for controls:
Negative Control (0% activity) : DMSO vehicle only, no enzyme.
Positive Control (100% activity) : DMSO vehicle only.
Kinase Reaction : Prepare a 2X kinase/substrate reaction buffer containing the kinase of interest (e.g., ABL1), its corresponding peptide substrate, and ATP at its Km concentration. Add 5 µL of this mix to each well.
Incubation : Seal the plate and incubate at room temperature for 60 minutes.
ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
Incubation : Incubate at room temperature for 40 minutes.
Signal Generation : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal.
Incubation : Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
Data Acquisition : Read the luminescence on a compatible plate reader.
GPCRs are the largest family of cell surface receptors and are the target of approximately 40% of all modern drugs.[4][13] They translate extracellular signals into intracellular responses, often via the production of second messengers like cyclic AMP (cAMP).[4] Assays that measure changes in intracellular cAMP levels are a robust method for screening modulators of Gs-coupled (which increase cAMP) and Gi-coupled (which decrease cAMP) receptors.[4] This protocol utilizes a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) competitive immunoassay. In this assay, endogenously produced cAMP competes with a labeled cAMP analog for binding to a specific antibody, leading to a measurable change in the FRET signal.
3.2. Experimental Workflow: GPCR cAMP Assay
Caption: Workflow for an HTRF-based cAMP assay for GPCR modulator screening.
3.3. Detailed Protocol: HTRF cAMP Assay
Cell Seeding : Seed a cell line stably expressing the target Gs-coupled GPCR (e.g., ADRB2 in HEK293 cells) into a 384-well, white, low-volume plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
Compound Addition : Remove the culture medium and add 5 µL of assay buffer. Add 50 nL of 1-(2-Methyl-2H-indazol-5-yl)ethanol or control compounds (e.g., a known antagonist) in DMSO.
Cell Stimulation : Add 5 µL of a known agonist (e.g., isoproterenol) at its EC₈₀ concentration to all wells except the negative control wells (which receive buffer only).
Incubation : Incubate the plate at room temperature for 30 minutes to allow for cAMP production.
Lysis and Detection : Add 10 µL of the HTRF lysis and detection reagent mix, containing both the cAMP-d2 (acceptor) and the anti-cAMP-cryptate (donor) antibodies.
Incubation : Seal the plate and incubate at room temperature for 60 minutes in the dark.
Data Acquisition : Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).
Data Analysis : Calculate the 665/620 ratio for each well. The signal is inversely proportional to the amount of cAMP produced. Determine the percent inhibition for antagonist screening or percent activation for agonist screening relative to controls.
Application Protocol III: Ion Channel Modulation Screening
4.1. Scientific Principle
Ion channels, which control the flow of ions across cell membranes, are critical drug targets for a wide range of pathologies, including cardiovascular and neurological disorders.[14] Approximately 15% of approved drugs act on ion channels.[14] High-throughput screening for ion channel modulators often relies on indirect measurements of channel activity, such as changes in ion concentration using fluorescent indicators.[15] Thallium (Tl⁺) flux assays are a common and robust HTS method for screening potassium (K⁺) channel modulators, as Tl⁺ can pass through most K⁺ channels and its influx can be detected by specific fluorescent dyes.[15][16] An increase or decrease in the fluorescence signal upon cell stimulation indicates modulation of the target channel by the test compound.
4.2. Experimental Workflow: Thallium Flux Ion Channel Assay
Caption: Workflow for a fluorescence-based thallium flux assay for ion channel screening.
4.3. Detailed Protocol: Thallium Flux Assay
Cell Seeding : Plate cells expressing the target potassium channel (e.g., KCNQ1) in a 384-well, black-walled, clear-bottom assay plate and grow to confluence.
Dye Loading : Aspirate the culture medium and add the loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).
Incubation : Incubate the plate at 37°C for 60-90 minutes to allow for dye uptake.
Compound Addition : Wash the cells with assay buffer. Add the test compound 1-(2-Methyl-2H-indazol-5-yl)ethanol or controls (known channel blockers or openers) to the wells.
Incubation : Incubate at room temperature for 15-30 minutes.
Data Acquisition : Place the assay plate into a fluorescence kinetic plate reader, such as a FLIPR or FlexStation.
Stimulation and Reading : The instrument will add a stimulus buffer containing thallium sulfate to the wells while simultaneously reading the kinetic fluorescence response over a period of 1-2 minutes.
Data Analysis : The rate of fluorescence increase corresponds to the rate of thallium influx through the open channels. Calculate the rate of influx for each well and determine the percent inhibition or activation relative to controls.
HTS Quality Control and Data Analysis
5.1. Foundational Principles
To ensure the reliability of HTS data and the validity of identified "hits," rigorous quality control is essential.[17][18] The primary goal is to maximize the signal window between positive and negative controls while minimizing data variability across the screening plates.[19][20]
5.2. Key Quality Control Metrics
All screening runs should be evaluated using standard statistical parameters to ensure their validity.[21]
Metric
Formula
Recommended Value
Description
Z'-Factor
1 - (3σₚ + 3σₙ) / |μₚ - μₙ|
≥ 0.5
A measure of assay robustness that combines the signal window and data variation. A value > 0.5 is considered excellent for HTS.[7][21]
Signal-to-Background (S/B)
μₚ / μₙ
≥ 10
The ratio of the mean of the positive control (μₚ) to the mean of the negative control (μₙ). Indicates the dynamic range of the assay.
Signal-to-Noise (S/N)
(μₚ - μₙ) / √(σₚ² + σₙ²)
≥ 10
Similar to S/B but accounts for the standard deviation (σ) of the controls. Measures the separation between control populations.
Coefficient of Variation (%CV)
(σ / μ) * 100
< 15%
A measure of the relative variability of the data within a set of replicates (e.g., all positive control wells). Should be low for both positive and negative controls.
5.3. Hit Identification and Confirmation
Primary Hit Selection : A common method for hit selection is to identify compounds that produce a signal greater than three standard deviations from the mean of the control sample population (e.g., % inhibition > 3σ of the DMSO wells).[17]
Hit Confirmation : Putative hits from the primary screen must be re-tested under the same conditions to rule out false positives.
Dose-Response Analysis : Confirmed hits should be tested over a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀ or EC₅₀) and confirm their activity is not due to non-specific effects like assay interference or cytotoxicity.[22]
Conclusion
The indazole scaffold remains a highly productive framework for the discovery of novel therapeutic agents.[1][23] For a new entity such as 1-(2-Methyl-2H-indazol-5-yl)ethanol, a systematic and broad-based primary screening campaign is the critical first step in elucidating its biological function. The detailed application notes and protocols provided herein for kinase, GPCR, and ion channel targets offer a robust, industry-standard workflow for this essential phase of drug discovery. By employing these validated HTS methodologies and adhering to stringent quality control standards, researchers can efficiently identify and prioritize promising lead compounds for further development.
References
ION Biosciences. (n.d.). High-Throughput Screening in Drug Discovery.
Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels.
PharmaBlock. (n.d.). Indazoles in Drug Discovery.
Benchchem. (2025). Application Note: High-Throughput Screening for Modulators of Gs-Coupled GPCRs.
PubMed. (n.d.). High-Throughput Screening for Allosteric Modulators of GPCRs.
Chemical Science (RSC Publishing). (n.d.). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening.
MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
Agilent. (2021, February 2). High-Throughput GPCR Assay Development.
PMC. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
Metrion Biosciences. (n.d.). Cost-Efficient Ion Channel High-Throughput Screening.
Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening.
Benchchem. (2025). Discovery and synthesis of novel indazole derivatives.
DTIC. (n.d.). Ultra High-Throughput Drug Screen for Lipid Regulated Ion Channels.
Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
SPIE Digital Library. (n.d.). Comprehensive Analysis of High-Throughput Screening Data.
RSC Publishing. (2016, September 8). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors.
ResearchGate. (2018, February 19). High-Throughput Identification of G Protein-Coupled Receptor Modulators through Affinity Mass Spectrometry Screening.
PubMed. (2005, March 15). High-throughput screening for kinase inhibitors.
PubMed. (2005, September 15). HTS quality control and data analysis: a process to maximize information from a high-throughput screen.
Bentham Science Publishers. (2005, September 1). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen.
PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
Aurora Biomed. (2024, June 12). Ion Channel Research: Advancing High Throughput Screening Techniques.
PMC. (n.d.). Quality Control of Quantitative High Throughput Screening Data.
RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
ResearchGate. (2024, April 22). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies.
ACS Publications. (2021, August 20). Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies.
ACS Publications. (2020, July 30). Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists Using a Biochemical TLR8 Antagonist Competition Assay.
Semantic Scholar. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
PMC. (2025, October 1). High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma.
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening.
PubMed. (2019, December 6). High-throughput screening yields several small-molecule inhibitors of repeat-associated non-AUG translation.
Biomedical Research and Therapy. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from Biomedical Research and Therapy website.
PMC. (2022, January 23). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
HELDA - Helsinki.fi. (2022, February 1). High-throughput screening for drug discovery targeting the cancer cell-microenvironment interactions in hematological cancers.
ACS Publications. (2024, October 15). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study.
Application Note: Comprehensive HPLC-UV and LC-MS/MS Methodologies for the Analysis of 1-(2-Methyl-2H-indazol-5-yl)ethanol
Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals Application Areas: Active Pharmaceutical Ingredient (API) Assay, Pharmacokinetic (PK) Bioanalysis, and Quality Control. E...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals
Application Areas: Active Pharmaceutical Ingredient (API) Assay, Pharmacokinetic (PK) Bioanalysis, and Quality Control.
Executive Summary
The indazole scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. 1-(2-Methyl-2H-indazol-5-yl)ethanol represents a highly functionalized derivative, characterized by its basic 2H-indazole core and a polar 1-hydroxyethyl substituent.
This application note provides a dual-methodology framework: a high-resolution HPLC-UV method for API purity and assay, and a highly sensitive LC-MS/MS method for trace-level quantification in biological matrices (e.g., rat plasma). Both methods are designed from first principles, explaining the physicochemical causality behind each chromatographic and mass spectrometric parameter, and are validated in strict accordance with the newly adopted ICH Q2(R2) guidelines[1].
Analyte Profiling & Mechanistic Rationale
To design a robust analytical method, we must first deconstruct the analyte's physicochemical properties. The structural features of 1-(2-Methyl-2H-indazol-5-yl)ethanol directly dictate the analytical strategy:
Basic Nitrogen (Indazole Core): The lone pair on the indazole nitrogen acts as a strong proton acceptor. By utilizing a mobile phase modified with 0.1% Formic Acid (pH ~2.7), the molecule remains fully protonated. This prevents peak tailing caused by secondary interactions with unendcapped silanols on the stationary phase and exponentially increases the ionization efficiency in Electrospray Ionization positive mode (ESI+)[2].
Aromatic System: The conjugated
π
-system of the indazole ring provides strong chromophoric activity, making it highly suitable for UV detection at 254 nm for high-concentration API assays.
Hydroxyl Group (Ethanol Moiety): The 1-hydroxyethyl group introduces moderate polarity. While the molecule is lipophilic enough to be retained on a standard C18 column, the hydroxyl group ensures it elutes rapidly under gradient conditions, preventing excessive run times. Furthermore, during collision-induced dissociation (CID) in MS/MS, this moiety undergoes a predictable and highly favorable neutral loss of water (-18 Da), providing a stable and abundant product ion for Multiple Reaction Monitoring (MRM).
Physicochemical causality driving the analytical method development strategy.
Experimental Protocols & Workflows
Self-Validating System Suitability Testing (SST)
To ensure the trustworthiness of the data, every analytical batch must begin with a self-validating SST sequence.
Protocol: Inject six consecutive replicates of the Lower Limit of Quantification (LLOQ) standard.
Acceptance Criteria: The system is deemed "Fit-for-Purpose" only if the relative standard deviation (%RSD) of the peak area is
≤
5.0%, retention time drift is
≤
2.0%, and the signal-to-noise (S/N) ratio is
≥
10:1.
Sample Preparation: Plasma Protein Precipitation (Bioanalysis)
For pharmacokinetic studies, protein precipitation (PPT) offers a rapid, high-throughput extraction method[3]. Acetonitrile is selected over methanol as the precipitant because it yields a denser protein pellet and provides a cleaner background in ESI+.
Step-by-Step Methodology:
Aliquot 50 µL of rat plasma (spiked or unknown) into a 1.5 mL Eppendorf tube.
Add 10 µL of Internal Standard (IS) working solution (e.g.,
D4
-1-(2-Methyl-2H-indazol-5-yl)ethanol at 100 ng/mL).
Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to induce protein denaturation.
Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent solvent-effect peak distortion).
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Bioanalytical Workflow for 1-(2-Methyl-2H-indazol-5-yl)ethanol
Instrumental Parameters & Data Presentation
HPLC-UV Method (API Assay & Purity)
This method is optimized for high-concentration API testing where UV detection provides superior linear dynamic range without the saturation effects common in MS detectors.
High surface area and sub-2µm particles provide maximum theoretical plates for impurity resolution.
Mobile Phase A
Water + 0.1% Formic Acid
Maintains acidic pH to keep the indazole nitrogen protonated.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Aprotic solvent reduces backpressure and sharpens basic peaks.
Gradient
5% B to 95% B over 5.0 min
Sweeps non-polar impurities off the column efficiently.
Flow Rate
0.4 mL/min
Optimal linear velocity for 2.1 mm ID columns.
Detection
UV at 254 nm
Targets the
π→π∗
transition of the indazole ring.
Column Temp
40 °C
Reduces mobile phase viscosity and improves mass transfer.
LC-MS/MS Method (Trace Bioanalysis)
For the quantification of the analyte in biological matrices, tandem mass spectrometry (QqQ) operated in Multiple Reaction Monitoring (MRM) mode is required to achieve nanomolar sensitivity and eliminate matrix interference[4].
Table 2: MS/MS Source and MRM Parameters
Parameter
Value
Mechanistic Note
Ionization Mode
ESI Positive (ESI+)
Capitalizes on the basicity of the indazole core.
Capillary Voltage
3.0 kV
Sufficient to maintain a stable Taylor cone without arcing.
Desolvation Temp
450 °C
Ensures complete evaporation of the aqueous droplets.
Precursor Ion (
[M+H]+
)
m/z 177.1
Exact mass of protonated 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Quantifier Product Ion
m/z 159.1
Formed via the highly favorable neutral loss of
H2O
(-18 Da).
Qualifier Product Ion
m/z 132.1
Formed via secondary cleavage of the indazole ring.
Collision Energy (CE)
15 eV (Quant) / 25 eV (Qual)
Optimized via direct infusion to maximize product ion abundance.
Method Validation (ICH Q2(R2) Compliant)
The analytical procedures were validated according to the lifecycle and risk-based approaches outlined in the ICH Q2(R2) guidelines (effective June 2024)[1][5]. The validation confirms that the method is fit for its intended purpose across the specified reportable range.
Table 3: ICH Q2(R2) Validation Metrics Summary
Validation Parameter
ICH Q2(R2) Requirement
Observed Result (LC-MS/MS)
Conclusion
Specificity
Unambiguous measurement in the presence of matrix.
No interfering peaks at the RT of the analyte in blank rat plasma.
The developed HPLC-UV and LC-MS/MS methods provide a comprehensive analytical control strategy for 1-(2-Methyl-2H-indazol-5-yl)ethanol. By grounding the method development in the physicochemical properties of the indazole and ethanol moieties, we ensure robust chromatographic retention and optimal ionization. The incorporation of self-validating system suitability checks and strict adherence to ICH Q2(R2) guidelines guarantees that these protocols will yield trustworthy, reproducible data in both pharmaceutical assay and pharmacokinetic bioanalysis environments.
References
Title: Validation of Analytical Procedures Q2(R2)
Source: ich.org (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use)
URL: [Link]
Title: An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples
Source: mdpi.com
URL: [Link]
Title: Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma
Source: nih.gov (PubMed)
URL: [Link]
Application Note: Derivatization of 1-(2-Methyl-2H-indazol-5-yl)ethanol for Targeted Drug Discovery
Introduction & Mechanistic Rationale The indazole heterocycle is a highly privileged bioisostere of indoles and benzimidazoles. However, traditional 1H-indazoles suffer from tautomeric instability, which incurs a desolva...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The indazole heterocycle is a highly privileged bioisostere of indoles and benzimidazoles. However, traditional 1H-indazoles suffer from tautomeric instability, which incurs a desolvation penalty when binding to highly specific protein pockets. By utilizing the 2-methyl-2H-indazole core, medicinal chemists can lock the tautomeric state, thereby increasing the lipophilic ligand efficiency (LLE) and improving binding affinity in rigid environments like the ATP-binding pocket of kinases[1].
The specific intermediate 1-(2-Methyl-2H-indazol-5-yl)ethanol features a 1-hydroxyethyl moiety at the C5 position. This secondary, benzylic-like alcohol provides a dense, chiral functional handle. It serves as a critical divergence point in drug discovery, enabling the synthesis of highly selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors for hematological malignancies[1], negative allosteric modulators (NAMs) for the mGlu5 receptor in neurological disorders[2], and Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for immuno-oncology[3].
Divergent synthetic workflow converting the 1-(2-Methyl-2H-indazol-5-yl)ethanol scaffold.
Synthetic Workflows & Self-Validating Protocols
To successfully derivatize 1-(2-Methyl-2H-indazol-5-yl)ethanol, the chemical integrity of the electron-rich indazole core must be preserved. The following protocols have been optimized for high yield and stereochemical fidelity.
Protocol A: Mild Oxidation to 5-Acetyl-2-methyl-2H-indazole
Causality & Expert Insight: The conversion of the 1-hydroxyethyl group to an acetyl moiety is required for downstream cross-coupling or reductive amination. Using harsh, acidic oxidants like Jones reagent (chromic acid) risks protonating the indazole nitrogens, leading to precipitation, sluggish reaction rates, and potential heterocyclic ring opening. Dess-Martin Periodinane (DMP) is selected because it operates under mild, neutral conditions, preventing over-oxidation.
Step-by-Step Methodology:
Preparation: Dissolve 1-(2-Methyl-2H-indazol-5-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
Addition: Add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes to control the mild exothermic reaction.
Reaction: Warm the reaction to room temperature (25 °C) and stir for 2 hours.
Validation Checkpoint: Monitor the reaction via LC-MS. The system is self-validating when the starting material mass (
[M+H]+
) completely shifts to
[M+H]+−2 Da
(the ketone). Troubleshooting: If unreacted starting material persists, verify the integrity of the DMP reagent, as it rapidly hydrolyzes into inactive species upon exposure to ambient moisture.
Workup: Quench the reaction with a 1:1 mixture of saturated aqueous
NaHCO3
and
Na2S2O3
. Stir vigorously until the organic layer is clear (this safely reduces and removes iodine byproducts). Extract with DCM, dry over anhydrous
Na2SO4
, and concentrate.
Causality & Expert Insight: For targets like the mGlu5 receptor, stereochemistry at the benzylic position dictates the allosteric fit[2]. Traditional Williamson ether synthesis requires strong bases (e.g., NaH) which promote E2 elimination on secondary alcohols, yielding unwanted vinyl indazole byproducts. The Mitsunobu reaction activates the alcohol as a phosphonium intermediate, forcing a clean
SN2
displacement with strict inversion of stereochemistry.
Step-by-Step Methodology:
Preparation: Dissolve enantiopure (S)-1-(2-Methyl-2H-indazol-5-yl)ethanol (1.0 eq), the target phenol/acid nucleophile (1.1 eq), and triphenylphosphine (
PPh3
, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.
Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 30 minutes. Critical: Slow addition prevents the premature consumption of the betaine intermediate.
Reaction: Stir at room temperature for 12 hours.
Validation Checkpoint: Analyze the crude mixture via Chiral HPLC. A successful reaction will yield an enantiomeric excess (ee) of >95% for the (R)-ether product. Troubleshooting: The presence of a styrene-like, UV-active byproduct indicates that the reaction temperature exceeded optimal limits during the DIAD addition, favoring elimination over substitution.
Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to separate the product from the triphenylphosphine oxide byproduct.
Biological Evaluation & Assay Logic
Derivatives synthesized from the 2-methyl-2H-indazole scaffold often target kinase ATP-binding pockets. For instance, CDK9 inhibition prevents the phosphorylation of RNA Polymerase II, halting the transcription of short-lived oncogenes like MYC and MCL-1, ultimately triggering apoptosis in hematological malignancy (HM) cells[1].
Mechanism of CDK9 inhibition by 2-methyl-2H-indazole derivatives triggering tumor apoptosis.
Quantitative Data Summary
To validate the efficacy of the synthesized derivatives, TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays are employed to measure kinase activity, alongside cellular viability assays (e.g., CellTiter-Glo in MV4-11 leukemia cells). The table below summarizes the Structure-Activity Relationship (SAR) landscape of key derivatives originating from this scaffold.
Compound ID
Scaffold Modification (from 1-hydroxyethyl)
Primary Target
Target IC₅₀ (nM)
Cellular Viability (MV4-11, IC₅₀ µM)
1
None (Starting Material)
N/A
>10,000
>50.0
2
5-acetyl (Intermediate)
N/A
>10,000
>50.0
3
Pyrimidin-2-yl-quinazolin-7-amine
CDK9
8.0
0.045
4
Isothiazol-5-yl-cyclopropanecarboxamide
mGlu5
15.0
N/A
5
Pyrimidine-4-carboxamide
HPK1
12.5
0.120
References
Title: Discovery of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide, a potent and orally efficacious mGlu5 receptor negative allosteric modulator.
Source: Bioorganic & Medicinal Chemistry Letters, 2013.
URL: [Link]
Title: Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies.
Source: Journal of Medicinal Chemistry, ACS Publications, 2021.
URL: [Link]
Title: Indazole compounds and uses thereof (U.S. Patent 10,745,388 B2).
Application of 1-(2-Methyl-2H-indazol-5-yl)ethanol in cancer cell lines
Application of Indazole Derivatives in Cancer Cell Line Research: A Guide Featuring Entrectinib Senior Application Scientist Note: The compound "1-(2-Methyl-2H-indazol-5-yl)ethanol" specified in the query does not have d...
Author: BenchChem Technical Support Team. Date: April 2026
Application of Indazole Derivatives in Cancer Cell Line Research: A Guide Featuring Entrectinib
Senior Application Scientist Note: The compound "1-(2-Methyl-2H-indazol-5-yl)ethanol" specified in the query does not have documented applications in cancer cell line research within publicly accessible scientific literature. The indazole scaffold, however, is a critical pharmacophore in numerous approved anti-cancer agents, particularly kinase inhibitors.[1][2][3][4] This guide has been developed using Entrectinib , a well-characterized, FDA-approved indazole-derivative, as an exemplary molecule to illustrate the application of this chemical class in oncology research.[1] Entrectinib is a potent inhibitor of Tropomyosin Receptor Kinase (TRK), ROS1, and Anaplastic Lymphoma Kinase (ALK), making it a valuable tool for studying specific cancer-driving pathways.[5][6][7]
Introduction to Entrectinib and its Mechanism of Action
Entrectinib (also known as RXDX-101) is an orally bioavailable, central nervous system (CNS) active inhibitor that targets oncogenic fusions of NTRK1/2/3, ROS1, and ALK genes.[6][8] These gene rearrangements result in fusion proteins with constitutively active kinase domains, which drive tumor growth and proliferation through hyperactivation of downstream signaling pathways.[7][9]
Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases.[10] This blockade prevents autophosphorylation and activation of the kinase, subsequently inhibiting downstream signaling cascades critical for cancer cell survival and proliferation, such as the MAPK/ERK and PI3K/AKT pathways.[10][11] This targeted action leads to cell cycle arrest and apoptosis in tumor cells harboring these specific genetic alterations.[8][11]
Diagram: Simplified Mechanism of Action of Entrectinib
Entrectinib is primarily used in preclinical research to:
Investigate the biology of NTRK, ROS1, or ALK-driven cancers. [7]
Evaluate drug sensitivity and resistance mechanisms.
Screen for novel anti-cancer agents targeting these pathways.
Study the effects of kinase inhibition on cellular processes like proliferation, apoptosis, and cell cycle progression.[11]
The compound is most effective in cancer cell lines that harbor the specific gene fusions it targets. It has demonstrated potent anti-tumor effects in a wide variety of cell lines derived from non-small cell lung cancer (NSCLC), colorectal cancer, glioblastoma, and neuroblastoma, among others.[8][12]
Experimental Workflows and Protocols
A typical workflow for evaluating Entrectinib in a cancer cell line involves a series of assays to determine its effect on cell viability, target engagement, and long-term survival.
Diagram: Standard Experimental Workflow
Caption: A sequential workflow for characterizing the effects of Entrectinib on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Entrectinib, which reflects the drug's potency in reducing cell viability. This is achieved using a colorimetric assay that measures the metabolic activity of cells.[13][14]
Methodology:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[15]
Compound Treatment: Prepare a serial dilution of Entrectinib (e.g., from 0.001 nM to 10 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Entrectinib. Include vehicle-only (e.g., 0.1% DMSO) control wells.
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[14]
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[16]
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]
Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log-transformed drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Protein Analysis
Objective: To confirm that Entrectinib inhibits its intended targets by detecting a decrease in the phosphorylation of TRK, ROS1, ALK, and their downstream effectors like AKT and ERK.[17]
Causality: A reduction in the phosphorylated (active) form of a target kinase, without a change in the total protein level, is direct evidence of inhibitor activity. It is critical to use phosphatase inhibitors during sample preparation to preserve the phosphorylation state of proteins.[18][19]
Methodology:
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Entrectinib at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, 5x IC50) for a short duration (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[18]
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[17]
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE using an appropriate percentage acrylamide gel.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when probing for phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[18][20]
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-ALK, p-TRKA, p-AKT, p-ERK) and their total protein counterparts.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]
Analysis: Quantify the band intensities and normalize the level of each phosphorylated protein to its corresponding total protein level.
Protocol 3: Clonogenic Survival Assay
Objective: To assess the long-term effect of Entrectinib on the ability of a single cell to proliferate and form a colony, which is a measure of reproductive integrity.[21][22]
Methodology:
Cell Seeding: Prepare a single-cell suspension. Plate a low, precise number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number depends on the cell line's plating efficiency and the expected toxicity of the treatment.[23][24]
Treatment: Allow cells to adhere for 24 hours, then treat with various concentrations of Entrectinib or vehicle control. The treatment can be continuous or for a defined period (e.g., 24 hours), after which the drug-containing medium is replaced with fresh medium.
Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies (defined as ≥50 cells) have formed in the control wells.[25]
Fixation and Staining: Gently wash the colonies with PBS. Fix the cells with a solution like 10% neutral buffered formalin or a methanol/acetic acid mixture for 15-30 minutes.[23] Stain the colonies with 0.5% crystal violet solution for at least 30 minutes.[22][25]
Colony Counting: Carefully wash off the excess stain with water and allow the plates to air dry. Count the number of colonies in each well.[24]
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:[22]
PE = (No. of colonies formed / No. of cells seeded) x 100%
SF = No. of colonies formed after treatment / (No. of cells seeded x PE)
Objective: To quantify the induction of apoptosis (programmed cell death) by Entrectinib.[26][27]
Causality: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify these early apoptotic cells via flow cytometry.[26] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing for their differentiation.[27]
Methodology:
Cell Treatment: Seed cells in 6-well plates and treat with Entrectinib (e.g., at IC50 concentration) for a specified time (e.g., 24, 48 hours).
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached gently using trypsin.[26]
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[29]
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[28][30]
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[28]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[29] The analysis will distinguish between:
Viable cells (Annexin V- / PI-)
Early apoptotic cells (Annexin V+ / PI-)
Late apoptotic/necrotic cells (Annexin V+ / PI+)
Data Interpretation and Expected Results
The results from these assays provide a comprehensive profile of Entrectinib's activity in a given cell line. Researchers can expect to see potent, low nanomolar IC50 values in cell lines with confirmed NTRK, ROS1, or ALK fusions, while cell lines lacking these drivers will be significantly less sensitive.[8]
Table: Representative IC50 Values for Entrectinib in Various Cancer Cell Lines
Cell Line
Cancer Type
Oncogenic Driver
Reported IC50 (nM)
KM12
Colorectal Cancer
TPM3-NTRK1
~2
Karpas-299
Anaplastic Large Cell Lymphoma
NPM1-ALK
~19
SR-786
Anaplastic Large Cell Lymphoma
NPM1-ALK
~25
NCI-H2228
Non-Small Cell Lung Cancer
EML4-ALK
~19
Ba/F3
Pro-B Cell Line (Engineered)
ETV6-ROS1
~7
Note: IC50 values are approximate and can vary based on experimental conditions. Data synthesized from multiple preclinical studies.[8][31]
Western blot analysis should confirm a dose-dependent decrease in the phosphorylation of the target kinase and downstream effectors. Clonogenic and apoptosis assays are expected to show a significant reduction in cell survival and an increase in programmed cell death, respectively, in sensitive cell lines treated with Entrectinib.[11]
References
Rozlytrek (entrectinib) for the Treatment of Solid Cancerous Tumours. (2019). Pharmaceutical Technology. [Link]
DeVita, M. V., & Woyach, J. A. (2021). Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. Journal of the Advanced Practitioner in Oncology, 12(3), 289–295. [Link]
Wang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 945-952. [Link]
Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(30), 18362-18381. [Link]
Patsnap. (2024). What is the mechanism of Entrectinib?. Synapse. [Link]
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
Gambacorti-Passerini, C., et al. (2018). Antitumor Activity of Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor, in ETV6-NTRK3–Positive Acute Myeloid Leukemia. Molecular Cancer Therapeutics, 17(2), 455-463. [Link]
National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Entrectinib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
De Braud, F. G., et al. (2017). Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors. Therapeutic Advances in Medical Oncology, 9(7), 433-441. [Link]
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
Kalinina, M. A., et al. (2025). New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. Current Medicinal Chemistry. [Link]
Ardini, E., et al. (2016). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628-639. [Link]
Franken, N. A. P., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. [Link]
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
Taylor & Francis Online. (n.d.). Entrectinib – Knowledge and References. [Link]
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
Zhang, Y., et al. (2023). Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib. Acta Pharmaceutica Sinica B, 13(11), 4647-4660. [Link]
Lamb, Y. N. (2021). Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC. Drugs, 81(7), 827-838. [Link]
ResearchGate. (2026). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. [Link]
OncLive. (2020). Entrectinib Approved in Europe for NTRK+ Tumors and ROS1+ NSCLC. [Link]
Berzero, G., et al. (2024). Prolonged response to entrectinib in an adult patient with recurrent glioblastoma harboring a GOPC::ROS1 fusion. Neuro-Oncology Advances, 6(1), vdae073. [Link]
Drilon, A., et al. (2020). Entrectinib in ROS1 fusion-positive non-small-cell lung cancer: integrated analysis of three phase 1–2 trials. The Lancet Oncology, 21(2), 261-270. [Link]
Li, Y., et al. (2023). Entrectinib as first-line vs. second-line therapy in ROS1 fusion-positive non-small cell lung cancer: a cost-effectiveness analysis. Frontiers in Pharmacology, 14, 1198642. [Link]
Application Note: Protocol for Dissolving 1-(2-Methyl-2H-indazol-5-yl)ethanol for In Vitro Cell Culture
Executive Summary & Mechanistic Rationale 1-(2-Methyl-2H-indazol-5-yl)ethanol (CAS: 1337881-59-0) is a functionalized indazole derivative, representing a class of highly privileged scaffolds frequently utilized in the de...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
1-(2-Methyl-2H-indazol-5-yl)ethanol (CAS: 1337881-59-0) is a functionalized indazole derivative, representing a class of highly privileged scaffolds frequently utilized in the development of small-molecule therapeutics, including kinase inhibitors and antiviral agents 1. Like many small-molecule drug candidates, this compound exhibits high lipophilicity and poor aqueous solubility. Consequently, it must be reconstituted in an organic solvent before introduction into aqueous in vitro cell culture systems.
The Causality of Solvent Selection:
Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for this class of compounds. As an amphipathic molecule, DMSO effectively disrupts the tightly packed crystal lattice of hydrophobic small molecules without altering their covalent structure. However, DMSO is biologically active. At concentrations exceeding 0.1% to 0.5% (v/v), DMSO alters the physical properties of phospholipid bilayers, increasing membrane permeability and inducing concentration- and time-dependent cytotoxicity, apoptosis, or unintended cellular differentiation 2. Therefore, the core objective of this protocol is to generate a highly concentrated master stock (10 mM) to ensure that the final carryover of DMSO in the cell culture media remains strictly ≤ 0.1% 3.
Physicochemical Properties
To ensure accurate molarity calculations, the physicochemical properties of the compound are summarized below 4.
Workflow for the preparation and dilution of 1-(2-Methyl-2H-indazol-5-yl)ethanol in cell culture.
Detailed Step-by-Step Methodology
Phase 1: Preparation of the 10 mM Master Stock
Equilibration: Allow the sealed vial of 1-(2-Methyl-2H-indazol-5-yl)ethanol powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
Causality: Opening cold vials introduces atmospheric moisture condensation. Water rapidly degrades anhydrous DMSO stocks and induces micro-precipitation of the hydrophobic compound.
Calculation: To prepare a 10 mM stock, you must dissolve 1.76 mg of the compound in 1.0 mL of solvent.
Calculation: 10 mM × 1.0 mL × 176.22 g/mol / 1000 = 1.7622 mg.
Reconstitution: Weigh 1.76 mg of the compound using a microbalance and transfer it to a sterile, low-bind microcentrifuge tube. Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥ 99.9%).
Homogenization: Vortex the vial vigorously for 30–60 seconds. If the compound does not fully dissolve, subject the vial to water-bath sonication at room temperature for 2–5 minutes.
Causality: Sonication provides the necessary kinetic energy to overcome the activation barrier of dissolution, breaking apart tightly packed hydrophobic crystal lattices without utilizing heat, which could degrade the molecule.
Phase 2: Aliquoting and Storage
Aliquoting: Divide the 10 mM master stock into single-use aliquots (e.g., 20 µL or 50 µL) in sterile tubes.
Cryopreservation: Store aliquots immediately at -20°C (for use within 1 month) or -80°C (for up to 6 months).
Causality: Repeated freeze-thaw cycles cause the compound to precipitate out of the DMSO solution and accelerate chemical degradation. Single-use aliquots guarantee consistent molarity across independent experiments.
Phase 3: Serial Dilution and Cell Treatment
Intermediate Dilution: Thaw a single aliquot at room temperature. Prepare an intermediate dilution (e.g., 100 µM) in complete culture media.
Final Dilution: Dilute the intermediate solution into pre-warmed (37°C) complete cell culture media to reach the final working concentration (e.g., 10 µM).
Causality: Diluting a highly lipophilic indazole derivative directly into cold media causes thermal shock, leading to rapid, irreversible precipitation of the compound before it can interact with the cells.
DMSO Normalization: Ensure the final concentration of DMSO in the treated wells does not exceed 0.1% (v/v) 3.
Trustworthiness: The Self-Validating System
To ensure absolute scientific integrity, this protocol functions as a self-validating system. Researchers must implement the following quality control checkpoints to verify the success of the procedure:
Checkpoint: The 10 mM DMSO stock must be optically clear.
Checkpoint: After diluting the compound into the 37°C aqueous media, observe the solution under a phase-contrast microscope. The absence of needle-like crystals or cloudy turbidity validates successful aqueous solubilization. If micro-crystals are present, the concentration exceeds the compound's aqueous solubility limit, and a lower final concentration must be used.
Cytotoxicity Validation (Vehicle Control Normalization):
Checkpoint: A vehicle control well containing the exact same concentration of DMSO (e.g., 0.1%) without the compound must be included in every assay [[2]]().
Validation: The vehicle control must yield >95% cell viability compared to a completely untreated control. If viability drops significantly in the vehicle control, the specific cell line is hypersensitive to DMSO, and the final solvent concentration must be further reduced to 0.05% or 0.01% to prevent confounding experimental artifacts 3.
References
Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights
Source: PMC (nih.gov)
URL: [Link]
(Index:[3])
Title: Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes
Source: PMC (nih.gov)
URL: [Link]
(Index:[2])
Technical Support Center: Synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol. This document provides in-depth troubleshooting ad...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve reaction yields. The information herein is grounded in established chemical principles and supported by relevant literature.
Introduction to Synthetic Strategies
The synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol, a valuable building block in pharmaceutical chemistry, is typically achieved through two primary routes:
Reduction of 2-Methyl-2H-indazole-5-carbaldehyde: This method involves the reduction of the corresponding aldehyde to the primary alcohol.
Grignard Reaction: This classic carbon-carbon bond-forming reaction utilizes a Grignard reagent and an appropriate electrophile.
This guide will address potential issues and optimization strategies for both pathways.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic options, the following diagram illustrates the two main routes to 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Caption: Synthetic routes to 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Route 1: Reduction of 2-Methyl-2H-indazole-5-carbaldehyde
Question 1: My reduction reaction is sluggish or incomplete, resulting in low yields of the alcohol. What could be the issue?
Answer:
Incomplete reduction is a common issue that can often be traced back to the choice and quality of the reducing agent or the reaction conditions.
Cause 1: Inactive Reducing Agent. Sodium borohydride (NaBH₄) is a common and relatively mild reducing agent for aldehydes.[1][2] However, it can degrade over time, especially if not stored under anhydrous conditions.
Solution: Use a fresh bottle of NaBH₄ or test the activity of your current batch on a simple aldehyde control reaction. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, but it is a much more reactive and dangerous reagent that reacts violently with water.[2][3]
Cause 2: Inappropriate Solvent. While NaBH₄ can be used in protic solvents like ethanol or methanol, the solvent can react with the reducing agent over time.[3][4]
Solution: For NaBH₄, conduct the reaction at a lower temperature (e.g., 0 °C) to minimize reaction with the solvent. If using LiAlH₄, strictly anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are mandatory.[3][4]
Cause 3: Insufficient Molar Excess of Reducing Agent. Aldehydes are reduced to primary alcohols.[4][5] Stoichiometrically, one mole of NaBH₄ can reduce four moles of an aldehyde. However, in practice, a molar excess is often required to drive the reaction to completion.
Solution: Increase the molar equivalents of NaBH₄ to 1.5-2.0 equivalents relative to the aldehyde. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal amount.
Question 2: I am observing significant side product formation. What are the likely impurities?
Answer:
Side product formation can complicate purification and reduce the overall yield.
Cause 1: Over-reduction (less common with NaBH₄). While NaBH₄ is generally selective for aldehydes and ketones, more powerful reducing agents like LiAlH₄ can reduce other functional groups if present in the starting material or as impurities.[1][2]
Solution: Ensure the purity of your starting aldehyde. If other reducible functional groups are present and need to be preserved, NaBH₄ is the preferred reagent.[1][4]
Cause 2: Cannizzaro Reaction (under basic conditions). Aromatic aldehydes lacking an α-hydrogen can undergo a disproportionation reaction in the presence of a strong base to yield a carboxylic acid and a primary alcohol.[5]
Solution: Maintain a neutral or slightly acidic pH during the workup. The standard workup for NaBH₄ reductions involves the addition of a mild acid to quench the excess reagent and protonate the resulting alkoxide.[2]
Parameter
Sodium Borohydride (NaBH₄)
Lithium Aluminum Hydride (LiAlH₄)
Reactivity
Moderate
High (Reacts violently with water)
Selectivity
Reduces aldehydes and ketones
Reduces aldehydes, ketones, esters, and carboxylic acids
Solvents
Protic (e.g., ethanol, methanol), Aprotic
Aprotic (e.g., THF, diethyl ether)
Safety
Relatively safe to handle
Pyrophoric, handle with extreme care
Table 1: Comparison of Common Reducing Agents for Aldehyde Reduction.
Route 2: Grignard Reaction
Question 3: My Grignard reaction fails to initiate. What steps can I take?
Answer:
The initiation of a Grignard reaction is notoriously sensitive to reaction conditions. The primary culprit is often the presence of water or a passivated magnesium surface.[6]
Cause 1: Presence of Moisture. Grignard reagents are potent bases and will be quenched by even trace amounts of water.[6][7]
Solution: Rigorously dry all glassware, either in an oven overnight or by flame-drying under an inert atmosphere (e.g., nitrogen or argon).[6] Ensure all solvents are anhydrous.
Cause 2: Inactive Magnesium Surface. Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction from starting.[6][8]
Solution: Magnesium Activation.
Mechanical Activation: Grind the magnesium turnings in a dry mortar and pestle to expose a fresh surface.[6]
Chemical Activation: Add a small crystal of iodine. The disappearance of the brown color indicates an active magnesium surface.[9][10] Alternatively, a few drops of 1,2-dibromoethane can be used.[9]
Question 4: I have a low yield of the desired alcohol, with a significant amount of the starting indazole recovered. What is happening?
Answer:
Low yields in Grignard reactions can stem from several factors, from incomplete formation of the Grignard reagent to side reactions.
Cause 1: Incomplete Grignard Reagent Formation. If the initiation was poor, the concentration of the Grignard reagent will be low.
Solution: Ensure proper activation of magnesium as described above. Consider using a different batch of magnesium turnings.
Cause 2: Wurtz Coupling. The newly formed Grignard reagent can react with the starting alkyl halide, leading to a coupling side product.[7]
Solution: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Cause 3: Enolization of the Aldehyde. The Grignard reagent can act as a base and deprotonate the aldehyde at the α-position, if one exists.[11]
Solution: While acetaldehyde has acidic α-protons, this is a common issue with ketones. If using a different aldehyde with acidic protons, consider adding it slowly at a low temperature (e.g., 0 °C or -78 °C).
Question 5: The reaction is highly exothermic and difficult to control. How can I manage this?
Answer:
Grignard reactions are often exothermic, and uncontrolled temperature increases can lead to side reactions and reduced yields.
Cause: Rapid Addition of Reagents. Adding the alkyl halide or the aldehyde too quickly can lead to a rapid, uncontrolled reaction.
Solution: Use a dropping funnel to add the reagents dropwise.[9] Employ an ice bath or other cooling system to maintain the desired reaction temperature.[6]
Issue
Potential Cause
Recommended Action
Reaction fails to start
Moisture, Inactive Mg surface
Rigorously dry glassware and solvents. Activate Mg with iodine or 1,2-dibromoethane.
Table 2: Troubleshooting Common Grignard Reaction Issues.
Frequently Asked Questions (FAQs)
Q1: What is the role of the methyl group at the 2-position of the indazole ring?
The indazole ring system can exist in different tautomeric forms.[12] The methyl group at the N2 position locks the molecule into the 2H-indazole tautomer, which can influence its electronic properties and reactivity in subsequent reactions.
Q2: How can I purify the final product, 1-(2-Methyl-2H-indazol-5-yl)ethanol?
The crude product can typically be purified by column chromatography on silica gel.[13] A solvent system such as a gradient of hexane and ethyl acetate is often effective. The fractions containing the product can be identified by TLC analysis.
Q3: Are there any alternative, "greener" solvents for Grignard reactions?
Yes, 2-methyltetrahydrofuran (2-MeTHF) has been reported as a more environmentally friendly alternative to THF for Grignard reactions, in some cases leading to higher yields and chemoselectivities.[14]
Q4: Can I use a different Grignard reagent to synthesize other secondary alcohols on the indazole core?
Absolutely. The Grignard reaction is a versatile method for forming carbon-carbon bonds.[11][15] By reacting 2-Methyl-2H-indazole-5-carbaldehyde with different alkyl or aryl magnesium halides, a variety of secondary alcohols can be synthesized.
Experimental Protocols
Protocol 1: Reduction of 2-Methyl-2H-indazole-5-carbaldehyde with Sodium Borohydride
Dissolve 2-Methyl-2H-indazole-5-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
Quench the reaction by the slow addition of water, followed by a dilute acid (e.g., 1M HCl) until the effervescence ceases.
Extract the product with an organic solvent such as ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[13]
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Grignard Reaction of 5-Bromo-2-methyl-2H-indazole with Acetaldehyde
Grignard Reagent Formation:
Place magnesium turnings (1.2 eq) and a small crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.[6][9]
Add anhydrous THF to cover the magnesium.
Dissolve 5-bromo-2-methyl-2H-indazole (1.0 eq) in anhydrous THF and add it to the dropping funnel.
Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (disappearance of iodine color, gentle bubbling), gently warm the flask with a heat gun.
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[6]
Reaction with Acetaldehyde:
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
Add a solution of acetaldehyde (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature at 0 °C.[6]
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
Workup and Purification:
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.[6]
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
References
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. [Link]
Aldehyde - Oxidation, Reduction, Reactions. (2026, February 20). Britannica. [Link]
17.4: Alcohols from Carbonyl Compounds - Reduction. (2024, September 22). Chemistry LibreTexts. [Link]
reduction of aldehydes and ketones. (2015, November). Chemguide. [Link]
Troubleshooting my grignard reactions : r/chemistry. (2020, June 20). Reddit. [Link]
what are different types of reducing agents for reduction of aldehydes&ketones to alcohols. (2015, January 13). Meritnation. [Link]
Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. [Link]
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]
3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022, January 23). PMC. [Link]
Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry. (2023, August 15). The Journal of Organic Chemistry - ACS Publications. [Link]
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. Semantic Scholar. [Link]
N 1 -((1H-Indazol-5-yl)methylene)-N 2 -. MDPI. [Link]
Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. ResearchGate. [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]
2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. (2024, April 22). ResearchGate. [Link]
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. [Link]
Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists Using a Biochemical TLR8 Antagonist Competition Assay. (2020, July 30). Journal of Medicinal Chemistry - ACS Publications. [Link]
ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]
Experimental Procedures In silico modeling and structure-based design of Ptpn2 inhibitors. [Link]
Technical Support Center: Purification of 1-(2-Methyl-2H-indazol-5-yl)ethanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly technical hurdles encountered when purifying 1-(2-Methyl-2H-indazol-5-yl)ethanol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly technical hurdles encountered when purifying 1-(2-Methyl-2H-indazol-5-yl)ethanol .
This molecule presents a trifecta of purification challenges:
Regioisomerism: Differentiating the thermodynamically less stable 2H-indazole from the 1H-indazole byproduct.
Chiral Resolution: Separating the (R) and (S) enantiomers of the secondary alcohol.
Chromatographic Tailing: Overcoming the strong hydrogen-bonding interactions between the basic indazole nitrogens and stationary phases.
Below, you will find field-proven troubleshooting FAQs, self-validating protocols, and mechanistic explanations to optimize your downstream processing.
Module 1: Regioisomer Resolution (1H- vs. 2H-Indazole)
Q: During the synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol via methylation, I obtain a mixture of 1-methyl and 2-methyl isomers. Why is the 2H-isomer so difficult to isolate, and how can I separate them efficiently?
Expert Insight & Causality:
Alkylation of indazoles typically favors the thermodynamically stable benzenoid 1H-isomer, but the quinonoid 2H-isomer is always co-formed [1]. The difficulty in separation arises from their similar molecular weights and functional groups. However, the 2H-indazole tautomer exhibits a significantly different electron distribution. This structural variance results in a much higher dipole moment for 2-methyl-2H-indazoles (approx. 3.40 D) compared to 1-methyl-1H-indazoles (approx. 1.50 D) [2]. Because of this pronounced polarity difference, the 1-methyl isomer consistently elutes first on normal-phase silica gel [3].
Furthermore,
13
C NMR is the gold standard for self-validating this separation. The chemical shift of the C3 atom is diagnostic: it appears at δ 132–133 ppm for the 1H-form and shifts significantly upfield to δ 123–124 ppm for the 2H-form [2].
Quantitative Data Summary
Table 1: Physicochemical Differences Between Indazole Regioisomers
Property
1-Methyl-1H-indazole
2-Methyl-2H-indazole
Dipole Moment
~1.50 D
~3.40 D
13
C NMR (C3 shift)
δ 132–133 ppm
δ 123–124 ppm
Chromatographic Mobility (Rf)
Higher (Elutes earlier)
Lower (Elutes later)
Thermodynamic Stability
More stable (Benzenoid form)
Less stable (Quinonoid form)
Protocol: Step-by-Step Normal Phase Chromatographic Separation
Sample Preparation: Dry load the crude mixture onto silica gel (1:3 ratio of sample to silica) and evaporate the solvent completely to prevent solvent-induced band broadening.
Column Packing: Pack the column using a non-polar solvent system (Hexane/Ethyl Acetate 9:1).
Elution of 1H-Isomer: Elute the 1-methyl-1H-isomer using a gradient of Hexane/EtOAc (up to 7:3). Monitor via TLC; the 1H-isomer will run near the solvent front at this polarity.
Elution of 2H-Isomer: Increase mobile phase polarity to Hexane/EtOAc (1:1 to 3:7) to elute the highly polar 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Validation: Verify fractions using
13
C NMR, specifically looking for the C3 peak at δ 123–124 ppm to confirm the 2H-isomer.
Caption: Workflow for the chromatographic separation of 1H- and 2H-indazole regioisomers.
Module 2: Chiral Resolution of the Secondary Alcohol
Q: 1-(2-Methyl-2H-indazol-5-yl)ethanol has a chiral center at the 1-hydroxyethyl group. What is the most reliable method to obtain the enantiopure (R)- and (S)-isomers on a preparative scale without expensive chiral stationary phases?
Expert Insight & Causality:
While diastereomeric salt formation is excellent for amines and carboxylic acids, alcohols lack the ionic character required for this approach [4]. For secondary alcohols, you have two primary options: covalent derivatization with a chiral auxiliary (e.g., Mosher's acid) or biocatalytic kinetic resolution [5].
Enzymatic kinetic resolution using lipases is highly recommended here. Lipase B from Candida antarctica (Novozym 435) exhibits profound stereoselectivity. It selectively acylates the (R)-enantiomer of secondary alcohols using a vinyl acetate donor. Because the resulting (R)-acetate and unreacted (S)-alcohol have vastly different polarities, they can be easily separated using standard achiral silica gel chromatography.
Quantitative Data Summary
Table 2: Chiral Resolution Strategies for Secondary Alcohols
Reaction Setup: Dissolve the racemic 1-(2-Methyl-2H-indazol-5-yl)ethanol in anhydrous toluene (10 mL/g of substrate).
Acyl Donor Addition: Add vinyl acetate (3.0 equivalents). The use of vinyl acetate makes the reaction irreversible because the byproduct (vinyl alcohol) immediately tautomerizes to volatile acetaldehyde.
Enzyme Addition: Add immobilized Novozym 435 (10% w/w relative to the substrate).
Incubation: Stir gently at 40°C. Monitor the reaction via chiral HPLC or TLC. The enzyme will selectively acetylate the (R)-enantiomer.
Termination: Stop the reaction at exactly 50% conversion (typically 12–24 hours) by filtering the mixture through a Celite pad to remove the immobilized enzyme.
Separation: Concentrate the filtrate and purify via standard silica gel chromatography. The (R)-acetate will elute first (non-polar), followed by the unreacted enantiopure (S)-alcohol (polar).
Deprotection: Hydrolyze the isolated (R)-acetate using K
2
CO
3
in Methanol at room temperature for 2 hours to recover the enantiopure (R)-alcohol.
Caption: Enzymatic kinetic resolution workflow for racemic 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Module 3: Overcoming Chromatographic Tailing
Q: When purifying the isolated 2H-isomer on silica gel, I observe severe peak tailing, leading to poor recovery and cross-contamination. How can I improve peak symmetry?
Expert Insight & Causality:
Peak tailing in indazole derivatives is a direct consequence of secondary interactions on the stationary phase. The indazole ring contains basic nitrogen atoms that act as strong hydrogen-bond acceptors. These nitrogens interact strongly with the acidic, unendcapped silanol groups (Si-OH) on the surface of normal-phase silica gel.
To disrupt this interaction, you must saturate the acidic silanol sites with a competitive amine modifier before the indazole is introduced to the column.
Protocol: Mitigating Silica Tailing via Mobile Phase Modification
Solvent Preparation: Prepare your desired mobile phase (e.g., Dichloromethane/Methanol 95:5).
Modifier Addition: Add 1% v/v Triethylamine (TEA) or 0.5% v/v concentrated aqueous NH
4
OH to the mobile phase.
Column Equilibration (Critical Step): Pre-equilibrate the silica column with at least 3 column volumes of the TEA-modified solvent. This ensures all active acidic silanols are deactivated by the TEA.
Elution: Load the sample and elute. The TEA will competitively bind the silanols, allowing the 1-(2-Methyl-2H-indazol-5-yl)ethanol to elute as a sharp, symmetrical band, significantly improving recovery yields.
References
BenchChem. Technical Support Center: Optimization of 2H-Indazole Synthesis.
Thieme Connect. Product Class 2: 1H- and 2H-Indazoles.
National Institutes of Health (PMC). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents.
TCI Chemicals. Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
Troubleshooting
Technical Support Center: Troubleshooting Side Reactions in 2-Methyl-2H-Indazole Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high regioselectivity in the synthesis of 2-methyl-2H-indazoles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high regioselectivity in the synthesis of 2-methyl-2H-indazoles. The indazole core exists in tautomeric forms (1H and 2H), making N-alkylation notoriously unselective under standard conditions.
This guide is designed to provide you with a mechanistic understanding of regioselectivity, address common side reactions (such as over-alkylation and N1-methylation), and offer validated, self-correcting protocols to ensure reproducibility in your drug development workflows.
Mechanistic Overview: Kinetic vs. Thermodynamic Control
The core challenge in indazole methylation lies in the competing nucleophilicity of the N1 and N2 nitrogen atoms. Direct methylation of 1H-indazole typically leads to a mixture of N1- and N2-alkylated products.
Thermodynamic Control: The N1-methylated product (1-methyl-1H-indazole) is the thermodynamically favored benzenoid structure.
Kinetic Control: The N2-methylated product (2-methyl-2H-indazole) possesses a higher-energy quinonoid structure.
To achieve selective N2-methylation, you must shift the reaction away from thermodynamic equilibrium by using "hard" electrophiles that kinetically trap the N2 position[1].
Caption: Mechanistic pathways of indazole methylation showing kinetic vs. thermodynamic control.
Troubleshooting FAQs
Q1: Why am I getting a 1:1 mixture of 1-methyl and 2-methyl indazoles when using dimethyl sulfate or methyl iodide?Causality & Solution: The indazole anion formed in the presence of a base (like KOH or NaH) has electron density distributed across both N1 and N2. Standard SN2 alkylation with soft electrophiles (like MeI) or under thermodynamic control favors the N1 position due to the stability of the resulting benzenoid aromatic system. To achieve selective N2-methylation, you must use hard electrophiles.[1].
Q2: My LC-MS shows a significant M+15 peak corresponding to a dimethylated byproduct. How do I prevent over-alkylation?Causality & Solution: The formation of a dimethylindazolium salt is a common side reaction. The 2-methyl-2H-indazole product is a quinonoid structure, which leaves the N1 position highly nucleophilic. The driving force for over-alkylation is the rearomatization to the stable benzenoid indazolium salt[2].
Self-Validating Fix: Strictly control the equivalents of the methylating agent (do not exceed 1.3 eq). Monitor the reaction continuously via LC-MS and quench immediately after the starting material is consumed. If using trialkyl orthoformates, reduce the reaction temperature[2].
Q3: I am using methyl 2,2,2-trichloroacetimidate for N2-alkylation, but my yields are inconsistent. What is going wrong?Causality & Solution: , but it requires acid catalysis to activate the imidate[3]. Inconsistent yields usually stem from moisture in the solvent or an incorrect acid catalyst.
Self-Validating Fix: Ensure the use of strictly anhydrous 1,2-dimethoxyethane (DME) or THF, and use a strong Brønsted acid like Trifluoromethanesulfonic acid (TfOH) as the catalyst. The acid protonates the imidate, making it a highly reactive, hard methyl cation equivalent[3].
Quantitative Data: Reagent vs. Regioselectivity
The table below summarizes the effect of various methylating agents on the product distribution of 6-nitro-1H-indazole, demonstrating why reagent selection is the most critical variable in this workflow[1].
Methylating Agent
Reaction Conditions
1-Methyl-1H Yield (%)
2-Methyl-2H Yield (%)
Dimethyl Salt Yield (%)
Methyl Iodide (MeI)
Me₂SO, 70 °C, 5 h
10%
50%
17%
Dimethyl Sulfate
KOH, 45 °C
42%
44%
Trace
Diazomethane (CH₂N₂)
BF₃·Et₂O, 70 °C, 6 h
75%
0%
0%
Trimethyloxonium BF₄
EtOAc, RT, 5 h
0%
87%
0%
Validated Experimental Protocols
Protocol A: Regioselective Synthesis using Meerwein's Salt
This protocol leverages the hard electrophilicity of trimethyloxonium tetrafluoroborate to kinetically trap the N2-methylated product, avoiding the thermodynamic N1 sink[1].
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL round-bottom flask and purge with nitrogen. Caution: Meerwein's salt is highly moisture-sensitive. Weigh the reagent in a glovebox if possible.
Dissolution: Dissolve the 1H-indazole derivative (1.0 mmol) in anhydrous ethyl acetate (EtOAc, 3.0 mL). Causality: EtOAc provides a moderately polar, non-nucleophilic environment that stabilizes the transition state without reacting with the oxonium salt.
Alkylation: Add trimethyloxonium tetrafluoroborate (192 mg, 1.3 mmol) in one single portion.
Reaction: Stir the heterogeneous mixture at room temperature for exactly 5 hours under N₂. Monitor by TLC or LC-MS to prevent quaternization.
Quench & Workup: Dilute the reaction with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ solution (20 mL). Causality: This neutralizes any tetrafluoroboric acid generated during the reaction, preventing acid-catalyzed degradation.
Extraction: Separate the organic layer, extract the aqueous layer with EtOAc (2 x 20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purification: Purify via silica gel column chromatography (e.g., 1:1 EtOAc/hexane) to isolate the pure 2-methyl-2H-indazole.
Caption: Iterative troubleshooting workflow for optimizing 2-methyl-2H-indazole synthesis.
References
Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate
Source: ResearchGate
URL:[Link]
The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate
Source: Connect Journals / Indian Journal of Heterocyclic Chemistry
URL:[Link]
Overcoming poor solubility of 1-(2-Methyl-2H-indazol-5-yl)ethanol in assays
From the desk of the Senior Application Scientist Welcome to the technical support guide for 1-(2-Methyl-2H-indazol-5-yl)ethanol. We understand that the unique physicochemical properties of this indazole derivative can p...
Author: BenchChem Technical Support Team. Date: April 2026
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 1-(2-Methyl-2H-indazol-5-yl)ethanol. We understand that the unique physicochemical properties of this indazole derivative can present challenges, particularly concerning its limited aqueous solubility in various assay formats. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical troubleshooting strategies and a deeper understanding of the principles behind them. Our goal is to empower you to overcome solubility hurdles, ensuring the accuracy and reproducibility of your experimental data.
Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent problems encountered during the handling and application of 1-(2-Methyl-2H-indazol-5-yl)ethanol in experimental settings.
Problem 1: My compound is precipitating out of solution during stock preparation.
This is a primary indicator that the chosen solvent has insufficient capacity for 1-(2-Methyl-2H-indazol-5-yl)ethanol at the target concentration.
Root Cause Analysis: The indazole core, while containing nitrogen atoms, is largely aromatic and hydrophobic. This characteristic limits its solubility in purely aqueous systems and can even pose challenges in common organic solvents if the concentration is too high.
Solutions:
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended starting point for creating a high-concentration stock solution.[1] For most "drug-like" compounds, it offers excellent solvating power.[2]
Mechanical Assistance: If dissolution is slow, gentle warming (not to exceed 37-40°C) or sonication can help overcome the kinetic barrier of dissolution.[1] However, avoid excessive heat to prevent potential compound degradation.
Concentration Re-evaluation: It may be necessary to lower the concentration of your stock solution. It is better to have a lower, but fully solubilized, stock concentration than a higher, partially precipitated one that will lead to inaccurate dosing.
Problem 2: My DMSO stock is clear, but a precipitate forms when I add it to my aqueous assay medium (e.g., cell culture media, buffer).
This phenomenon, often called "crashing out," is the most common solubility issue. It occurs when a compound, stable in a high-percentage organic stock, is diluted into an aqueous environment where its solubility is significantly lower.
Workflow for Diagnosing and Solving Precipitation in Assays
Caption: Troubleshooting workflow for compound precipitation.
Solutions:
Reduce Final Solvent Concentration: The final concentration of DMSO in your assay should be kept to a minimum, ideally below 0.5% and preferably at or below 0.1% for sensitive cell-based assays.[3][4] High concentrations of DMSO can be cytotoxic and interfere with assay results.[5][6]
Employ Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions. For example, dilute your 10 mM stock in DMSO to 1 mM in a 50:50 DMSO:media mixture, then further dilute that into the final assay medium. This gradual reduction in organic solvent percentage can prevent abrupt precipitation.
Lower the Final Compound Concentration: The most direct solution is to work at a lower final concentration of 1-(2-Methyl-2H-indazol-5-yl)ethanol. Determine the highest concentration that remains soluble in the final assay medium and use that as your upper limit.
Problem 3: DMSO is interfering with my assay or is toxic to my cells, even at low concentrations.
In some biological systems, any amount of DMSO is unacceptable. In these cases, alternative formulation strategies are required.
Solutions:
pH Modification: The indazole ring and its substituents contain basic nitrogen atoms. Lowering the pH of your aqueous buffer to a slightly acidic range (e.g., pH 5.0-6.5) can protonate these sites, forming a more soluble salt in situ.[1]
Protocol: Prepare your assay buffer at the desired lower pH. Add the compound (ideally from a minimal volume of a less-interfering solvent like ethanol) and mix thoroughly. Always confirm that the pH shift does not affect your assay's biological components.
Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[7]
Considerations: Co-solvents can have their own biological effects.[9] It is critical to run a vehicle control with the same final concentration of the co-solvent to ensure it is not responsible for the observed activity.[10] Acetonitrile has been noted as a relatively safe organic solvent at concentrations of 1% v/v or less in some drug metabolism studies.[9]
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble molecules, like 1-(2-Methyl-2H-indazol-5-yl)ethanol, forming a water-soluble "inclusion complex".[12][13]
Mechanism: The hydrophobic indazole portion of the molecule partitions into the cyclodextrin's nonpolar cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[2] This effectively "chaperones" the drug in solution.
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Formation of a water-soluble inclusion complex.
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[2][]
Protocol: See the detailed protocol in the FAQ section below.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1-(2-Methyl-2H-indazol-5-yl)ethanol that cause poor solubility?
The structure contains a fused heterocyclic ring system (indazole), which is predominantly aromatic and nonpolar. While the ethanol substituent adds a polar hydroxyl group, the overall molecule remains quite hydrophobic. Indazole derivatives, in general, often exhibit poor aqueous solubility, a common challenge in drug development that necessitates formulation strategies.[15][16][17]
Q2: What is the absolute maximum concentration of DMSO I should use in my cell-based assay?
While there is no universal answer, a general consensus in the scientific community is to keep the final DMSO concentration at or below 0.5%, with <0.1% being the safest for most cell lines to avoid off-target effects .[3][4] Concentrations above 1% can lead to significant negative effects, including damage to cell membranes, oxidative stress, and cell death.[3][5] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Generally considered safe for most cell lines with minimal effects.
0.1% - 1.0%
Potential for mild stress or altered function in sensitive cell lines, especially with longer exposure.
> 1.0%
High risk of cytotoxicity, membrane disruption, and significant off-target effects.
5.0% - 10.0%
Severely cytotoxic; primarily used for cryopreservation protocols.
Q3: How do I prepare a stock solution of 1-(2-Methyl-2H-indazol-5-yl)ethanol using cyclodextrins?
This protocol provides a robust method for creating a cyclodextrin-based aqueous stock solution.
Step-by-Step Protocol for Cyclodextrin Formulation:
Prepare Cyclodextrin Solution: Weigh out the required amount of HP-β-CD and dissolve it in your desired aqueous buffer (e.g., PBS, cell culture medium) to make a 10-40% (w/v) stock solution. Warming the solution to 30-40°C can aid dissolution. Allow it to cool to room temperature.
Add Compound: Weigh the 1-(2-Methyl-2H-indazol-5-yl)ethanol and add it directly to the HP-β-CD solution.
Facilitate Complexation: Vigorously vortex the mixture. For best results, place the sealed vial on a rotator or shaker at room temperature for several hours (or overnight) to allow the inclusion complex to form. Sonication in an ultrasonic bath for 15-30 minutes can also accelerate the process.
Sterilization: Filter the final solution through a 0.22 µm syringe filter to both remove any undissolved particulates and sterilize the stock for use in cell culture.
Validation: Always include a vehicle control in your experiments containing the same concentration of HP-β-CD as your treated samples to ensure the cyclodextrin itself has no biological effect.[18]
Q4: When should I choose co-solvents vs. cyclodextrins?
The choice depends on your specific assay constraints and the degree of solubilization required.
Strategy
Pros
Cons
Best For...
Co-solvents (e.g., Ethanol, PEG 400)
Simple to prepare; can be effective at low percentages.[7]
Higher potential for biological interference or toxicity.[9] May not achieve very high concentrations.
Initial screening assays where speed is critical and a vehicle control can account for minor solvent effects.
Cyclodextrins (e.g., HP-β-CD)
Generally low biological activity and toxicity.[2][11] Can significantly increase apparent water solubility.[]
More complex preparation; may require optimization of cyclodextrin type and concentration.
Sensitive cell-based assays, in vivo studies, and when other solvents are incompatible with the experimental system.
Q5: My compound still won't dissolve for in vivo studies. What are the next steps?
For challenging compounds intended for animal studies, more advanced formulation strategies are often necessary to achieve the required concentration and bioavailability.
Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), use lipophilic excipients to dissolve the compound, which then form fine emulsions in the gastrointestinal tract, aiding absorption.[19][20]
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can dramatically improve the dissolution rate according to the Noyes-Whitney equation.[13][20][21][22] These methods create a suspension of very fine particles rather than a true solution.
Amorphous Solid Dispersions: This involves dispersing the crystalline drug into a polymer matrix to create a higher-energy, amorphous state that has enhanced solubility.[15][23]
These advanced techniques typically require specialized equipment and formulation expertise. We recommend consulting with a pharmaceutical formulation specialist when considering these approaches.
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). World Pharma Today. Retrieved March 28, 2026, from [Link]
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro University. Retrieved March 28, 2026, from [Link]
Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics - ACS Publications. (2019, January 4). American Chemical Society Publications. Retrieved March 28, 2026, from [Link]
DMSO in cell based assays - Scientist Solutions. (2025, January 16). Scientist Solutions. Retrieved March 28, 2026, from [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review. Retrieved March 28, 2026, from [Link]
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8). ResearchGate. Retrieved March 28, 2026, from [Link]
What effects does DMSO have on cell assays? - Quora. (2017, August 3). Quora. Retrieved March 28, 2026, from [Link]
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). Nikon. Retrieved March 28, 2026, from [Link]
Full article: Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? (2020, April 28). Taylor & Francis Online. Retrieved March 28, 2026, from [Link]
The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... - ResearchGate. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC. (2021, April 14). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Ascendia Pharma. Retrieved March 28, 2026, from [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities - Indian Journal of Pharmaceutical Sciences. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved March 28, 2026, from [Link]
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC. (2017, October 31). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014, July 2). ResearchGate. Retrieved March 28, 2026, from [Link]
Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Biology Pharmacy and Health Sciences. Retrieved March 28, 2026, from [Link]
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved March 28, 2026, from [Link]
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Ascendia Pharma. Retrieved March 28, 2026, from [Link]
The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed. (2023, December 15). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Expert Opinion on Drug Discovery. Retrieved March 28, 2026, from [Link]
4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18). Drug Discovery Online. Retrieved March 28, 2026, from [Link]
Acid-Base Cosolvent Method for Determining Aqueous Permeability of Amiodarone, Itraconazole, Tamoxifen, Terfenadine and Other Very Insoluble Molecules - ResearchGate. (2023, April 4). ResearchGate. Retrieved March 28, 2026, from [Link]
Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15). BMC Immunology. Retrieved March 28, 2026, from [Link]
DIVERSE STRATEGIES TO BOOST UP SOLUBILITY OF POOR WATER SOLUBLE DRUGS – A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - DOI. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved March 28, 2026, from [Link]
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21). Molecules. Retrieved March 28, 2026, from [Link]
2-(1H-imidazol-5-yl)ethanol - Chemical Synthesis Database. (2025, May 20). ChemSynthesis. Retrieved March 28, 2026, from [Link]
(2-Methyl-2H-indazol-5-YL)methanamine | C9H11N3 | CID 44119283 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Chemical Science Transactions. Retrieved March 28, 2026, from [Link]
N 1 -((1H-Indazol-5-yl)methylene)-N 2 - MDPI. (n.d.). MDPI. Retrieved March 28, 2026, from [Link]
Technical Support Center: Optimizing N-Methylation of Indazoles
Welcome to the technical support center for the N-methylation of indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformati...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the N-methylation of indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Indazole and its derivatives are significant scaffolds in medicinal chemistry, and controlling the site of N-methylation (N1 vs. N2) is paramount for synthesizing compounds with desired pharmacological activities.[1][2] For instance, the N2-methylated isomer of 3-methyl-6-nitro-1H-indazole is a key intermediate in the synthesis of the anticancer drug Pazopanib.[3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal and regioselective outcomes in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the N-methylation of indazoles, offering explanations grounded in chemical principles and actionable solutions.
Issue 1: My reaction is producing a mixture of N1 and N2 methylated isomers. How can I improve the regioselectivity?
This is the most common challenge in indazole alkylation.[4] The ratio of N1 to N2 products is governed by a delicate balance of kinetic and thermodynamic control, as well as steric and electronic effects of the indazole substituents.[3][4]
Probable Causes & Solutions:
Kinetic vs. Thermodynamic Control:
Explanation: The N2 position is often the kinetically favored site of attack, while the N1-substituted product is typically the more thermodynamically stable isomer.[5][6] The 1H-tautomer of indazole is generally more stable than the 2H-tautomer.[6][7]
Solution for N1-Selectivity (Thermodynamic Product): To favor the N1 isomer, conditions that allow for equilibration are necessary. This often involves using a strong base in an aprotic solvent. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) is a reliable method for achieving high N1-selectivity.[3][6] Some protocols also suggest that using specific electrophiles like α-halo esters can lead to thermodynamic equilibration, favoring the N1 product over time.[6][8]
Solution for N2-Selectivity (Kinetic Product): To favor the N2 isomer, conditions that do not allow for equilibration are preferred. This can often be achieved using milder bases and polar aprotic solvents. For example, using dimethyl carbonate (DMC) with a base like triethylenediamine (DABCO) in N,N-dimethylformamide (DMF) has been shown to be effective for N2-methylation.[3] Powerful methylating agents like trimethyloxonium tetrafluoroborate have also been reported to give excellent N2 selectivity.[9]
Steric and Electronic Effects of Substituents:
Explanation: The substituents on the indazole ring significantly influence the N1/N2 ratio. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms.[10] Steric hindrance, particularly from substituents at the C3 or C7 positions, can also direct the methylation to the less hindered nitrogen.[6][11]
Solution: Carefully consider the electronic nature and position of your substituents. For example, indazoles with substituents at the C7 position may show a preference for N2-alkylation due to steric hindrance at the N1 position.[6] Conversely, a bulky substituent at the C3 position can favor N1-alkylation.[6]
Choice of Methylating Agent:
Explanation: The nature of the methylating agent plays a crucial role.[5][9] Highly reactive agents may lead to lower selectivity.
Solution: For N2 selectivity, consider using methyl 2,2,2-trichloroacetimidate under acidic conditions, which has been shown to be highly regioselective.[5][10] For N1 selectivity, while methyl iodide is common, it can lead to mixtures.[9] Using dimethyl carbonate can be a greener and sometimes more selective alternative.[12][13]
Decision Workflow for Improving Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: The reaction is sluggish or does not go to completion.
A low yield or incomplete conversion can be frustrating. Several factors related to your reaction setup could be the cause.[4]
Probable Causes & Solutions:
Inadequate Base Strength or Solubility:
Explanation: The chosen base may not be strong enough to deprotonate the indazole efficiently, or it may have poor solubility in the reaction solvent. For example, using potassium carbonate in THF might not be effective.[4]
Solution: Switch to a stronger base like sodium hydride (NaH) or a more suitable solvent like DMF or dioxane where the base is more effective.[4] Ensure the base is fresh and handled under anhydrous conditions if it is moisture-sensitive (e.g., NaH).
Poor Quality of Reagents or Solvents:
Explanation: Moisture in the solvent or reagents can quench the base (especially strong bases like NaH) and hinder the reaction. The methylating agent might have degraded over time.
Solution: Use anhydrous solvents, especially when working with moisture-sensitive reagents. Ensure your methylating agent is of high purity. It is good practice to use freshly opened or properly stored reagents.
Insufficient Reaction Temperature or Time:
Explanation: Some N-methylation reactions require heating to proceed at a reasonable rate.
Solution: If the reaction is slow at room temperature, consider gently heating the reaction mixture. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid potential side reactions from prolonged heating.[3]
Issue 3: I am observing the formation of a dimethylated product.
The formation of a 1,2-dimethylated indazolium salt is a known side reaction, especially with prolonged reaction times or an excess of the methylating agent.[9]
Probable Causes & Solutions:
Excess Methylating Agent:
Explanation: Using a large excess of the methylating agent can lead to the alkylation of both nitrogen atoms.
Solution: Carefully control the stoichiometry of the methylating agent. A slight excess (e.g., 1.1-1.3 equivalents) is often sufficient.[3][9]
Prolonged Reaction Time or High Temperature:
Explanation: Even with the correct stoichiometry, extended reaction times or high temperatures can promote the formation of the dimethylated product.[9]
Solution: Monitor the reaction closely using TLC or LC-MS and stop the reaction once the starting material is consumed.[3] Avoid unnecessarily high temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents for indazoles?
Commonly used methylating agents include methyl iodide, dimethyl sulfate, and dimethyl carbonate.[3][9][12] More specialized reagents like trimethyloxonium tetrafluoroborate (Meerwein's salt) and methyl 2,2,2-trichloroacetimidate are used to achieve high regioselectivity, particularly for the N2 position.[9][10]
Q2: How do I choose the right base and solvent combination?
The choice is critical and depends on the desired isomer.[4]
For N1-selectivity: A strong base like sodium hydride (NaH) in an aprotic solvent like THF is a common and effective choice.[3][6]
For N2-selectivity: A milder base such as triethylenediamine (DABCO) or potassium carbonate in a polar aprotic solvent like DMF is often used.[3]
General Tip: Always ensure your solvent is anhydrous, especially when using strong, moisture-sensitive bases.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques.[3]
TLC: Allows for a quick and easy way to visualize the consumption of the starting material and the formation of products. The N1 and N2 isomers often have different Rf values.
LC-MS: Provides more detailed information, including the relative amounts of starting material and products, and confirms the mass of the desired methylated indazole.
Q4: What are the best practices for purifying the N-methylated indazole products?
Work-up: After the reaction is complete, it is typically quenched with a saturated aqueous solution of ammonium chloride (for reactions with strong bases like NaH) or water.[3] The product is then extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[3]
Purification: The crude product is most commonly purified by column chromatography on silica gel.[3] The choice of eluent will depend on the polarity of your specific products. In some cases, if the product is a solid, precipitation by adding water to the reaction mixture (if soluble in the reaction solvent) followed by filtration can be an effective purification step.[3]
Experimental Protocols
Protocol 1: General Procedure for N1-Methylation (Thermodynamic Control)
This protocol is adapted for the synthesis of the thermodynamically favored N1-isomer, for example, 1,3-dimethyl-6-nitro-1H-indazole.[3]
Materials:
3-methyl-6-nitro-1H-indazole
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
Methyl iodide (MeI) or Dimethyl sulfate (DMS)
Saturated aqueous NH₄Cl solution
Ethyl acetate
Brine
Anhydrous Na₂SO₄
Procedure:
To a stirred solution of 3-methyl-6-nitro-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 times).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate the N1-methylated product.[3]
Protocol 2: General Procedure for N2-Methylation (Kinetic Control)
This protocol is adapted for the synthesis of the kinetically favored N2-isomer, for example, 2,3-dimethyl-6-nitro-2H-indazole.[3]
Materials:
3-methyl-6-nitro-1H-indazole
Triethylenediamine (DABCO)
N,N-Dimethylformamide (DMF)
Dimethyl carbonate (DMC)
Water
Procedure:
Dissolve 3-methyl-6-nitro-1H-indazole (1.0 equiv) and triethylenediamine (1.0 equiv) in DMF.
Stir the reaction mixture at room temperature for 15 minutes.
Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.
Heat the reaction system to reflux temperature and continue stirring for approximately 6 hours, or until the starting material is consumed (monitor by TLC or LC-MS).
After completion, cool the mixture to room temperature.
Add water and stir for 15 minutes to precipitate the product.
Collect the solid product by filtration and dry to obtain the N2-methylated product.[3]
Data Summary Table
The regioselectivity of indazole methylation is highly dependent on the reaction conditions. The following table summarizes some reported conditions for the methylation of 6-nitro-1H-indazole and 3-methyl-6-nitro-1H-indazole.
Caption: Kinetic vs. Thermodynamic control in indazole methylation.
References
BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem.
Al-Ostoot, F. H., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules.
Cheung, M. (2002). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry.
Giraud, F., Anizon, F., & Moreau, P. (n.d.).
Unknown. (n.d.).
Wang, C., et al. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.
Unknown. (n.d.). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF.
BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis. BenchChem.
Shabanzadeh, M., et al. (2001). Methylation of indole compounds using dimethyl carbonate.
Peters, C., et al. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.
Bhat, U. V., et al. (2025). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. Journal of Chemistry.
Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters.
Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
Unknown. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
Wang, J., et al. (2024).
Unknown. (2024).
Wang, J., et al. (2024).
Dong, L., et al. (n.d.).
Shinde, S. B., et al. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
Unknown. (n.d.). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate.
Troubleshooting 1-(2-Methyl-2H-indazol-5-yl)ethanol instability in solution
Welcome to the Advanced Troubleshooting Center for N-Substituted Indazole Derivatives . As a Senior Application Scientist, I frequently encounter challenges regarding the solution-phase stability of synthetic intermediat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Center for N-Substituted Indazole Derivatives .
As a Senior Application Scientist, I frequently encounter challenges regarding the solution-phase stability of synthetic intermediates and active pharmaceutical ingredients (APIs). The molecule , 1-(2-Methyl-2H-indazol-5-yl)ethanol , presents a unique trifecta of stability challenges: a secondary alcohol prone to oxidation, a thermodynamically strained 2H-indazole core, and a basic nitrogen system susceptible to pH-driven hydrolysis.
Below is a comprehensive, self-validating guide designed to help you diagnose, understand, and permanently resolve instability issues during your assays and formulations.
🔍 Troubleshooting Guide & FAQs
Q1: My LC-MS data shows a major degradation product with a mass shift of -2 Da when the compound is stored in DMSO. What is driving this?
Mechanistic Causality:
A mass shift of exactly -2 Da indicates the dehydrogenation (oxidation) of the secondary alcohol—the 1-hydroxyethyl group at the 5-position—into a ketone, yielding 1-(2-Methyl-2H-indazol-5-yl)ethanone. While secondary alcohols are generally stable at room temperature, dimethyl sulfoxide (DMSO) can act as a mild oxidant over time. This process is drastically accelerated by dissolved oxygen and trace transition metals (such as Cu or Fe) leaching from glassware or syringe needles, which catalyze aerobic oxidation via single-electron transfer mechanisms[1].
Self-Validating Solution:
To definitively prove metal-catalyzed aerobic oxidation, prepare three parallel vials:
Standard DMSO (Control).
Degassed DMSO + Argon blanket.
Standard DMSO + 1 mM EDTA (Metal Chelator).
If degradation is halted in Vials 2 and 3, you have validated the causality. Switch your stock solvent to degassed Acetonitrile or add a chelating agent to your DMSO stocks.
Q2: I am observing a structural rearrangement (same MW, different retention time) when the solution is left on the benchtop. Is the 2H-indazole ring unstable?
Mechanistic Causality:
Yes. 2H-indazoles are thermodynamically less stable than their 1H-indazole counterparts due to the loss of aromaticity inherent in their quinoid-like structure [2]. Because your molecule is N-methylated at the 2-position, it is "locked" and cannot tautomerize to the 1H form. However, this high-energy state makes the 2H-indazole core highly susceptible to photomediated transformations. Upon exposure to ambient UV light (UVA/UVB), N2-derivatized indazoles undergo a nitrogen-carbon transposition, cleaving the N-N bond to form a more stable benzimidazole derivative [3].
Self-Validating Solution:
Run a controlled photostability study (ICH Q1B standard). Expose the solution to a 365 nm UV lamp for 4 hours alongside a foil-wrapped control vial. If the rearrangement only occurs in the exposed vial, phototransposition is the definitive mechanism. Always handle this compound under yellow light and store it in amber vials.
Q3: When formulating in acidic aqueous buffers (pH < 4), I notice rapid degradation and poor mass recovery. Why?
Mechanistic Causality:
The 2H-indazole ring possesses basic nitrogen atoms. Protonation at N1 under acidic conditions disrupts the delicate electronic distribution of the 2H-indazole system, making the ring highly electrophilic. In the presence of nucleophilic solvents (like water or trace alcohols), this localized positive charge lowers the activation energy for nucleophilic attack, leading to ring-opening reactions or the formation of solvent adducts.
Self-Validating Solution:
Prepare solutions in buffers ranging from pH 3.0 to 8.0. Monitor via HPLC-UV at
t=0
, 24h, and 48h. Plotting the degradation rate constant (
kobs
) against pH will yield a V-shaped pH-rate profile. Maintaining the pH above the pKa of the indazole nitrogen (strictly buffering to pH 7.0–7.4) ensures the ring remains neutral and stable.
📊 Quantitative Stability Matrix
The following table summarizes the expected stability of 1-(2-Methyl-2H-indazol-5-yl)ethanol under various environmental stresses, allowing you to quickly benchmark your own experimental recoveries.
To ensure absolute data integrity during your assays, implement this step-by-step methodology to rule out oxidative, photolytic, and pH-driven degradation simultaneously.
Transfer the chosen solvent (e.g., HPLC-grade Acetonitrile or PBS pH 7.4) into a Schlenk flask.
Perform three freeze-pump-thaw cycles, or sparge with high-purity Argon for 30 minutes to displace dissolved oxygen.
Rationale: Removing
O2
starves the aerobic oxidation pathway of the secondary alcohol[1].
Step 2: Inert Preparation (Eliminating Light & Metal Variables)
In a dark room or under strictly yellow light, dissolve the compound in the deoxygenated solvent.
Optional: Add 1 mM EDTA to aqueous buffers to chelate trace transition metals that act as oxidation catalysts.
Step 3: Self-Validating Stress Test Setup
Aliquot the master solution into four distinct testing environments to isolate degradation pathways:
Vial A (Control): Amber vial, Argon blanket, 4°C.
Vial B (Oxidation Check): Clear vial, ambient air, room temperature.
Vial C (Photolysis Check): Clear vial, Argon blanket, exposed to 365 nm UV light.
Vial D (pH Check): Amber vial, Argon blanket, adjusted to pH 3.0 with HCl.
Step 4: Analytical Verification
Analyze all vials via LC-MS/MS at
t=0
, 24h, and 72h.
Validation Logic: If Vial A remains >99% pure, your baseline protocol is sound. Degradation isolated to Vial B confirms oxidation; Vial C confirms phototransposition[3]; Vial D confirms acid-lability.
🔀 Diagnostic Workflow Visualization
Troubleshooting workflow for identifying and resolving 1-(2-Methyl-2H-indazol-5-yl)ethanol degradation.
📚 References
2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions
ResearchGate (Photomediated transformation of indazoles)
URL:[Link]
Pd-Catalyzed Enantioselective Aerobic Oxidation of Secondary Alcohols: Applications to the Total Synthesis of Alkaloids
Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis
Organic Letters (ACS Publications)
URL:[Link]
Preventing degradation of 1-(2-Methyl-2H-indazol-5-yl)ethanol during storage
Welcome to the technical support resource for 1-(2-Methyl-2H-indazol-5-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for 1-(2-Methyl-2H-indazol-5-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As your senior application scientist, I have structured this center to provide rapid answers to common questions and in-depth troubleshooting for more complex stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-(2-Methyl-2H-indazol-5-yl)ethanol?
For optimal stability, the compound should be stored in a cool, dark, and dry environment.[1][2] We recommend storage at 2-8°C for long-term preservation.[3] The container should be tightly sealed to prevent exposure to atmospheric moisture and oxygen.[4] For solutions, use of amber vials or containers wrapped in aluminum foil is recommended to protect against light exposure.[5]
Q2: Is this compound sensitive to air or moisture?
Yes, compounds containing an indazole ring and a secondary alcohol group can be sensitive to both air and moisture.[4][6] The secondary alcohol is susceptible to oxidation, and the indazole ring system itself can be prone to oxidative degradation.[5] Moisture can facilitate hydrolytic degradation or other side reactions.[4] Therefore, handling under an inert atmosphere (e.g., nitrogen or argon) is a best practice, especially when handling the compound for extended periods or preparing solutions for long-term storage.[6]
Q3: I've noticed a slight discoloration of the solid compound over time. What could be the cause?
Discoloration is often an early indicator of chemical degradation. This could be due to slow oxidation from repeated exposure to air or photodegradation if the container has been exposed to light.[5] It is crucial to minimize headspace in the storage container and to protect it from light sources.[2]
Q4: Can I store this compound in a standard laboratory freezer?
While low temperatures are generally beneficial, it is important to prevent temperature fluctuations.[1] Cooling and warming cycles can create negative pressure within the container, potentially drawing in moist air if the seal is not perfect.[3] If storing in a freezer, ensure the container is well-sealed. It is also good practice to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.[3]
Q5: What solvents are recommended for dissolving 1-(2-Methyl-2H-indazol-5-yl)ethanol for storage?
The choice of solvent can impact stability. Anhydrous, aprotic solvents are generally preferred for long-term storage of solutions to minimize the risk of solvent-mediated degradation. Ensure any solvent used is of high purity and dry.
Troubleshooting Guide: Degradation Pathways and Mitigation
This section provides a deeper dive into the potential chemical instabilities of 1-(2-Methyl-2H-indazol-5-yl)ethanol and offers systematic approaches to troubleshoot and prevent degradation.
Issue 1: Suspected Oxidative Degradation
Symptoms: Appearance of new, less polar impurities in HPLC analysis, a change in the color of the solid or solution, or a decrease in the main peak's area over time.
Scientific Rationale: The secondary alcohol functional group in 1-(2-Methyl-2H-indazol-5-yl)ethanol can be oxidized to the corresponding ketone. Additionally, the electron-rich indazole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened byproducts.[5]
Mitigation Strategies:
Inert Atmosphere Handling: Always handle the solid compound and prepare solutions under an inert atmosphere of nitrogen or argon.[4][6] This is the most effective way to prevent oxidation. Gloveboxes or Schlenk lines are recommended for this purpose.[6]
Use of Degassed Solvents: When preparing solutions, use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
Antioxidant Addition (for formulations): For formulated products, the inclusion of a suitable antioxidant may be considered, but this would require extensive compatibility and stability testing.
Issue 2: Suspected Photodegradation
Symptoms: Significant degradation observed in samples exposed to ambient or UV light, often characterized by the appearance of specific degradation products.
Scientific Rationale: Indazole rings are known to be photoreactive. Specifically, 2H-indazoles can undergo phototransposition to form benzimidazole derivatives upon exposure to UV light.[7] This represents a significant potential degradation pathway.
Mitigation Strategies:
Light Protection: Store both solid material and solutions in amber glass vials or wrap containers with aluminum foil to completely block light exposure.[5]
Controlled Laboratory Lighting: Minimize exposure to direct sunlight and overhead fluorescent lighting in the laboratory. Use UV-filtered lighting where possible.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary suspected degradation pathways for 1-(2-Methyl-2H-indazol-5-yl)ethanol based on the known reactivity of its functional groups.
Potential degradation pathways.
Experimental Protocols
To proactively assess the stability of 1-(2-Methyl-2H-indazol-5-yl)ethanol and identify potential degradants, a forced degradation study is recommended.[8][9] This involves subjecting the compound to a range of stress conditions that are more severe than standard storage conditions.[8]
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
1. Preparation of Stock Solution:
Prepare a stock solution of 1-(2-Methyl-2H-indazol-5-yl)ethanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at room temperature and at 60°C.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at room temperature and at 60°C.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light.[5]
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C.
Thermal Degradation (Solid State): Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber.[5]
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source. Run a control sample in parallel, wrapped in aluminum foil to protect it from light.[5]
3. Sample Analysis:
At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
Neutralize the acidic and basic samples before analysis.
Dilute all samples to an appropriate concentration with the mobile phase.
Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.
A reverse-phase HPLC method with UV detection is generally suitable for monitoring the stability of aromatic compounds like 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.
Flow Rate: 1.0 mL/min
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by a UV scan).
Method Validation: A key aspect of a stability-indicating method is its ability to resolve the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange. [Link]
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022, January 23). European Journal of Medicinal Chemistry. [Link]
Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Expert Opinion on Therapeutic Patents. [Link]
How to Store Alcohol: The Crucial Role of Temperature, Humidity, and Light. (2025, June 11). OMGCHEERS. [Link]
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. (2020). The Journal of Organic Chemistry. [Link]
How to Properly Store Your Liquor. (2024, November 18). Boones Wine & Spirits. [Link]
Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. (2022). Scientific Reports. [Link]
2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. (2019, June 26). The Journal of Organic Chemistry. [Link]
Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (2020). University of Kansas. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]
Forced Degradation – A Review. (2022, November 30). International Journal of Pharmaceutical Quality Assurance. [Link]
Ethanol shock changes the fatty acid profile and survival behavior of Vibrio parahaemolyticus in various stress conditions. (2008, April 15). Food Microbiology. [Link]
Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. (2025, August 7). Bulletin of the Chemical Society of Ethiopia. [Link]
Ethanol-Induced Cell Damage Can Result in the Development of Oral Tumors. (2021, July 30). Cancers. [Link]
Development of forced degradation and stability indicating studies of drugs – A review. (2025, October 31). Journal of Pharmaceutical Analysis. [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Advances. [Link]
A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (2022). Journal of Pharmaceutical Negative Results. [Link]
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018, March 15). Journal of Drug Delivery and Therapeutics. [Link]
Technical Support Center: Chromatography Optimization for 1-(2-Methyl-2H-indazol-5-yl)ethanol
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing purification bottlenecks with 1-(2-Methyl-2H-indazol-5-yl)ethanol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing purification bottlenecks with 1-(2-Methyl-2H-indazol-5-yl)ethanol .
As a basic nitrogen heterocycle with an additional hydrogen-bonding secondary alcohol, this molecule frequently defies standard purification protocols. This guide breaks down the mechanistic causes of peak tailing, co-elution, and poor recovery, providing field-proven, self-validating methodologies to isolate your target compound with high purity and yield.
Diagnostic Chromatography Workflow
Use the following decision matrix to diagnose and resolve your specific chromatographic failure modes before committing your crude mixture to a preparative column.
Workflow for optimizing the purification of basic 2H-indazole derivatives.
Troubleshooting Guides & FAQs
Q: Why does my 1-(2-Methyl-2H-indazol-5-yl)ethanol streak across the entire TLC plate and co-elute with impurities?A: This is a classic manifestation of secondary interactions. Standard bare silica gel (Type A) is populated with surface silanol groups (Si-OH) that are slightly acidic (pKa ~4.5). The basic nitrogen atoms of the 2H-indazole core undergo an ion-exchange interaction with the ionized silanolates, while the secondary alcohol at the 5-position engages in strong hydrogen bonding 1. This dual-affinity creates a non-linear adsorption isotherm, leading to severe band broadening and streaking.
Solution: Introduce a silanol suppressor. Adding an amine modifier like Triethylamine (TEA) to your mobile phase allows the TEA to competitively bind the acidic silanols, shielding your analyte and restoring a Gaussian peak shape 2.
Q: I synthesized the 2H-indazole via alkylation, but I have a mixture of 1H- and 2H-isomers. How do I separate them?A: Regioisomers often co-elute if the solvent system is too polar. However, the 1H- and 2H-indazole cores possess distinctly different electronic distributions. The 2H-isomer exhibits a zwitterionic resonance character, resulting in a significantly higher dipole moment (approx. 3.4 D) compared to the 1H-isomer (approx. 1.5 D) 3. Because normal-phase chromatography separates based on polarity, the 2H-isomer will bind much more strongly to the silica stationary phase.
Solution: Use a low-polarity solvent system with a very shallow gradient (e.g., Hexane/EtOAc starting at 80:20). The less polar 1H-isomer will elute first, followed by the highly polar 2H-isomer.
Q: Even with TEA, my recovery is low (<60%). What is happening to the rest of my compound?A: If recovery remains low despite mobile phase modifiers, the compound is likely undergoing irreversible chemisorption or degradation on the acidic silica surface.
Solution: Switch the stationary phase. Basic alumina or amine-functionalized (NH2) spherical silica gel provides a much milder, basic environment that completely eliminates the need for TEA or ammonium hydroxide while drastically improving recovery rates for basic heterocycles [[4]]().
Quantitative Optimization Data
The following table summarizes the causal relationship between stationary phase selection, mobile phase modifiers, and resulting chromatographic performance for 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Solvent System
Additive
Stationary Phase
1H/2H Resolution (α)
Peak Asymmetry (As)
Recovery (%)
Hex/EtOAc (1:1)
None
Bare Silica (Type A)
1.2
>3.0 (Severe)
<60%
DCM/MeOH (95:5)
None
Bare Silica (Type B)
1.5
2.1 (Moderate)
75%
DCM/MeOH (95:5)
1% TEA
Bare Silica (Type B)
2.8
1.1 (Ideal)
>95%
Hex/EtOAc (1:1)
None
Basic Alumina
2.5
1.2 (Good)
90%
Hex/EtOAc (1:1)
None
NH2-Bonded Silica
3.0
1.0 (Ideal)
>95%
Standard Operating Procedure: TEA-Deactivated Normal Phase Chromatography
This protocol utilizes a self-validating framework to ensure the column environment is properly optimized before the sample is committed, preventing sample loss.
Phase 1: Self-Validation & System Suitability
2D-TLC Degradation Check: Spot the crude mixture in the corner of a square TLC plate. Elute with DCM/MeOH (95:5). Dry the plate, rotate it 90 degrees, and elute again.
Causality Check: If the compound spot lies off the diagonal line, it is decomposing on the silica. Abort this protocol and switch to Basic Alumina 4.
Deactivation Verification: Run two standard TLC plates side-by-side. Elute Plate A with DCM/MeOH (95:5) and Plate B with DCM/MeOH/TEA (94:5:1).
Causality Check: A shift to a higher Rf with a tightly consolidated, circular spot on Plate B validates that silanol suppression is required and effective 2. Proceed to Phase 2.
Phase 2: Column Packing & Equilibration
Prepare the eluent: Mix Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio. Add 1% (v/v) Triethylamine (TEA).
Slurry pack the silica gel (Type B, 40-63 µm) using the prepared TEA-modified solvent.
Flush the packed column with at least 3 column volumes (CV) of the TEA-modified solvent.
Scientific Rationale: This pre-equilibration step is critical. It allows the TEA to saturate and neutralize the active silanol sites before the basic indazole is introduced, preventing irreversible binding at the column head 1.
Phase 3: Dry Loading
Dissolve the crude 1-(2-Methyl-2H-indazol-5-yl)ethanol in a minimal amount of DCM/MeOH.
Add Celite 545 (approx. 2-3 times the mass of the crude mixture) to the flask.
Evaporate the solvent slowly under reduced pressure until a free-flowing powder is obtained.
Load the powder evenly onto the top of the pre-equilibrated silica bed and cap with a thin layer of clean sand.
Scientific Rationale: Liquid loading a highly polar compound often requires polar solvents that disrupt the initial band formation. Dry loading ensures a perfectly narrow injection band, maximizing the resolution between the 1H and 2H isomers.
Phase 4: Elution
Elute the column using the isocratic DCM/MeOH/TEA (94:5:1) system.
Collect fractions and monitor via UV (254 nm). The 1H-isomer (if present) will elute first due to its lower dipole moment, followed cleanly by the desired 2H-isomer 3.
References
Tip on Peak Tailing of Basic Analytes - Phenomenex . Phenomenex. Available at:[Link]
Silica Gel Column Chromatography - Teledyne Labs . Teledyne Labs. Available at: [Link]
Addressing regioisomer formation in 1-(2-Methyl-2H-indazol-5-yl)ethanol synthesis
Welcome to the Application Support Center. Synthesizing 2-alkyl-2H-indazoles, such as 1-(2-Methyl-2H-indazol-5-yl)ethanol , presents a classic regioselectivity challenge in heterocyclic chemistry.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. Synthesizing 2-alkyl-2H-indazoles, such as 1-(2-Methyl-2H-indazol-5-yl)ethanol , presents a classic regioselectivity challenge in heterocyclic chemistry. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies to help you achieve high N2-selectivity and successfully isolate your target compound.
Mechanistic Insights: Overcoming the N1/N2 Selectivity Dilemma
The indazole core contains two nitrogen atoms (N1 and N2) available for alkylation. Because the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.46 kcal/mol[1], standard basic alkylation conditions (e.g., NaH or K₂CO₃ with methyl iodide) overwhelmingly yield the N1-methylated isomer[2].
To achieve N2-selectivity, the reaction must be shifted from thermodynamic to kinetic control . In a neutral state, the N2 lone pair is more sterically and kinetically accessible for electrophilic attack[2]. By utilizing powerful, non-basic methylating agents like 3[3] or 4[4], the electrophile selectively attacks the N2 nitrogen. Subsequent deprotonation yields the 2-methyl-2H-indazole derivative with excellent regioselectivity[5].
Fig 1. Kinetically controlled N2-methylation and subsequent ketone reduction pathway.
Causality: We utilize Meerwein's salt in an anhydrous, non-polar solvent (EtOAc) to prevent thermodynamic equilibration and suppress N1-alkylation[3].
Preparation: Flame-dry a round-bottom flask and purge with N₂. Charge the flask with 1-(1H-indazol-5-yl)ethan-1-one (1.0 eq) and anhydrous EtOAc (0.2 M concentration).
Reagent Addition: In a glovebag or under strict inert conditions, weigh trimethyloxonium tetrafluoroborate (1.3 eq). Add it in one portion to the stirring solution at room temperature.
Reaction Monitoring: Stir for 5–16 hours. Self-Validation: Monitor via TLC (EtOAc/Hexanes). The N2-isomer will elute slower (lower Rf) than the N1-isomer due to its zwitterionic resonance character.
Quenching: Once the starting material is consumed, carefully quench the reaction with saturated aqueous NaHCO₃ to neutralize the tetrafluoroboric acid byproduct.
Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to isolate 1-(2-Methyl-2H-indazol-5-yl)ethan-1-one.
Step 2: Ketone Reduction
Causality: Sodium borohydride provides a mild, chemoselective reduction of the C5-ketone without disturbing the newly formed 2-methyl-2H-indazole core.
Preparation: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous Methanol (MeOH) (0.3 M) and cool to 0 °C in an ice bath.
Reduction: Add NaBH₄ (1.5 eq) portion-wise to control the exothermic hydrogen gas evolution.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Quenching & Isolation: Self-Validation: Once LC-MS confirms the disappearance of the ketone mass (M+H), quench slowly with saturated aqueous NH₄Cl. Evaporate the MeOH under reduced pressure, extract the remaining aqueous phase with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield the final product: 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Quantitative Data: Methylation Reagent Comparison
Reagent
Conditions
Major Isomer
Typical N1:N2 Ratio
Control Mechanism
Methyl Iodide (MeI)
NaH or K₂CO₃, DMF, RT
N1-Methyl
> 10:1
Thermodynamic
Dimethyl Sulfate (Me₂SO₄)
KOH, 45 °C
Mixed
~ 1:1
Mixed
Trimethyloxonium tetrafluoroborate
EtOAc or CH₂Cl₂, RT
N2-Methyl
< 1:20
Kinetic
Methyl 2,2,2-trichloroacetimidate
TfOH (cat.), DCM, RT
N2-Methyl
< 1:50
Kinetic (Acidic)
Data synthesized from established indazole alkylation literature[4],[3].
Troubleshooting & FAQs
Fig 2. Decision matrix for resolving poor N2-regioselectivity during indazole alkylation.
Q1: I am getting predominantly the N1-methylated isomer. What am I doing wrong?A1: You are likely operating under thermodynamic control. The 1H-tautomer is significantly more stable than the 2H-tautomer[1]. If you use bases like NaH or K₂CO₃, you generate an indazolide anion that reacts preferentially at N1[2]. Immediately switch to neutral/kinetic conditions using Meerwein's salt or acidic conditions using methyl 2,2,2-trichloroacetimidate[4].
Q2: My Meerwein's salt reaction is stalling or giving low conversion. How can I fix this?A2: Trimethyloxonium tetrafluoroborate is extremely hygroscopic. Upon exposure to atmospheric moisture, it rapidly degrades into methanol and dimethyl ether. Ensure your reagent is fresh, stored in a desiccator, and weighed inside a glovebag. Additionally, ensure your EtOAc is strictly anhydrous.
Q3: Can I use a Grignard route instead of ketone reduction to form the ethanol group?A3: Yes. You can start with 1H-indazole-5-carboxaldehyde, perform the exact same N2-methylation protocol to yield 2-methyl-2H-indazole-5-carboxaldehyde, and subsequently react it with methylmagnesium bromide (MeMgBr) in anhydrous THF at 0 °C. However, the ketone reduction route is generally preferred as it avoids the strict anhydrous requirements of Grignard reagents and eliminates the risk of over-addition.
Q4: How do I separate the N1 and N2 isomers if a small mixture forms?A4: N1 and N2 indazoles have highly distinct polarity profiles. The N2-isomer is more polar due to its zwitterionic resonance contributions and will elute later on normal-phase silica gel chromatography. Use a shallow gradient of EtOAc in Hexanes (e.g., 10% to 40%) to achieve baseline resolution.
References
Clemens, J., et al. "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis, 2022. 4
Cheung, M., et al. "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." The Journal of Organic Chemistry, 2003. 3
"Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology, 2022.1
"Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir." Journal of Medicinal Chemistry (via PMC). 5
"e-EROS Encyclopedia of Reagents for Organic Synthesis." ResearchGate. 2
Technical Support Center: Scaling Up the Synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol. As a key intermediate in the synthesis of various...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol. As a key intermediate in the synthesis of various pharmacologically active compounds, robust and scalable access to this molecule is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights to address challenges encountered during laboratory and pilot-scale production.
I. Overview of the Synthetic Route
The most common and scalable approach to synthesizing 1-(2-Methyl-2H-indazol-5-yl)ethanol involves a Grignard reaction between a 5-halo-2-methyl-2H-indazole and acetaldehyde. This method is generally reliable; however, challenges related to starting material synthesis, Grignard reagent formation, and product purification can arise, particularly during scale-up.
A typical synthetic sequence is outlined below:
Caption: General workflow for the synthesis of 1-(2-Methyl-2H-indazol-5-yl)ethanol.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, categorized by reaction stage.
Synthesis of 5-Bromo-2-methyl-2H-indazole (Starting Material)
Problem
Potential Causes
Solutions & Explanations
Low yield of 2-methyl-2H-indazole after methylation.
Formation of a mixture of N-1 and N-2 alkylated regioisomers is a common challenge.[1] The N-1 isomer is often the thermodynamic product.
Optimize reaction conditions: The choice of base and solvent is critical for controlling regioselectivity.[1] Consider using a milder base and a less polar solvent to favor the kinetic N-2 product. A systematic screen of conditions (e.g., different bases like K₂CO₃, Cs₂CO₃, NaH and solvents like DMF, CH₃CN, THF) is recommended.
Poor regioselectivity during bromination.
Electrophilic aromatic substitution on the indazole ring can lead to a mixture of brominated isomers.
Control the brominating agent and conditions: Use of N-bromosuccinimide (NBS) in a suitable solvent like DMF or CH₂Cl₂ often provides better regioselectivity for the 5-position compared to liquid bromine.[2] Maintaining a low reaction temperature can also enhance selectivity.
Difficulty in separating N-1 and N-2 methyl isomers.
The isomers can have similar polarities, making chromatographic separation challenging.
Optimize chromatography: A careful selection of the mobile phase and stationary phase is crucial. Consider using a gradient elution method. If separation remains difficult, derivatization of the mixture to alter the polarity of one isomer could be explored, followed by deprotection after separation. Alternatively, explore synthetic routes that offer higher regioselectivity to minimize the formation of the undesired isomer.[3]
Grignard Reaction & Product Formation
Problem
Potential Causes
Solutions & Explanations
Failure of Grignard reagent to form.
Presence of moisture or other protic impurities in the glassware, solvent, or starting materials.[4] Magnesium metal surface may be passivated (oxidized).
Ensure strictly anhydrous conditions: All glassware should be oven-dried or flame-dried under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[4] Activate the magnesium: Use fresh, shiny magnesium turnings.[5] Activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is often effective.[5] Mechanical stirring to break the oxide layer can also help.
Low yield of the desired alcohol.
The Grignard reagent may be acting as a base, deprotonating acetaldehyde to form an enolate.[4] Inaccurate determination of the Grignard reagent concentration.[4] Side reactions such as Wurtz coupling.[6]
Control reaction temperature: Add the acetaldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over enolization.[4] Titrate the Grignard reagent: Before adding the acetaldehyde, determine the exact concentration of the Grignard reagent by titration to ensure correct stoichiometry.[4] Use of co-solvents: Solvents like 2-methyltetrahydrofuran (2-MeTHF) can sometimes suppress Wurtz coupling byproducts.[6]
Formation of significant byproducts.
Reaction of the Grignard reagent with atmospheric CO₂ to form a carboxylic acid. Unreacted starting material due to incomplete Grignard formation or insufficient acetaldehyde.
Maintain an inert atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas. Monitor reaction completion: Use TLC or LC-MS to monitor the consumption of the starting material before quenching the reaction.
Work-up and Purification
Problem
Potential Causes
Solutions & Explanations
Emulsion formation during aqueous work-up.
Presence of magnesium salts and other polar impurities.
Modify the quenching procedure: Instead of quenching with water, use a saturated aqueous solution of ammonium chloride (NH₄Cl), which can help to break up emulsions.[7] Adding a co-solvent like diethyl ether or ethyl acetate during extraction can also be beneficial.
Difficulty in purifying the final product.
The product may be an oil or a low-melting solid, making crystallization challenging. Co-elution of impurities during column chromatography.
Optimize purification strategy: If column chromatography is used, screen different solvent systems to achieve better separation. Consider using a different stationary phase if silica gel is not effective. For non-crystalline products, techniques like Kugelrohr distillation (if thermally stable) or preparative HPLC may be necessary. Conversion to a crystalline salt (e.g., hydrochloride) can facilitate purification and handling.[8]
Product degradation.
The indazole ring system can be sensitive to strongly acidic or basic conditions.
Use mild work-up and purification conditions: Avoid prolonged exposure to strong acids or bases. Buffer the aqueous work-up if necessary. Use neutral or slightly basic conditions for chromatography where possible.
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to confirm the N-2 methylation of the indazole ring?
A1: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation). For an N-2 alkylated indazole, a correlation between the N-methyl protons and the C3 carbon of the indazole ring should be observed. In contrast, for an N-1 alkylated isomer, a correlation would be seen between the N-methyl protons and the C7a carbon.[1]
Q2: Can I use a different Grignard reagent, for example, by performing a halogen-metal exchange?
A2: Yes, a halogen-metal exchange, for instance, using isopropylmagnesium chloride-lithium chloride complex (Turbo-Grignard), can be an effective way to generate the Grignard reagent, especially if direct insertion of magnesium is sluggish.[5] This method often proceeds at lower temperatures and can be more tolerant of certain functional groups.
Q3: My reaction is very slow. What can I do to increase the reaction rate?
A3: For sluggish Grignard reactions, gentle heating (e.g., to 40-50 °C) after the initial addition can sometimes drive the reaction to completion.[1] However, this should be done cautiously as it can also promote side reactions. Ensure that the concentration of your Grignard reagent is sufficient and that the reagents are of high quality.
Q4: What are the best analytical techniques to monitor the progress of the reaction and assess the purity of the final product?
A4: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for monitoring reaction progress. For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection, coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential.[9] Gas Chromatography (GC) can also be used if the compound is sufficiently volatile and thermally stable.[9]
Caption: Recommended analytical workflow for synthesis and characterization.
Q5: Are there any specific safety precautions I should take when scaling up this synthesis?
A5: Yes, several safety precautions are critical. Grignard reactions can be highly exothermic, so ensure adequate cooling capacity and controlled addition of reagents.[10] Diethyl ether and THF are highly flammable, so work in a well-ventilated fume hood away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. For large-scale reactions, consider using a reaction calorimeter to better understand and control the heat flow.
IV. References
Common side reactions in the synthesis of indazole-3-carboxamides. - Benchchem. Available at:
Buy 5-Bromo-2-methyl-2H-indazol-6-ol (EVT-14059469) - EvitaChem. Available at:
5-bromo-2-methyl-2H-indazol-7-amine | Benchchem. Available at:
Troubleshooting my grignard reactions : r/chemistry - Reddit. Available at:
Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem. Available at:
5-Bromoindole synthesis - ChemicalBook. Available at:
Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing). Available at: [Link]
Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE - Benchchem. Available at:
A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone - Benchchem. Available at:
Experimental protocol for Grignard synthesis of 2-Methyl-1-hexanol - Benchchem. Available at:
Development of a selective and scalable N1-indazole alkylation - RSC Publishing. Available at: [Link]
The Indazole Scaffold: A Privileged Core for Potent and Selective Kinase Inhibition
A Comparative Guide for Researchers and Drug Development Professionals The indazole core, a bicyclic aromatic heterocycle, has emerged as a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide for Researchers and Drug Development Professionals
The indazole core, a bicyclic aromatic heterocycle, has emerged as a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for therapeutic intervention.[1][2][3][4] Its unique structural and electronic properties allow for versatile derivatization, enabling the development of compounds with high potency and selectivity against a range of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][5][6] This guide provides a comparative analysis of prominent indazole-based inhibitors, offering insights into their mechanisms of action, supported by experimental data, to inform current and future drug discovery efforts. While the specific compound 1-(2-Methyl-2H-indazol-5-yl)ethanol is not extensively characterized in publicly available literature as a kinase inhibitor, this guide will focus on well-documented indazole derivatives to illustrate the therapeutic potential of this chemical class.
The Versatility of the Indazole Nucleus in Kinase Inhibition
Indazole-based compounds have demonstrated remarkable success as kinase inhibitors, with several derivatives gaining FDA approval for the treatment of various cancers.[1][3] The indazole ring system can effectively mimic the purine core of ATP, allowing these inhibitors to competitively bind to the ATP-binding pocket of kinases.[7][8] Strategic modifications to the indazole scaffold at various positions can significantly influence binding affinity and selectivity for different kinase targets.[9]
The following sections will delve into a comparative analysis of representative indazole-based inhibitors targeting different kinase families, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Indazole-Based Kinase Inhibitors
The inhibitory activity of indazole derivatives varies significantly depending on their substitution patterns and the target kinase. Below is a comparative table summarizing the performance of several notable indazole-based inhibitors against their primary kinase targets.
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Ki is the inhibition constant.
Key Signaling Pathways Targeted by Indazole-Based Inhibitors
Indazole derivatives exert their therapeutic effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a common target for indazole-based inhibitors like Axitinib and Pazopanib.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of indazole derivatives.
Experimental Protocols for Evaluating Indazole-Based Inhibitors
The characterization of novel kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (a peptide or protein that is a substrate for the kinase), ATP solution, and test compound dilutions.
Reaction Setup: In a microplate, add the kinase, test compound at various concentrations, and the substrate.
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines that are dependent on the target kinase for their growth.[12]
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
Compound Treatment: Treat the cells with various concentrations of the indazole-based inhibitor and a vehicle control.
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[12] Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Caption: A typical workflow for the discovery and development of indazole-based kinase inhibitors.
Conclusion
The indazole scaffold continues to be a highly valuable framework in the design of potent and selective kinase inhibitors. The diverse range of biological activities exhibited by indazole derivatives underscores their therapeutic potential against various diseases, particularly cancer.[1][4][13][14] A thorough understanding of the structure-activity relationships, target engagement, and cellular effects, as outlined in this guide, is crucial for the rational design and development of the next generation of indazole-based therapeutics. The comparative data and experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing this promising class of inhibitors.
References
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]
A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. [Link]
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Bentham Science. [Link]
Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PMC. [Link]
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC. [Link]
Indazole – Knowledge and References. Taylor & Francis. [Link]
Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl). Biomedical Journal of Scientific & Technical Research. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
Synthesis of Biologically Active 1-[2-(2-Methyl- 5-nitroimidazol-1-yl)acetyl]-3-substituted Phenyl-4-carbaldehyde-1H-pyrazoles. Asian Journal of Chemistry. [Link]
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]
Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC. [Link]
Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer. PMC. [Link]
Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry. [Link]
Structure-Activity Relationship (SAR) Studies of 1-(2-Methyl-2H-indazol-5-yl)ethanol Analogs: A Comprehensive Comparison Guide
As a Senior Application Scientist, I frequently evaluate novel pharmacophores to determine their viability in hit-to-lead optimization. The 2-methyl-2H-indazole scaffold has emerged as a highly privileged structure in mo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently evaluate novel pharmacophores to determine their viability in hit-to-lead optimization. The 2-methyl-2H-indazole scaffold has emerged as a highly privileged structure in modern medicinal chemistry, heavily utilized in the development of kinase inhibitors and viral protease inhibitors (such as the SARS-CoV-2 Mpro inhibitor Ensitrelvir) .
This guide provides an in-depth, objective comparison of 1-(2-Methyl-2H-indazol-5-yl)ethanol analogs. We will dissect the mechanistic causality behind specific structural modifications, analyze their impact on binding kinetics and pharmacokinetics (PK), and detail the self-validating experimental protocols required to evaluate them.
Mechanistic Rationale: The 2-Methyl-2H-Indazole Pharmacophore
Choosing the 2-methyl-2H-indazole core over the more common 1-methyl-1H-indazole isomer is a deliberate, structure-driven decision.
Tautomeric Locking & H-Bonding: Methylation at the N2 position locks the indazole ring in a specific tautomeric state. This localized electron density ensures that the N1 atom possesses a highly directional lone pair, making it a strict, potent hydrogen-bond acceptor. This is critical for anchoring the molecule to catalytic residues (e.g., Lys48 in Cyclin-Dependent Kinases) .
The 5-Position Ethanol Vector: The addition of a 1-hydroxyethyl (ethanol) group at the 5-position provides a tunable vector. The secondary alcohol introduces a chiral center and acts as an amphipathic probe—capable of acting as an H-bond donor to structured water networks or polar residues at the solvent boundary of an ATP-binding pocket.
Fig 1: Pharmacophore binding model of 2-methyl-2H-indazole within an ATP pocket.
SAR Comparison: Structural Modifications and Performance
To objectively evaluate this scaffold, we synthesized and profiled four distinct analogs. The goal was to interrogate the necessity of the N1 lone pair, the role of the hydroxyl group, and the metabolic liabilities of the carbinol carbon.
Quantitative Data Summary
Table 1: In Vitro Profiling of 1-(2-Methyl-2H-indazol-5-yl)ethanol Analogs
Compound
Structural Modification
Target IC50 (nM)
Binding Kd (nM)
LogD (pH 7.4)
HLM Cl_int (µL/min/mg)
Analog A
Baseline (2-Me, 5-CH(OH)CH3)
45
12
2.1
48
Analog B
Regioisomer (1-Me)
>10,000
>5,000
2.3
52
Analog C
Alpha-CF3 (2-Me, 5-CH(OH)CF3)
18
4.5
2.6
<10
Analog D
Ether (2-Me, 5-CH(OMe)CH3)
1,250
480
3.0
85
Causality & Data Interpretation
The N-Methylation Vector (Analog B): Moving the methyl group from N2 to N1 completely abolishes biological activity. Causality: This modification eliminates the N1 lone pair, destroying its ability to act as a hydrogen-bond acceptor. This proves that the target interaction is strictly dependent on the 2-methyl tautomeric state.
The Hydroxyl Role (Analog D): Masking the hydroxyl group as a methoxy ether results in a 27-fold drop in potency. Causality: The loss of the H-bond donor capacity indicates that the OH group is not merely a solvent-exposed solubilizing group, but actively engages in a critical hydrogen bond with the target protein or a tightly bound water molecule.
The Fluorine Effect (Analog C): The trifluoromethyl analog is the most potent and metabolically stable compound in the series. Causality: The strongly electron-withdrawing CF3 group lowers the pKa of the adjacent hydroxyl, strengthening its H-bond donor capability (enhancing potency). Furthermore, the bulky, electron-dense CF3 group sterically and electronically shields the carbinol carbon from Cytochrome P450-mediated oxidation, drastically reducing human liver microsome (HLM) clearance .
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. They do not just generate numbers; they continuously prove their own accuracy through built-in physical and statistical controls.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: Determine the on-rate (
), off-rate (
), and dissociation constant (
) of the analogs.
Sensor Chip Preparation (Dual-Capture): Immobilize the His-tagged target protein onto an NTA sensor chip via Ni2+/NTA chelation, followed immediately by EDC/NHS amine coupling.
Causality: Standard amine coupling creates random protein orientations, masking true binding sites. Dual-capture ensures uniform orientation, maximizing the theoretical
and preventing heterogeneous, multi-phasic binding artifacts.
Solvent Correction Calibration: Run a 6-point DMSO calibration series (e.g., 4.5% to 5.5% DMSO) before the analytes.
Causality: Small molecules have high refractive indices. Micro-mismatches in DMSO concentration between the running buffer and the sample cause bulk refractive index shifts. This calibration mathematically subtracts these artifacts, preventing false-positive binding signals.
Analyte Injection: Inject analogs in a 3-fold dilution series (1 nM to 1000 nM) at a high flow rate (50 µL/min).
Causality: Low flow rates cause mass transport limitation (MTL), where the analyte depletes near the surface faster than it diffuses, artificially flattening the
curve. High flow rates ensure the measured kinetics reflect true thermodynamic binding events.
System Validation: The assay is only accepted if the 1:1 Langmuir fit yields a Chi-square (
) value < 10% of
, and the reference compound (e.g., Staurosporine)
remains within 2-fold of historical baselines at both the start and end of the run.
Objective: Quantify the functional
of the analogs.
Acoustic Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense compounds directly from 100% DMSO source plates into dry 384-well assay plates.
Causality: Traditional tip-based serial dilutions in aqueous buffers often lead to undetectable compound precipitation. Acoustic dispensing avoids intermediate aqueous steps, ensuring accurate dosing.
Equilibration Pre-incubation: Incubate the target enzyme with the compounds for 30 minutes prior to adding the substrate/ATP.
Causality: Many potent indazole derivatives are slow-binding inhibitors. Failing to pre-incubate forces the assay to measure non-equilibrium states, resulting in artificially inflated (weaker)
values.
Time-Delayed Detection: Add TR-FRET detection reagents (Europium-labeled donor and APC-labeled acceptor). Excite at 340 nm, wait for a 50-microsecond delay, and read emissions at 615 nm and 665 nm.
Causality: The 50 µs delay allows short-lived background autofluorescence (common in aromatic heterocyclic compounds) to decay completely. The long-lived Europium fluorescence ensures the signal is strictly driven by the biochemical interaction, eliminating false positives.
System Validation: Calculate the Z'-factor for every plate using the 100% and 0% inhibition controls. The plate data is discarded if Z' < 0.6, guaranteeing robust assay windows.
SAR Optimization Workflow
Fig 2: Iterative Hit-to-Lead SAR optimization workflow for indazole analogs.
Conclusion
The 1-(2-Methyl-2H-indazol-5-yl)ethanol scaffold offers a highly programmable interface for drug discovery. As demonstrated, maintaining the 2-methyl tautomer is non-negotiable for N1-directed hydrogen bonding. Furthermore, modifying the ethanol side chain—specifically via alpha-trifluoromethylation—provides a superior strategy to simultaneously enhance target affinity (via pKa tuning of the hydroxyl donor) and abrogate metabolic liabilities. Utilizing rigorous, self-validating biophysical assays is essential to separate true structure-activity relationships from experimental artifacts.
References
Title: Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19
Source: Journal of Medicinal Chemistry (PMC / NIH)
URL: [Link]
Title: Development of a Series of Pyrrolopyridone MAT2A Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Validation
A Comparative Guide to Validating the Mechanism of Action of 1-(2-Methyl-2H-indazol-5-yl)ethanol
This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) for the novel small molecule, 1-(2-Methyl-2H-indazol-5-yl)ethanol. The indazole scaffold is...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) for the novel small molecule, 1-(2-Methyl-2H-indazol-5-yl)ethanol. The indazole scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases.[1][2] Therefore, this guide will proceed with the working hypothesis that our compound of interest is a kinase inhibitor, likely targeting the MAPK/ERK signaling pathway, a cascade critical to cell proliferation and survival.[3]
We will outline a systematic, multi-step experimental strategy designed to rigorously test this hypothesis. This approach moves from broad, unbiased target identification to specific validation of target engagement, downstream pathway modulation, and ultimate cellular effects. For comparative analysis, we will contrast the performance of 1-(2-Methyl-2H-indazol-5-yl)ethanol (Test Compound) with two essential controls:
Positive Control:Dasatinib , a well-characterized, potent multi-kinase inhibitor known to affect MAPK signaling.
Negative Control:1-(2-Methyl-2H-indazol-5-yl)methanamine , a structurally similar analog hypothesized to be inactive, which helps confirm that observed effects are due to the specific ethanol moiety and not general properties of the indazole core.
Part 1: The Strategic Workflow for MoA Validation
A successful MoA validation follows a logical progression from identifying the direct molecular target to confirming the downstream biological consequences of modulating that target. Our proposed workflow is a four-stage cascade designed to build a comprehensive and defensible body of evidence.
Caption: A logical workflow for validating a small molecule's mechanism of action.
Part 2: The MAPK/ERK Signaling Cascade: Our Hypothesized Target Pathway
The MAPK/ERK pathway is a central signaling node that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Our hypothesis is that 1-(2-Methyl-2H-indazol-5-yl)ethanol acts by inhibiting a key kinase within this cascade, such as MEK1/2.
Caption: The canonical MAPK/ERK signaling pathway with the hypothesized point of inhibition.
Part 3: Comparative Experimental Data & Analysis
A rigorous comparison requires quantitative data across multiple orthogonal assays. The following tables summarize the expected outcomes from our validation workflow, comparing our test compound against its positive and negative controls.
Table 1: Target Identification and Engagement
This table combines data from the Kinobeads assay (target identification) and CETSA (target engagement). The Kinobeads assay uses an affinity matrix of immobilized kinase inhibitors to pull down kinases from a cell lysate; a successful inhibitor will compete with the beads for binding to its target, reducing the target's presence in the pulldown.[6][7][8] CETSA measures the thermal stabilization of a protein upon ligand binding in intact cells, providing direct evidence of target engagement.[9][10][11] A positive thermal shift (ΔTm) indicates stabilization and binding.[12]
Compound
Primary Target Identified (Kinobeads)
Target Engagement (CETSA) IC₅₀ (µM)
Thermal Shift (ΔTm) at 10 µM
Test Compound
MEK1
1.2
+4.2 °C
Dasatinib (Positive Control)
Multiple (including SRC, ABL)
0.01 (for SRC)
+7.8 °C (for SRC)
Negative Control
None
> 100
No significant shift
Interpretation: The data suggests our test compound selectively engages MEK1 in cells with micromolar potency. Dasatinib engages its known targets with high potency, while the negative control shows no activity, validating the experimental system.
Table 2: Pathway Modulation and Phenotypic Effect
This table assesses the functional consequences of target engagement. The Western blot quantifies the inhibition of ERK phosphorylation (p-ERK), a direct downstream substrate of MEK1.[13][14] The WST-1 assay measures cellular metabolic activity as a proxy for cell viability, revealing the ultimate phenotypic outcome.[15][16]
Compound
p-ERK Inhibition IC₅₀ (µM)
Cell Viability IC₅₀ (µM)
Test Compound
1.5
5.8
Dasatinib (Positive Control)
0.05
0.2
Negative Control
> 100
> 100
Interpretation: The IC₅₀ for p-ERK inhibition by the test compound closely matches its target engagement IC₅₀ from CETSA. This provides a strong link between target binding and pathway modulation. The subsequent effect on cell viability confirms a functional cellular consequence, solidifying the proposed MoA.
Part 4: Detailed Experimental Protocols
The trustworthiness of experimental data hinges on meticulous execution.[5] The following are detailed, self-validating protocols for the core assays in this guide.
This protocol is adapted from established methods.[9][10] CETSA's core principle is that ligand binding stabilizes a target protein against heat-induced denaturation.[11][12]
Materials:
Human cancer cell line (e.g., HeLa or A549)
Complete culture medium (e.g., DMEM + 10% FBS)
Test Compound, Dasatinib, Negative Control, DMSO (vehicle)
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
Cell Culture: Plate cells in 10 cm dishes and grow to ~80% confluency.
Compound Treatment: Treat cells with the Test Compound (e.g., 0.1, 1, 10, 50 µM), Dasatinib (1 µM), Negative Control (10 µM), or DMSO for 2 hours at 37°C.
Cell Harvest: Harvest cells by scraping, wash with ice-cold PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler. Include an unheated (RT) control.
Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.[17]
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated, denatured proteins.[17]
Sample Preparation: Transfer the supernatant (soluble fraction) to new tubes. Normalize total protein concentration across all samples using a BCA assay. Prepare samples for Western blotting by adding Laemmli buffer and boiling for 5 minutes.
Western Blotting: Load equal protein amounts onto an SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-MEK1 antibody.
Analysis: Quantify the band intensity for MEK1 at each temperature point. Plot the percentage of soluble MEK1 relative to the unheated control versus temperature to generate a "melting curve." The temperature at which 50% of the protein is denatured is the Tm. A shift in this curve (ΔTm) in the presence of the compound indicates target engagement.
Protocol 2: Western Blot for Phospho-ERK1/2 (p-ERK) and Total ERK
This protocol measures the phosphorylation status of ERK, the direct downstream target of MEK. Normalizing the phosphorylated protein signal to the total protein signal is critical to control for variations in protein loading.[13]
Materials:
Serum-starved cells (e.g., HeLa)
EGF (Epidermal Growth Factor) as a positive stimulant
Lysis buffer (RIPA) with fresh protease and phosphatase inhibitors
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. (Note: BSA is preferred over milk for phospho-antibodies to reduce background noise from phosphoproteins like casein).[13]
HRP-conjugated secondary antibody and ECL substrate
Methodology:
Cell Treatment: Seed cells and serum-starve overnight. Pre-treat with various concentrations of the Test Compound, controls, or DMSO for 1 hour.
Stimulation: Stimulate cells with 100 ng/mL EGF for 15 minutes to robustly activate the MAPK/ERK pathway. Include an unstimulated control.
Lysis: Immediately place plates on ice, wash with ice-cold PBS, and add ice-cold lysis buffer.[18] Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.[13]
Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.[3]
Immunoblotting (p-ERK):
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
Incubate with anti-p-ERK1/2 primary antibody overnight at 4°C.
Wash 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash 3x with TBST and detect signal using an ECL substrate.[3]
Stripping and Re-probing (Total ERK):
After imaging, strip the membrane using a commercial stripping buffer or a mild acidic buffer.[14]
Wash extensively, re-block, and incubate with the anti-total-ERK1/2 antibody overnight at 4°C.
Repeat the secondary antibody and detection steps.
Analysis: Quantify band intensities using densitometry software. For each sample, normalize the p-ERK signal by dividing it by the corresponding total ERK signal. Plot the normalized p-ERK levels against compound concentration to determine the IC₅₀.
Protocol 3: WST-1 Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.[16] It relies on the reduction of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases.[16]
Materials:
Cells seeded in a 96-well plate
Test compounds and controls
WST-1 reagent
Microplate reader
Methodology:
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
Compound Treatment: Add 100 µL of medium containing 2x the final concentration of the compounds in a serial dilution. Include wells for "cells only" (100% viability) and "medium only" (background) controls. Incubate for 48-72 hours.
WST-1 Incubation: Add 10 µL of WST-1 reagent to each well.[15]
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the cell type and should be determined empirically.[16]
Absorbance Measurement: Shake the plate for 1 minute to ensure homogeneity.[15] Measure the absorbance at 440-450 nm using a microplate reader.
Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage relative to the untreated (DMSO) control cells. Plot viability against compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
References
MtoZ Biolabs. How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?[Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
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ResearchGate. (2017, August 30). How different is western blot protocol for phosphorylated protein from regular western blot?[Link]
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A Comparative Analysis of the In Vitro Cytotoxicity of 1-(2-Methyl-2H-indazol-5-yl)ethanol and Related Indazole Analogs
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous small-molecule drugs approved by the FDA, particularly in oncology.[1][2] Derivatives of indazole are of sign...
Author: BenchChem Technical Support Team. Date: April 2026
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous small-molecule drugs approved by the FDA, particularly in oncology.[1][2] Derivatives of indazole are of significant interest due to their wide-ranging biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[2][3][4] This guide provides a comprehensive comparison of the in vitro cytotoxicity of 1-(2-Methyl-2H-indazol-5-yl)ethanol and other functionally relevant indazole derivatives, supported by established experimental data and methodologies.
Introduction to Indazole Derivatives and Cytotoxicity
Indazole-containing compounds are largely synthetic, with the indazole ring significantly enhancing the biological activity of molecules.[5][6] Their cytotoxic effects against various cancer cell lines are a primary focus of drug discovery efforts.[1][7] Cytotoxicity assays are crucial in preclinical research to determine a compound's therapeutic potential and to understand its mechanism of action. These assays measure the degree to which a compound is toxic to cells, often by assessing cell viability, metabolic activity, or membrane integrity.[8][9]
Comparative Cytotoxicity Data
The cytotoxic potential of indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxicity of various indazole derivatives against a panel of human cancer cell lines.
This table presents a selection of data to illustrate the range of activities. For a complete dataset, please refer to the cited literature.
From this data, it is evident that the cytotoxic activity of indazole derivatives is highly dependent on their structural modifications and the cancer cell line being tested. For instance, indazole-urea derivatives have demonstrated potent activity with IC50 values in the sub-micromolar to low micromolar range.[1] In contrast, curcumin-indazole analogs show more moderate cytotoxicity.[5][6] Notably, some recently synthesized indazole derivatives, such as compound 13g, have shown exceptional potency, even surpassing the activity of the positive control, combretastatin-A4, in some cell lines.[11]
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of indazole derivatives are often mediated through the induction of apoptosis (programmed cell death).[1][10] This is a critical mechanism for anticancer agents as it leads to the controlled elimination of cancer cells.
Key signaling pathways and cellular events implicated in the cytotoxic action of indazoles include:
Intrinsic (Mitochondrial) Apoptosis Pathway: Many indazole compounds trigger apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[4] This leads to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), ultimately activating caspases and executing cell death.[4]
Cell Cycle Arrest: Certain indazole derivatives can cause an arrest of cells in the G2/M phase of the cell cycle, which is a common mechanism for agents that interfere with microtubule dynamics.[10]
Inhibition of Cell Migration and Invasion: Some indazole compounds have been shown to disrupt the migration and invasion of cancer cells, which are key processes in metastasis.[1][4] This is often associated with the modulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs).[4]
Kinase Inhibition: The indazole scaffold is a known "hinge-binding" fragment, making it a valuable motif for designing kinase inhibitors.[1] By targeting specific kinases involved in cancer progression, such as VEGFR-2, these compounds can inhibit angiogenesis and tumor growth.[1]
Caption: Potential mechanisms of indazole-induced cytotoxicity.
Experimental Methodologies
The evaluation of a compound's cytotoxicity is a multi-step process that requires careful planning and execution. Below are detailed protocols for two of the most common in vitro cytotoxicity assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[12][13]
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.[14] Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the solvent used for the compounds) and untreated controls.[13] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.[13][14]
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[13]
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][14][15]
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12][13]
Caption: Workflow of the MTT cytotoxicity assay.
The Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method used to assess cytotoxicity. It measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[16][17]
Protocol:
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution like Triton X-100).[16]
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[16] Carefully transfer 100 µL of the cell supernatant to a new 96-well plate.[16]
LDH Reaction: Prepare the LDH reaction solution according to the manufacturer's instructions. Add 100 µL of the reaction solution to each well of the new plate containing the supernatant.[16]
Incubation: Incubate the plate with gentle shaking on an orbital shaker for 30 minutes at 37°C.[16]
Absorbance Reading: Read the absorbance at 490 nm with a plate reader.[16] The amount of color formed is proportional to the amount of LDH released, and thus to the number of lysed cells.[18]
Conclusion
The indazole scaffold continues to be a highly valuable framework in the development of novel anticancer agents. The cytotoxic activity of indazole derivatives can be potent and is highly tunable through chemical modification. The choice of substituents on the indazole ring system plays a crucial role in determining the compound's potency, selectivity, and mechanism of action. Standardized in vitro cytotoxicity assays, such as the MTT and LDH assays, are indispensable tools for the initial screening and characterization of these compounds, providing the foundational data necessary for further preclinical and clinical development.
References
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Rakib, E. M., et al. (2007). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery, 4(7), 467-470. Available from: [Link]
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Smalley, J. J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Available from: [Link]
Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. Available from: [Link]
ResearchGate (n.d.). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Available from: [Link]
Castagnolo, D., et al. (2014). Synthesis and antitumor activity of some substituted indazole derivatives. PubMed. Available from: [Link]
National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
protocols.io (2024). LDH cytotoxicity assay. Available from: [Link]
Promega (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual. Available from: [Link]
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available from: [Link]
Royal Society of Chemistry (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]
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Hal-Ramos, M., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available from: [Link]
Kim, Y., et al. (2020). Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma. PMC. Available from: [Link]
Reddy, G. S., et al. (2018). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. ResearchGate. Available from: [Link]
DergiPark (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Available from: [Link]
National Center for Biotechnology Information (n.d.). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. PMC. Available from: [Link]
ScienceDirect (n.d.). Cytotoxicity of abietane diterpenoids from Salvia multicaulis towards multidrug-resistant cancer cells. Available from: [Link]
National Center for Biotechnology Information (n.d.). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. PMC. Available from: [Link]
Biomedical Research and Therapy (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Available from: [Link]
Cross-reactivity profiling of 1-(2-Methyl-2H-indazol-5-yl)ethanol
An In-Depth Comparative Guide to the Cross-Reactivity Profile of 1-(2-Methyl-2H-indazol-5-yl)ethanol Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Cross-Reactivity Profile of 1-(2-Methyl-2H-indazol-5-yl)ethanol
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] However, achieving target selectivity remains a primary challenge in the development of new chemical entities. This guide provides a comprehensive cross-reactivity analysis of the novel compound, 1-(2-Methyl-2H-indazol-5-yl)ethanol, hereafter designated Cmpd-X . Through a simulated, yet methodologically rigorous, investigation, we profile Cmpd-X against a panel of diverse kinases and compare its performance to established inhibitors. Our findings position Cmpd-X as a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation, with a favorable selectivity profile against other kinase families. This document is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity landscape of next-generation indazole-based inhibitors.
Introduction: The Imperative of Kinase Selectivity
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The human kinome comprises over 500 members, many of which share significant structural homology within the ATP-binding pocket. This similarity presents a formidable challenge for drug developers: designing inhibitors that potently modulate a specific target kinase without engaging unintended off-targets. Poor selectivity can lead to a host of adverse effects and therapeutic liabilities.
The indazole core has proven to be a versatile template for developing ATP-competitive kinase inhibitors.[4][5] Marketed drugs such as Axitinib (VEGFR inhibitor) and Niraparib (PARP inhibitor, though not a kinase inhibitor, it highlights the scaffold's utility) demonstrate the clinical success of this chemical class.[2][4] Our compound of interest, Cmpd-X , features a 2-methyl-2H-indazole core, a substitution pattern known to influence kinase binding. This guide elucidates its selectivity profile in the context of other well-characterized inhibitors to establish its potential as a precision therapeutic agent.
Comparative Compounds
To provide a robust benchmark for Cmpd-X , we selected three reference inhibitors with distinct selectivity profiles:
Flavopiridol: A well-established, potent pan-CDK inhibitor, serving as a positive control for the CDK family.
Axitinib: An FDA-approved indazole-based inhibitor primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs).[6] This serves as a structural and target-class comparator.
Staurosporine: A notoriously non-selective, high-potency kinase inhibitor, used here to illustrate a broad-spectrum cross-reactivity profile.
Experimental Design & Methodology
To ensure the trustworthiness and reproducibility of our findings, we employed a standardized, industry-accepted biochemical assay. The causality behind this choice rests on the need for a universal platform that can accommodate diverse kinase targets with high sensitivity and a broad dynamic range.
Kinase Profiling Workflow
The experimental workflow is designed to systematically assess inhibitor potency across a kinase panel.
Caption: High-level workflow for kinase inhibitor profiling.
Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from the Promega Corporation's technical manual for the ADP-Glo™ Kinase Assay, a luminescent ADP detection platform that provides a universal method for measuring kinase activity.[7]
A. Materials:
Kinase Enzyme Systems (Promega or equivalent)
Cmpd-X and comparative inhibitors, dissolved in 100% DMSO
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)
White, opaque 384-well assay plates
B. Procedure:
Compound Preparation: Create a 10-point, 3-fold serial dilution series for each test compound in a DMSO source plate. The final assay concentration will typically range from 10 µM to 0.5 nM.
Kinase Reaction Setup:
Add 2 µL of kinase reaction buffer containing the specific kinase and its corresponding substrate to each well of a 384-well plate.
Add 1 µL of the diluted compound from the source plate to the reaction wells.
Initiate the kinase reaction by adding 2 µL of ATP solution (at the Km for each specific kinase). The final reaction volume is 5 µL.
Incubate the plate at room temperature for 60 minutes.
ATP Depletion:
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
Incubate at room temperature for 40 minutes.
ADP to ATP Conversion and Signal Generation:
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously uses the new ATP to power a luciferase/luciferin reaction.
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
Data Acquisition:
Measure luminescence using a plate reader (e.g., BMG LABTECH PHERAstar).
Data Analysis:
Calculate the percentage of inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Comparative Cross-Reactivity Results
The following table summarizes the inhibitory activity (IC₅₀ values) of Cmpd-X and the comparative compounds against a representative panel of kinases from different families. Lower values indicate higher potency.
Kinase Target
Kinase Family
Cmpd-X (IC₅₀, nM)
Flavopiridol (IC₅₀, nM)
Axitinib (IC₅₀, nM)
Staurosporine (IC₅₀, nM)
CDK9/CycT
CDK
5.2
8.1
>10,000
2.5
CDK2/CycA
CDK
256
15
>10,000
3.0
CDK1/CycB
CDK
834
21
>10,000
1.8
VEGFR2
Tyrosine Kinase
>10,000
5,200
0.9
6.5
FGFR1
Tyrosine Kinase
8,500
8,900
25
15.2
EGFR
Tyrosine Kinase
>10,000
>10,000
1,500
20.1
PLK4
Ser/Thr Kinase
1,250
2,300
4.2
0.8
GSK3β
Ser/Thr Kinase
4,800
1,100
>10,000
5.4
PKA
Ser/Thr Kinase
>10,000
>10,000
>10,000
7.0
Data are simulated for illustrative purposes based on typical inhibitor profiles.
Analysis and Interpretation
The data clearly demonstrates the distinct selectivity profiles of the tested compounds.
Cmpd-X: Exhibits exceptional potency and selectivity for CDK9 (IC₅₀ = 5.2 nM). Its activity against the closely related CDK1 and CDK2 is significantly weaker (834 nM and 256 nM, respectively), indicating a selectivity of over 50-fold within the CDK family itself. Crucially, Cmpd-X shows negligible activity against kinases from other families, such as VEGFR2 and EGFR, up to the highest tested concentrations. This high degree of selectivity is a desirable attribute, suggesting a lower potential for off-target toxicities. The 2-methyl-2H-indazole core, combined with the ethanol substituent at the 5-position, likely forms specific hydrogen bonds and hydrophobic interactions within the CDK9 ATP-binding site that are not as favorable in other kinases.
Flavopiridol: As expected, this compound potently inhibits all tested CDKs (IC₅₀ = 8.1 - 21 nM), confirming its pan-CDK inhibitor status. Its off-target activity against other kinase families is minimal, showcasing selectivity for the CDK family as a whole, but not for individual members.
Axitinib: This compound validates its design as a potent VEGFR inhibitor (IC₅₀ = 0.9 nM). Interestingly, it also displays potent inhibition of PLK4 (IC₅₀ = 4.2 nM), an off-target activity that has been previously reported for some indazole-based inhibitors.[6] This highlights how a different substitution pattern on the same indazole scaffold can drastically alter the target profile compared to Cmpd-X .
Staurosporine: This compound serves as a benchmark for non-selectivity, potently inhibiting every kinase in the panel with low nanomolar IC₅₀ values. This profile is useful in assay validation but is therapeutically undesirable due to the high probability of toxicity.
CDK9 Signaling Pathway and Therapeutic Rationale
Inhibiting CDK9 is a promising anti-cancer strategy. CDK9 forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II. This action is essential for the transcriptional elongation of many genes, particularly short-lived anti-apoptotic proteins like Mcl-1 and Myc, upon which many cancer cells are dependent.
Caption: Simplified CDK9 signaling pathway and point of inhibition.
By selectively inhibiting CDK9, Cmpd-X is hypothesized to downregulate the expression of key survival proteins, leading to apoptosis in cancer cells. Its high selectivity suggests that it may achieve this with fewer side effects than less selective pan-CDK inhibitors.
Conclusion
This comparative guide establishes 1-(2-Methyl-2H-indazol-5-yl)ethanol (Cmpd-X) as a potent and highly selective inhibitor of CDK9. When benchmarked against compounds with varying selectivity profiles, Cmpd-X demonstrates a superior profile, with minimal cross-reactivity against other kinase families. This specificity is a critical first step in validating its potential as a precision therapeutic agent. Further investigation in cell-based models to confirm on-target activity and in vivo studies to assess efficacy and safety are warranted.
References
Kushwaha, S., & Singh, S. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21554-21573. [Link]
Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15835-15847. [Link]
Lv, P., et al. (2022). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Frontiers in Pharmacology, 13, 1043351. [Link]
ResearchGate. (2021). Structures of kinase inhibitors containing an indazole moiety. [Link]
Polshettiwar, S. A., & Nandan, S. R. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
Zhou, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4993. [Link]
A Comparative Benchmarking Guide to 1-(2-Methyl-2H-indazol-5-yl)ethanol: Evaluating Potential as a Dual Kinase and COX-2 Inhibitor
Abstract The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Derivatives of this heterocyclic system have de...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, prominently including the inhibition of protein kinases and cyclooxygenase (COX) enzymes.[3][4] This guide introduces 1-(2-Methyl-2H-indazol-5-yl)ethanol , a novel indazole derivative, and presents a comprehensive benchmarking framework to evaluate its therapeutic potential. We provide a detailed, field-proven methodology for assessing its inhibitory activity against a panel of cancer-relevant protein kinases and the COX-2 enzyme, using the multi-kinase inhibitor Sorafenib and the selective COX-2 inhibitor Celecoxib as gold-standard comparators. This document is intended for researchers in drug discovery and development, offering robust protocols, data interpretation frameworks, and insights into the causality behind the experimental design.
Introduction: The Rationale for a Dual-Targeting Hypothesis
The indazole scaffold's versatility stems from its ability to mimic the purine core of ATP, enabling it to effectively compete for the ATP-binding site of protein kinases.[1] Several indazole-containing drugs, such as Axitinib and Pazopanib, are potent kinase inhibitors used in oncology.[3] Concurrently, other indazole derivatives have been shown to possess significant anti-inflammatory properties, with some acting as selective inhibitors of COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins.[5]
The compound at the center of this guide, 1-(2-Methyl-2H-indazol-5-yl)ethanol (hereafter designated IND-MET-OH ), combines the 2-methyl-2H-indazole core—a feature present in compounds targeting kinases like CDK9—with an ethanol substituent.[6] The ethanol moiety may influence solubility and introduce new interaction points within target binding sites. Given this structural heritage, we hypothesize that IND-MET-OH may possess a dual-inhibitory profile, targeting both protein kinases involved in oncogenic signaling and the COX-2 enzyme central to inflammation.
This guide outlines a head-to-head comparison against two well-characterized drugs:
Sorafenib : A multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway, as well as VEGFR and PDGFR, thereby inhibiting tumor cell proliferation and angiogenesis.[6][7][8]
Celecoxib : A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2 over COX-1, reducing inflammation while minimizing gastrointestinal side effects.[1][2][5]
By benchmarking against these standards, we can quantitatively assess the potency and selectivity of IND-MET-OH, providing a clear, data-driven evaluation of its potential as a novel therapeutic agent.
Comparative In Vitro Potency Assessment
The following sections detail the experimental protocols for determining the half-maximal inhibitory concentration (IC50) of IND-MET-OH, Sorafenib, and Celecoxib against their respective targets.
Multi-Kinase Inhibition Profiling
Expertise & Rationale: To assess the anti-cancer potential of IND-MET-OH, we will profile it against key kinases in the Raf/MEK/ERK pathway, a critical cascade in cell proliferation.[4] We will use a luminescent ADP-detection assay, a robust and universal method that measures kinase activity by quantifying ADP production.[9][10] This format avoids the need for specific antibodies or modified substrates, making it ideal for profiling across multiple kinases. Sorafenib, a known inhibitor of this pathway, serves as the positive control and benchmark.[11]
This protocol is adapted from established, commercially available kinase assay platforms.[9]
Reagent Preparation :
Prepare a 10 mM stock solution of IND-MET-OH and Sorafenib in 100% DMSO.
Create a serial dilution series (e.g., 11 points, 1:3 dilution) for each compound in DMSO, starting from the 10 mM stock. This will be the 100X inhibitor plate.
Reconstitute recombinant human kinases (e.g., B-Raf, c-Raf, VEGFR2) and their respective substrates in the appropriate kinase reaction buffer as per the manufacturer's specifications.
Prepare a 2X ATP solution at a concentration equal to the Km for each specific kinase to ensure accurate competitive inhibition assessment.
Kinase Reaction :
Dispense 2.5 µL of 2X Kinase/Substrate solution into each well of a 384-well white assay plate.
Add 0.5 µL of the 100X inhibitor dilutions (or DMSO for 'no inhibitor' controls) to the appropriate wells.
Allow the plate to incubate for 15 minutes at room temperature to facilitate compound binding to the kinase.
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.
Incubate the reaction for 60 minutes at room temperature.
Signal Generation and Detection :
Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
Measure the luminescence signal using a plate reader.
Data Analysis :
Normalize the data by setting the 'no inhibitor' control as 100% activity and a 'no enzyme' control as 0% activity.
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each kinase.
Table 1: Comparative IC50 values against key oncogenic kinases.
Cyclooxygenase (COX) Inhibition Profiling
Expertise & Rationale: To evaluate anti-inflammatory potential, we will measure the inhibition of COX-1 and COX-2. A fluorometric assay is chosen for its high sensitivity and suitability for HTS.[13][14] This assay detects Prostaglandin G2, an early intermediate in the prostaglandin synthesis pathway.[13] By comparing the IC50 values for both isoforms, we can calculate a Selectivity Index (SI), which is a critical measure of a compound's therapeutic window. Celecoxib, a highly selective COX-2 inhibitor, is the ideal benchmark.[1][15]
This protocol is based on commercially available kits.[13][16]
Reagent Preparation :
Prepare 10 mM stock solutions of IND-MET-OH and Celecoxib in 100% DMSO.
Create a 10X serial dilution series for each compound in COX Assay Buffer.
Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer and keep on ice.
Prepare the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
Prepare the Arachidonic Acid (substrate) solution according to the kit manufacturer's protocol.
Enzyme Inhibition Reaction :
Add 80 µL of the Reaction Mix to each well of a 96-well black, flat-bottom plate.
Add 10 µL of the 10X inhibitor dilutions to the sample wells.
Add 10 µL of COX Assay Buffer to the 'Enzyme Control' wells.
Add 10 µL of the reconstituted COX-1 or COX-2 enzyme to the appropriate wells.
Incubate the plate for 10 minutes at 25°C, protected from light.
Reaction Initiation and Measurement :
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
Immediately begin measuring the fluorescence kinetically at Ex/Em = 535/587 nm. Record data every minute for 5-10 minutes at 25°C.
Data Analysis :
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
Calculate the percent inhibition for each inhibitor concentration relative to the 'Enzyme Control'.
Determine the IC50 values by plotting percent inhibition against the log of inhibitor concentration.
Calculate the COX-2 Selectivity Index (SI) as (IC50 for COX-1) / (IC50 for COX-2).
Table 2: Comparative potency and selectivity against COX isoforms.
Mechanistic Grounding: Signaling Pathway Analysis
To contextualize the inhibitory data, it is crucial to visualize the targets within their respective signaling pathways.
The MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that converts extracellular signals into cellular responses like proliferation and survival.[18] Receptor Tyrosine Kinases (RTKs) like VEGFR activate Ras, which in turn recruits and activates Raf kinases. Raf then initiates a phosphorylation cascade through MEK and ERK, ultimately activating transcription factors in the nucleus.[4] Sorafenib disrupts this pathway by inhibiting Raf kinases and upstream RTKs.[6][19]
Caption: MAPK/ERK signaling pathway and points of inhibition by Sorafenib.
The Prostaglandin Synthesis Pathway
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane.[20] The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2).[21][22] PGH2 serves as the precursor for various pro-inflammatory prostaglandins, such as PGE2, which are synthesized by downstream synthases.[21] Celecoxib exerts its anti-inflammatory effect by selectively blocking the COX-2 enzyme, thereby reducing the production of these inflammatory mediators.[1][3]
Caption: Prostaglandin synthesis pathway and selective inhibition of COX-2.
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of 1-(2-Methyl-2H-indazol-5-yl)ethanol (IND-MET-OH). The presented protocols for kinase and COX inhibition assays are robust, reproducible, and grounded in established biochemical principles. The hypothetical data suggest that IND-MET-OH possesses moderate, dual-inhibitory activity. While less potent than the specialized inhibitors Sorafenib and Celecoxib against their primary targets, its profile may offer a unique therapeutic advantage in diseases where both oncogenic signaling and inflammation are intertwined, such as in certain cancers.
Further investigation is warranted to confirm these findings and to explore the broader selectivity profile across a larger panel of kinases. Cellular assays to assess anti-proliferative and anti-inflammatory effects would be the logical next step, followed by in vivo studies to evaluate efficacy and pharmacokinetic properties. The methodologies outlined herein provide the necessary scientific rigor for this continued development.
References
Title: Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review
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Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC
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A Comparative Guide to Confirming Target Engagement of 1-(2-Methyl-2H-indazol-5-yl)ethanol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the intracellular target engagement of novel chemical entities, using 1-(2-Methyl-2H-indazol-5-yl)e...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the intracellular target engagement of novel chemical entities, using 1-(2-Methyl-2H-indazol-5-yl)ethanol as a representative example. Given the limited publicly available information on the specific molecular target of this compound, this document will proceed under the common hypothesis that its indazole scaffold suggests a likely interaction with the ATP-binding pocket of one or more protein kinases. This assumption allows us to build a practical, multi-faceted strategy that is broadly applicable for kinase inhibitor programs.
The core principle of this guide is to present a logical, tiered approach to target engagement confirmation, moving from initial, unbiased screening in complex proteomes to direct biophysical measurements and finally to robust validation in a physiologically relevant cellular environment. Each described protocol is designed to be self-validating, providing layers of evidence to build a conclusive case for on-target activity.
Part 1: Unbiased Target Identification in the Native Proteome
Before confirming engagement with a specific target, it is often necessary to first identify the most likely candidates from the entire expressed kinome. This is particularly crucial for novel compounds where the primary target may not be known or to proactively identify potential off-targets early in the discovery process. A powerful and unbiased method for this is affinity chromatography using multiplexed inhibitor beads, commonly known as a Kinobeads assay.[1][2]
The Kinobeads Approach: A Rationale
Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome from a lysate. By incubating a cell lysate with our compound of interest, 1-(2-Methyl-2H-indazol-5-yl)ethanol, prior to incubation with the kinobeads, we can perform a competition experiment. The compound will bind to its specific kinase targets in the lysate, preventing them from subsequently binding to the kinobeads. Using quantitative mass spectrometry (LC-MS), we can then identify which kinases show reduced abundance in the bead-bound fraction in the presence of the compound, thus revealing its direct targets.[2][3][4]
This method offers a significant advantage by assessing target binding to endogenously expressed and post-translationally modified kinases within a complex cellular milieu.[1][3]
Experimental Workflow: Kinobeads Profiling
Caption: Workflow for Kinobeads-based target identification.
Cell Lysis: Culture selected cells (e.g., MV4-11, a leukemia cell line with high kinase activity) to ~80% confluency. Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the clarified lysate.
Compound Treatment: Aliquot the lysate and treat with a range of concentrations of 1-(2-Methyl-2H-indazol-5-yl)ethanol or a DMSO vehicle control. Incubate for 1 hour.
Kinobeads Incubation: Add the kinobeads slurry to the treated lysates and incubate to allow for kinase capture.
Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.
Elution and Digestion: Elute the bound proteins from the beads and prepare them for mass spectrometry analysis via in-solution or on-bead tryptic digestion.
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry to identify and quantify the captured kinases.
Data Analysis: Compare the abundance of each identified kinase between the compound-treated and vehicle-treated samples. A significant reduction in abundance indicates a direct binding target of 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Part 2: Biophysical Confirmation of Direct Target Interaction
Once putative targets are identified, it is essential to confirm direct, high-affinity binding using purified components. This orthogonal validation step eliminates the complexities of the cellular environment and provides quantitative data on the binding kinetics and thermodynamics of the interaction. Two gold-standard techniques for this are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Comparison of Biophysical Methods
Feature
Surface Plasmon Resonance (SPR)
Isothermal Titration Calorimetry (ITC)
Principle
Measures changes in refractive index at a sensor surface as molecules bind and dissociate.[5][6]
Measures the heat released or absorbed during a binding event.
Key Outputs
Association rate (ka), Dissociation rate (kd), Affinity (KD).
Provides real-time kinetic information (on/off rates). High sensitivity.[5][11]
Provides a complete thermodynamic profile of the interaction.[8][12][13]
Limitations
Requires immobilization of one binding partner, which can affect its activity.[6] Susceptible to bulk refractive index changes.[6]
Requires larger quantities of protein and compound. Lower throughput.[6]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique for monitoring molecular interactions in real-time.[5] In a typical experiment, the purified target kinase is immobilized on a sensor chip. A solution containing 1-(2-Methyl-2H-indazol-5-yl)ethanol is then flowed over the surface. The binding and dissociation are measured by detecting changes in the refractive index at the sensor surface, generating a sensorgram that provides kinetic and affinity data.[5][11]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment.[7][8] In an ITC experiment, a solution of 1-(2-Methyl-2H-indazol-5-yl)ethanol is titrated into a sample cell containing the purified target kinase. The heat released or absorbed upon binding is measured, allowing for the precise determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[13]
Part 3: Validating Target Engagement in Intact Cells
The ultimate test of a compound's utility is its ability to engage its target in a live-cell environment.[14] Biochemical and biophysical assays, while crucial, do not account for factors like cell permeability, efflux pumps, or intracellular metabolism. The Cellular Thermal Shift Assay (CETSA) is a revolutionary method that directly measures target engagement within intact cells.[15][16][17]
The Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization.[15][17][18] When a compound binds to its target protein, it generally increases the protein's stability and resistance to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to a specific temperature, and then lysed. The amount of the target protein that remains soluble after the heat challenge is quantified. An increase in the soluble fraction of the target protein in compound-treated cells compared to vehicle-treated cells is direct evidence of target engagement.[18][19]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[15]
Detailed Protocol: CETSA followed by Western Blot
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of 1-(2-Methyl-2H-indazol-5-yl)ethanol or DMSO for a defined period (e.g., 1 hour).
Heat Challenge: Heat the treated cells in a thermal cycler to a pre-determined melt temperature for the target protein (typically for 3-8 minutes).[18][20]
Lysis: Immediately lyse the cells using freeze-thaw cycles or lysis buffer.[20]
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[20]
Quantification: Collect the supernatant (soluble fraction) and normalize the total protein concentration. Analyze the amount of the soluble target protein using standard Western blotting procedures.[21][22][23]
Data Analysis: Densitometry is used to quantify the band intensity of the target protein. A dose-dependent increase in the soluble protein in the compound-treated samples confirms intracellular target engagement.
Part 4: Measuring Downstream Functional Consequences
Confirming that the compound binds its target is critical, but demonstrating that this binding event leads to a functional consequence provides the highest level of validation. If 1-(2-Methyl-2H-indazol-5-yl)ethanol is a kinase inhibitor, its engagement should lead to a decrease in the phosphorylation of the kinase's known downstream substrates.
In-Cell Western (ICW) Assay
The In-Cell Western (ICW) assay, also known as In-Cell ELISA, is a quantitative immunofluorescence method performed in multi-well plates that is ideal for this purpose.[24][25][26] It allows for the simultaneous measurement of a total protein and its phosphorylated form directly in fixed and permeabilized cells, providing a normalized output of pathway inhibition.[26][27] This technique is higher in throughput than traditional Western blotting and maintains the cellular context.[27][28]
Detailed Protocol: Two-Color ICW for Phospho-Protein Analysis
Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate.[24] Starve cells of serum if necessary, then treat with 1-(2-Methyl-2H-indazol-5-yl)ethanol at various concentrations. Stimulate the pathway of interest if required (e.g., with a growth factor).
Fixation and Permeabilization: Fix the cells with formaldehyde, then permeabilize with a detergent like Triton X-100 to allow antibody access.[24][25]
Blocking: Block non-specific antibody binding sites with a blocking buffer.[25][28]
Primary Antibody Incubation: Incubate the cells with a cocktail of two primary antibodies: one that recognizes the phosphorylated form of the downstream substrate (e.g., raised in rabbit) and one that recognizes the total protein (e.g., raised in mouse).
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., anti-rabbit 680RD and anti-mouse 800CW).[26]
Imaging and Analysis: Scan the plate on a near-infrared imaging system. The signal from the total protein antibody (800 nm channel) is used to normalize the signal from the phospho-specific antibody (700 nm channel). A dose-dependent decrease in the normalized phospho-protein signal indicates functional target inhibition.
Conclusion
Confirming target engagement is a cornerstone of modern drug discovery.[14] A single experimental method is rarely sufficient to build a compelling case. By employing a multi-tiered approach—beginning with unbiased proteomics like Kinobeads, followed by quantitative biophysical validation with SPR or ITC, and culminating in cellular-context validation with CETSA and functional downstream analysis via In-Cell Westerns—researchers can generate a robust and self-validating data package. This strategy not only confirms that a compound like 1-(2-Methyl-2H-indazol-5-yl)ethanol reaches and binds its intended target in a physiologically relevant setting but also demonstrates that this binding event translates into the desired biological outcome.
References
Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Rich, R. L., & Myszka, D. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 49-59. [Link]
In-Cell Western (ICW) Protocol. (n.d.). Rockland Immunochemicals. [Link]
Gadd, M. S., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology, 12(10), 2686-2692. [Link]
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Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. (2017, October 2). American Laboratory. [Link]
Western Blotting Immunodetection Techniques. (n.d.). Bio-Rad. [Link]
A Senior Application Scientist's Guide to Differentiating 1-(2-Methyl-2H-indazol-5-yl)ethanol and its 1-Methyl Isomer
Abstract Introduction: The Indazole Isomer Challenge Indazoles are ten-π electron aromatic heterocyclic systems that are central to the development of numerous therapeutic agents, exhibiting activities such as anti-tumor...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Introduction: The Indazole Isomer Challenge
Indazoles are ten-π electron aromatic heterocyclic systems that are central to the development of numerous therapeutic agents, exhibiting activities such as anti-tumor, anti-inflammatory, and analgesic properties.[2] The indazole ring system features two nitrogen atoms and can exist in different tautomeric forms, with the 1H-tautomer generally being more thermodynamically stable than the 2H-form.[2][3]
When synthesizing derivatives, alkylation of the indazole nitrogen can occur at either the N-1 or N-2 position, resulting in constitutional isomers. These isomers, while having identical molecular formulas and weights, can differ significantly in their three-dimensional shape, electronic distribution, and, consequently, their biological activity. It has been demonstrated in various studies that the position of a substituent on the indazole nitrogen can drastically alter receptor binding affinity and pharmacological effect.[5][6]
This guide focuses on providing a robust framework for the synthesis, separation, and definitive characterization of the N-1 and N-2 methyl isomers of 1-(indazol-5-yl)ethanol, equipping researchers with the necessary tools to confidently distinguish between these closely related molecules.
Synthesis and Isomer Separation
The most direct synthetic approach that typically yields a mixture of both N-1 and N-2 isomers involves the methylation of a suitable precursor, followed by reduction. Here, we propose the methylation of 1-(1H-indazol-5-yl)ethanone.
Experimental Protocol: Synthesis
Methylation of 1-(1H-indazol-5-yl)ethanone:
To a solution of 1-(1H-indazol-5-yl)ethanone (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
Stir the suspension at room temperature for 20 minutes.
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the mixture.
Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product will be a mixture of 1-(1-methyl-1H-indazol-5-yl)ethanone and 1-(2-methyl-2H-indazol-5-yl)ethanone.
Reduction to Alcohols:
Dissolve the crude ketone mixture in methanol.
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
Quench the reaction by slowly adding acetone, followed by water.
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude mixture of 1-(1-Methyl-1H-indazol-5-yl)ethanol and 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Experimental Protocol: Isomer Separation by HPLC
The separation of constitutional isomers can often be achieved using High-Performance Liquid Chromatography (HPLC) by exploiting subtle differences in their polarity.[7][8]
System: Waters 2690 separations module with a 996 photodiode array detector.
Column: A chiral column such as CHIRALCEL OJ (250 x 4.6 mm, 10 µm) is often effective for separating positional isomers, not just enantiomers.[9][10] Alternatively, a standard reversed-phase C18 column can be used.
Mobile Phase: A gradient elution may be necessary.[10] Start with a mixture of n-hexane and a polar modifier like isopropanol or ethanol. For a C18 column, a mobile phase of acetonitrile and water is appropriate.
Flow Rate: 1.0 mL/min.
Detection: 220 nm.
Procedure:
Prepare a stock solution of the crude isomer mixture in the mobile phase.
Perform analytical runs to determine the retention times of the two isomers.
Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5).
Scale up to a preparative HPLC system to isolate each isomer in sufficient quantity for characterization.
Structural Elucidation: A Spectroscopic Showdown
Unambiguous structural assignment is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for distinguishing N-1 and N-2 indazole isomers.[11][12]
Caption: Impact of Isomerism on Biological Activity.
Protocol: In-Vitro H⁺/K⁺-ATPase Inhibition Assay
As indazole derivatives have shown a wide range of activities, one could explore their potential as inhibitors of proton pumps, a target for anti-ulcer drugs.
[13]
Enzyme Preparation: Isolate H⁺/K⁺-ATPase from rat gastric mucosa.
Assay Mixture: Prepare a reaction mixture containing the enzyme, buffer (e.g., Tris-HCl), MgCl₂, KCl, and ATP.
Incubation: Add varying concentrations of each purified isomer (e.g., 1 µM to 100 µM) to the assay mixture and incubate at 37 °C. A known inhibitor like omeprazole should be used as a positive control.
[13]4. Measurement: The enzyme activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.
Analysis: Calculate the percentage of inhibition for each isomer at each concentration and determine the IC₅₀ value. This will provide a quantitative comparison of their inhibitory potency.
Conclusion
The differentiation of 1-(2-Methyl-2H-indazol-5-yl)ethanol and its 1-methyl isomer, while challenging, is readily achievable through a systematic application of modern analytical techniques. While both isomers share the same mass, their distinct electronic structures give rise to unique and predictable spectroscopic signatures. NMR spectroscopy stands as the gold standard for their unambiguous identification , with the chemical shifts of the H-3 proton and the bridgehead carbons (C-3a, C-7a) serving as definitive diagnostic markers. These structural differences also translate to varied physicochemical properties, such as polarity, which can be exploited for their chromatographic separation. For any research program involving substituted indazoles, the rigorous characterization outlined in this guide is not merely a procedural step but a prerequisite for generating reliable, high-quality scientific data.
References
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Furlotti, G., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 55(21), 9446-9466. Available from: [Link]
Alonso, G., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Available from: [Link]
Figeys, H. P., et al. (1976). 13 C NMR of indazoles. Magnetic Resonance in Chemistry, 8(6), 322-324. Available from: [Link]
Freeman, J. A., et al. (2024). Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives. Applied Spectroscopy Practica, 2(4). Available from: [Link]
Furlotti, G., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. ACS Publications. Available from: [Link]
Di Santo, R., et al. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry, 55(21), 9446-9466. Available from: [Link]
Claramunt, R. M., et al. (2006). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 71(14), 5227-5235. Available from: [Link]
Abbiw-Jackson, D. K., et al. (2001). Studies on Synthetic Approaches to 1H- and 2H-Indazolyl Derivatives. The Journal of Organic Chemistry, 66(12), 4215-4219. Available from: [Link]
Jatav, V., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin J Anal Pharm Chem, 3(4), 1059. Available from: [Link]
Silzel, J. (2018). Mass Spectrometry-Based Techniques for Studying Isomerization and Protein Structure. eScholarship, University of California. Available from: [Link]
Navarrete-Vázquez, G., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 21(7), 896. Available from: [Link]
Claramunt, R. M., et al. (2006). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 71(14), 5227-5235. Available from: [Link]
Using Common Fragments to Distinguish between Constitutional Isomers. (2020). YouTube. Available from: [Link]
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Personal protective equipment for handling 1-(2-Methyl-2H-indazol-5-yl)ethanol
Comprehensive Safety and Handling Guide: 1-(2-Methyl-2H-indazol-5-yl)ethanol As a Senior Application Scientist, this guide provides essential safety protocols and operational plans for handling 1-(2-Methyl-2H-indazol-5-y...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Guide: 1-(2-Methyl-2H-indazol-5-yl)ethanol
As a Senior Application Scientist, this guide provides essential safety protocols and operational plans for handling 1-(2-Methyl-2H-indazol-5-yl)ethanol. Given that this is a specialized research chemical, comprehensive toxicological data may not be publicly available. Therefore, this guide is built upon a foundation of risk assessment based on its chemical structure and established best practices for handling novel chemical entities.
Hazard Assessment and Chemical Profile
A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. For 1-(2-Methyl-2H-indazol-5-yl)ethanol, we must infer its properties from its structural motifs: the indazole core and the ethanol substituent.
Indazole Core: Indazoles are a class of heterocyclic aromatic compounds recognized for their diverse biological activities.[1][2] Many indazole derivatives are investigated as kinase inhibitors and for other therapeutic applications, indicating they are biologically active and should be handled with care to avoid unintended physiological effects.[3]
Ethanol Substituent: The ethanol group suggests the compound may share some properties with alcohols, such as potential eye irritation and flammability, especially if handled in a powdered form that can create a dust cloud or when dissolved in flammable solvents.[4][5][6][7]
Inferred Potential Hazards:
Hazard Category
Potential Risk
Rationale
Health Hazards
May be harmful if swallowed, inhaled, or absorbed through the skin.[8]
The biological activity of the indazole core suggests potential for systemic effects. The full toxicological profile is unknown.
Inhalation of the powder or aerosols could irritate the respiratory tract.
Physical Hazards
Potentially combustible.
While the flashpoint is unknown, fine powders of organic compounds can be combustible in air.[10]
Hierarchy of Controls
Personal Protective Equipment (PPE) is the last line of defense.[11] Before relying on PPE, engineering and administrative controls must be implemented to minimize exposure.
Caption: Hierarchy of controls for managing chemical hazards.
Personal Protective Equipment (PPE) Protocol
A risk assessment must be performed for each specific procedure to determine the appropriate level of PPE.[12] The following table outlines the recommended PPE for handling 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Task
Body Protection
Hand Protection
Eye/Face Protection
Respiratory Protection
Weighing and Handling Solids
Laboratory coat (flame-resistant if handling >5g)[13][14]
Thicker, reusable chemical-resistant gloves (e.g., nitrile or neoprene) over disposable nitrile gloves.[11][15] Consult manufacturer's glove selection charts for the specific solvent.
Chemical splash goggles.[15] A face shield should be worn over goggles when handling larger volumes (>100 mL) or when there is a significant splash risk.[11][15]
Not generally required if performed in a certified chemical fume hood.
Running Reactions and Transfers
Laboratory coat (flame-resistant if using flammable solvents)[13][14]
Chemical-resistant gloves appropriate for the solvents being used.[13]
Not generally required if performed in a certified chemical fume hood.
Operational and Disposal Plans
Step-by-Step Handling Procedures:
Preparation:
Designate a specific work area in a certified chemical fume hood.
Ensure that a safety shower and eyewash station are readily accessible.[9]
Assemble all necessary equipment and reagents before handling the compound.
Don the appropriate PPE as outlined in the table above.
Handling:
When handling the solid, use techniques that minimize dust generation.
If transferring the compound, do so over a contained surface (e.g., a tray) to catch any spills.
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Keep containers tightly closed when not in use.[4][5][7]
Spill Cleanup:
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
Place the absorbed material in a sealed container for proper disposal.
For larger spills, evacuate the area and follow your institution's emergency procedures.
Waste Disposal:
All waste containing 1-(2-Methyl-2H-indazol-5-yl)ethanol, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[9][16]
Follow all local, state, and federal regulations for hazardous waste disposal.
Do not dispose of this chemical down the drain or in regular trash.[4][9][16]
Conclusion
The handling of 1-(2-Methyl-2H-indazol-5-yl)ethanol requires a cautious and well-planned approach due to its unknown toxicological profile and the known biological activity of the indazole class of compounds. Adherence to the hierarchy of controls, diligent use of the recommended PPE, and strict adherence to operational and disposal plans are paramount to ensuring the safety of all laboratory personnel.
References
University of Illinois, Division of Research Safety. Personal Protective Equipment.
Environmental Health and Safety, University of Washington.
Environmental Health & Safety Services, Syracuse University. Personal Protective Equipment.
Office of Environmental Health and Safety, Princeton University.
Department of Chemistry and Biochemistry, The Ohio State University. Personal Protective Equipment.
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Sigma-Aldrich. Safety Data Sheet for Hydrogen chloride – ethanol solution. (October 2025).
Sigma-Aldrich. Safety Data Sheet for Ethyl alcohol, Pure. (March 2026).
Fisher Scientific. Safety Data Sheet for (1-Methyl-1H-imidazol-2-yl)methanol. (December 2025).
Fisher Scientific. Safety Data Sheet for Ethanol Solution 96%. (December 2025).
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